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Foundational

A Technical Guide to the Synthesis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed technical overview for the synthesis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, a chiral fluorinat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview for the synthesis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, a chiral fluorinated amine of significant interest in medicinal chemistry and agrochemical research. The core of the synthesis is a reductive amination strategy, a robust and widely utilized transformation in organic chemistry. This document outlines the retrosynthetic analysis, synthesis of key precursors, detailed protocols for the core reductive amination reaction, strategies for asymmetric synthesis to control stereochemistry, and methods for purification and characterization of the final product. The causality behind experimental choices is explained, and protocols are presented as self-validating systems to ensure scientific integrity.

Introduction and Strategic Overview

The selective incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] The target molecule, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, combines two key fluorinated synthons: a trifluoroisopropylamine core and a 4-fluorobenzyl group. This structural motif is found in a variety of biologically active compounds. Given the molecule's chirality at the C2 position of the propane chain, stereocontrolled synthesis is a critical consideration for its application in drug development.

The most logical and convergent synthetic approach is a reductive amination between a trifluoromethyl ketone and a fluorinated benzylamine. This strategy is advantageous due to the commercial availability of the starting materials and the high efficiency of the C-N bond-forming reaction.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals two primary building blocks: 1,1,1-trifluoroacetone and 4-fluorobenzylamine.

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

While 4-fluorobenzylamine is readily available commercially, the synthesis of the key electrophile, 1,1,1-trifluoroacetone, is a critical first step.

Protocol 2.1: Preparation of 1,1,1-Trifluoroacetone

A reliable method for producing 1,1,1-trifluoroacetone involves the acid-catalyzed hydrolysis of ethyl 4,4,4-trifluoroacetoacetate.[2] This method is advantageous as it avoids the formation of the stable trifluoroacetone hydrate, which can complicate subsequent reactions.

Reaction: Ethyl 4,4,4-trifluoroacetoacetate + H₂O (in organic acid) → 1,1,1-Trifluoroacetone + Ethanol + CO₂

Step-by-Step Methodology:

  • To a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, constant pressure dropping funnel, and a reflux condenser connected to a cold trap (-40°C), add methanesulfonic acid (110g, 1.0 mol).

  • Heat the methanesulfonic acid to 100°C over 30 minutes.

  • Add ethyl 4,4,4-trifluoroacetoacetate (92.1 g, 0.5 mol) dropwise from the dropping funnel into the heated acid.

  • During the addition, the product, 1,1,1-trifluoroacetone, will distill and be collected in the cold trap.

  • After the addition is complete, maintain the reaction temperature at 100°C for 1 hour, then increase to 110°C for 2 hours.

  • The collected colorless liquid in the cold trap is the desired 1,1,1-trifluoroacetone. Purity can be assessed by Gas Chromatography (GC).[2]

Causality: Using a strong organic acid like methanesulfonic acid in an anhydrous state serves as both the catalyst and a high-boiling solvent, allowing the volatile product (b.p. 22°C) to be distilled off as it is formed, driving the equilibrium towards the product.

The Core Synthesis: Reductive Amination

The central transformation is the reductive amination, which proceeds in two stages: the formation of an intermediate imine (or hemiaminal), followed by its reduction to the target secondary amine.

Figure 2: General workflow for the reductive amination synthesis.

Protocol 3.1: Racemic Synthesis via Sodium Borohydride Reduction

This protocol describes a standard and reliable method for producing the racemic mixture of the target amine. Sodium borohydride is a cost-effective and mild reducing agent suitable for this transformation.[3]

Reaction: 1,1,1-Trifluoroacetone + 4-Fluorobenzylamine --(1)--> Imine --(2) NaBH₄--> 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 4-fluorobenzylamine (1.0 equiv) in methanol (approx. 0.5 M).

  • Cool the solution to 0°C in an ice bath.

  • Add 1,1,1-trifluoroacetone (1.1 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at room temperature for 2-4 hours to ensure complete imine formation. Monitor the reaction by Thin Layer Chromatography (TLC) or GC.[3]

  • Once imine formation is complete, cool the reaction mixture back to 0°C.

  • Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Data Presentation: Comparison of Common Reducing Agents

Reducing AgentTypical SolventConditionsProsCons
Sodium Borohydride (NaBH₄) Methanol, Ethanol0°C to RTInexpensive, mild, easy to handleCan reduce aldehydes/ketones if imine formation is slow
Sodium Cyanoborohydride (NaBH₃CN) Methanol, AcetonitrilepH 6-7Selective for imines over ketonesToxic (HCN release at low pH)
Catalytic Hydrogenation (H₂, Pd/C) Methanol, EthanolRT, 1-10 bar H₂Clean workup, high yieldRequires specialized equipment, catalyst can be pyrophoric

Asymmetric Synthesis Strategies

For applications in drug development, obtaining a single enantiomer is often crucial. Several strategies can be employed to achieve an asymmetric synthesis of the target amine.

Catalytic Asymmetric Hydrogenation of Imines

A powerful approach involves the asymmetric reduction of the pre-formed trifluoromethyl imine using a chiral catalyst. Significant progress has been made using catalysts derived from transition metals like Iridium or Rhodium, paired with chiral ligands.[4]

Organocatalytic Isomerization of Imines

An innovative strategy involves the enantioselective isomerization of N-benzyl trifluoromethyl imines to the corresponding enamines, which then tautomerize to the chiral amine. This has been achieved with high enantioselectivity using chiral organic catalysts, such as cinchona alkaloids.[5][6][7] This method represents an attractive, metal-free alternative for asymmetric synthesis.[8]

Asymmetric_Isomerization Imine N-benzyl trifluoromethyl imine Enamine Chiral Enamine (Intermediate) Imine->Enamine 1,3-Proton Shift Catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid) Catalyst->Enamine Product Enantiomerically Enriched Target Amine Enamine->Product Tautomerization

Figure 3: Conceptual pathway for organocatalytic asymmetric isomerization.

Purification and Characterization

The crude product obtained from the synthesis will likely require purification to remove unreacted starting materials and byproducts.

Purification

Column Chromatography: Purification by flash column chromatography on silica gel is the most common method. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for separating the product.

Acid-Base Extraction: An alternative is to dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous phase. The basic impurities remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.

Characterization

The structure and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the 4-fluorophenyl group, the benzylic CH₂ group, the CH proton adjacent to the CF₃ group, and the methyl group.

    • ¹³C NMR: Will confirm the number of unique carbon atoms.

    • ¹⁹F NMR: Will show two distinct signals, one for the -CF₃ group and one for the fluorine on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. Chiral HPLC can be used to determine the enantiomeric excess (ee) in asymmetric syntheses.

Table of Expected Analytical Data

TechniqueExpected Features
¹H NMR Multiplets in the aromatic region (~7.0-7.4 ppm), a singlet or AB quartet for the benzylic CH₂ (~3.8 ppm), a quartet for the CH-CF₃ proton (~3.2 ppm), a doublet for the CH₃ group (~1.2 ppm).
¹⁹F NMR A singlet for the -CF₃ group (~ -75 ppm) and a singlet for the Ar-F (~ -115 ppm).
MS (ESI+) A prominent peak for the protonated molecule [M+H]⁺.

Safety Considerations

  • 1,1,1-Trifluoroacetone: Is a highly volatile and flammable liquid. Handle only in a well-ventilated fume hood.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions should be controlled to manage the exothermic reaction.

  • Solvents: Methanol, dichloromethane, and ethyl acetate are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is reliably achieved through a reductive amination pathway. The key precursors are accessible, and the core reaction is robust and high-yielding. For applications requiring high optical purity, advanced asymmetric methods such as catalytic hydrogenation or organocatalytic isomerization are recommended. This guide provides a comprehensive framework for researchers to successfully synthesize and characterize this valuable fluorinated building block for further investigation in drug discovery and development.

References

  • Wu, Y., & Deng, L. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society, 134(36), 14336–14339. [Link][6][7]

  • Wu, Y., & Deng, L. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Scilit. [Link][8]

  • Wu, Y., & Deng, L. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. [Link][5]

  • Soloshonok, V. A., & Ono, T. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[5][8]-Proton Shift Reaction.1 Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]

  • Notte, G. T., & Scola, P. M. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(17), 127392. [Link]

  • Gao, K., et al. (2017). Direct Catalytic Asymmetric Reductive Amination of Aliphatic Ketones Utilizing Diphenylmethanamine as Coupling Partner. Organic Letters, 19(8), 2106–2109. [Link]

  • Hussain, I., et al. (2019). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. KAUST Repository. [Link][4]

  • Ono, T., et al. (2000). Process for preparing a 1,1,1-trifluoro-2-aminoalkane. Google Patents. [9]

  • Zhu, S., et al. (2020). A kind of preparation method of 1,1,1-trifluoroacetone. Google Patents. [2]

  • Soloshonok, V. A., & Kirsch, P. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5225. [Link][1]

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Exploratory

An In-Depth Technical Guide to the Biological Activity of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

Abstract This document provides a comprehensive technical framework for the investigation of the biological activity of the novel chemical entity, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. In the absence...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical framework for the investigation of the biological activity of the novel chemical entity, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. In the absence of direct published data for this specific molecule, this guide establishes a hypothesis-driven research program based on a rigorous structure-activity relationship (SAR) analysis of its core components: the trifluoroethylamine moiety and the N-(4-fluorobenzyl) group. The trifluoromethyl group is a well-established bioisostere known to enhance metabolic stability and binding affinity, while fluorinated benzylamine derivatives are present in numerous centrally active agents.[1][2] This guide details a tiered experimental approach, commencing with fundamental physicochemical and in silico profiling, advancing to broad in vitro pharmacological screening across central nervous system (CNS), cancer, and microbial targets, and culminating in targeted in vivo assays to validate primary findings. Complete, field-proven protocols and data presentation templates are provided to ensure scientific integrity and reproducibility.

Introduction and Rationale for Investigation

The molecule 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine (hereafter referred to as TF-FPA) is a structurally intriguing compound for which the biological activity has not been publicly characterized. Its design incorporates two key pharmacophores that suggest a high potential for biological activity.

  • The Trifluoroethylamine Core: The incorporation of a trifluoromethyl (CF3) group adjacent to an amine is a strategic choice in medicinal chemistry.[2] This modification can lower the pKa of the amine, improve metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can enhance blood-brain barrier penetration.[1][2] Analogous structures, such as fluorinated amphetamines and phenylcyclopropylamines, are known to interact with monoamine transporters and monoamine oxidase (MAO) enzymes.[3][4][5]

  • The N-(4-fluorobenzyl) Moiety: The N-(4-fluorophenylmethyl) group is a key structural element in pharmacologically active compounds, including the potent 5-hydroxytryptamine(2A) (5-HT2A) receptor inverse agonist, ACP-103. Furthermore, fluorinated benzylidene and benzyloxy derivatives have demonstrated a wide range of activities, including antibacterial and selective MAO-B inhibition.[6][7]

This confluence of structural motifs justifies a systematic investigation into TF-FPA's biological profile. The primary hypotheses are that TF-FPA may exhibit:

  • Central Nervous System (CNS) Activity: Specifically targeting monoaminergic systems, such as serotonin receptors (e.g., 5-HT2A) or monoamine oxidases (MAO-A/B).

  • Cytotoxic Activity: Against various human cancer cell lines.

  • Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.

This guide outlines a logical, tiered workflow to efficiently test these hypotheses.

G cluster_0 Phase 1: Foundational Analysis cluster_2 Phase 3: In-Depth Validation P1 Physicochemical & In Silico Profiling S1 CNS Target Profiling (Receptor Binding, MAO Inhibition) P1->S1 Proceed to Screening S2 Anticancer Cytotoxicity (MTT/XTT Assays) P1->S2 Proceed to Screening S3 Antimicrobial Screening (MIC Determination) P1->S3 Proceed to Screening V1 Functional CNS Assays (e.g., IP1 Accumulation) S1->V1 Positive Hit V2 Mechanism of Action (e.g., Apoptosis Assays) S2->V2 Potent Cytotoxicity V3 In Vivo Proof-of-Concept (e.g., Head-Twitch Response) V1->V3 Functional Activity Confirmed

Caption: High-level experimental workflow for characterizing TF-FPA.

Phase 1: Physicochemical Characterization and ADME-T Prediction

Prior to biological screening, it is crucial to confirm the identity, purity, and fundamental physicochemical properties of TF-FPA. In parallel, in silico models can predict its drug-likeness and potential absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile.

2.1 Experimental Characterization

  • Identity and Purity: Confirm structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity (ideally >98%) using HPLC.

  • Solubility: Determine aqueous solubility in phosphate-buffered saline (PBS) at pH 7.4.

  • Lipophilicity: Experimentally determine the LogP (octanol/water partition coefficient) value.

2.2 In Silico ADME-T Prediction Utilize computational tools (e.g., SwissADME, pkCSM) to predict key parameters. This step is cost-effective for anticipating potential liabilities.

Table 1: Predicted Physicochemical and ADME Properties of TF-FPA (Illustrative)

Property Predicted Value Implication
Molecular Weight 221.19 g/mol Compliant with Lipinski's Rule of Five
LogP 2.9 Good lipophilicity for membrane permeability
Aqueous Solubility Moderately Soluble Sufficient for in vitro assay preparation
Blood-Brain Barrier Permeant CNS activity is plausible
CYP2D6 Inhibition Inhibitor Potential for drug-drug interactions

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

Phase 2: Hypothesis-Driven In Vitro Pharmacological Screening

This phase employs a battery of validated in vitro assays to rapidly assess the primary hypotheses.

Central Nervous System (CNS) Activity Profiling

Rationale: Based on the structural similarity to the 5-HT2A inverse agonist ACP-103 and fluorinated amphetamines, initial CNS screening is highly justified.[3][4]

3.1.1 Protocol: 5-HT2A Receptor Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of TF-FPA for the human 5-HT2A receptor.

  • Principle: The assay measures the ability of TF-FPA to displace a known high-affinity radioligand, [³H]Ketanserin, from membranes prepared from cells expressing the human 5-HT2A receptor.[8][9]

  • Materials:

    • h5-HT2A-CHO cell membranes (CHO cells stably expressing human 5-HT2A receptor).[8][10]

    • [³H]Ketanserin (Radioligand).

    • Ketanserin (unlabeled, for non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates and a cell harvester.[9]

    • Liquid scintillation cocktail and counter.

  • Methodology:

    • Membrane Preparation: Thaw and resuspend cell membranes in assay buffer to a final concentration of 10-20 µg protein/well.[8]

    • Assay Plate Setup (in triplicate):

      • Total Binding: Assay buffer + [³H]Ketanserin (final conc. ~0.5-2.0 nM) + membrane suspension.[9]

      • Non-specific Binding (NSB): Unlabeled Ketanserin (final conc. 10 µM) + [³H]Ketanserin + membrane suspension.[8]

      • Competitive Binding: Serial dilutions of TF-FPA + [³H]Ketanserin + membrane suspension.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Termination: Rapidly filter the plate contents through the 96-well filter plate using a cell harvester and wash with ice-cold assay buffer.

    • Quantification: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of TF-FPA. Determine the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.

3.1.2 Protocol: Monoamine Oxidase (MAO) Inhibition Assay

  • Rationale: Fluorinated phenethylamine analogs are known MAO substrates and inhibitors.[5][11] This assay will determine if TF-FPA inhibits MAO-A or MAO-B.

  • Principle: This is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂) by MAO enzymes using a probe that becomes fluorescent upon oxidation.

  • Methodology:

    • Add recombinant human MAO-A or MAO-B enzyme to wells of a 96-well plate.

    • Add serial dilutions of TF-FPA or reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).

    • Pre-incubate for 15 minutes.

    • Initiate the reaction by adding a substrate (e.g., p-tyramine) and a fluorescent probe.

    • Measure fluorescence over time. The rate of fluorescence increase is proportional to MAO activity.

    • Calculate IC50 values from the dose-response curves.

Anticancer and Cytotoxicity Screening

Rationale: Many novel fluorinated compounds exhibit cytotoxic effects against cancer cells.[12][13] An initial screen against a panel of cancer and normal cell lines is essential to determine potency and selectivity.[12][14]

3.2.1 Protocol: MTT Cell Viability Assay

  • Principle: The MTT assay is a colorimetric method that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[12][15][16]

  • Methodology:

    • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung) and a non-cancerous cell line (e.g., HEK293 kidney) in 96-well plates and allow them to attach for 24 hours.[12][16]

    • Compound Treatment: Treat cells with serial dilutions of TF-FPA for 48 hours. Include vehicle (e.g., DMSO) and no-treatment controls.[16]

    • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]

    • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line using non-linear regression.

G start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Add Serial Dilutions of TF-FPA incubate1->treat incubate2 Incubate 48h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Media, Add DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

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Foundational

An In-depth Technical Guide to 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine: Structural Analogs and Derivatives

Abstract This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, a fluorinated amine with significant potential in medicinal chemistry and drug development. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, a fluorinated amine with significant potential in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group at the α-position of the isopropylamine backbone, combined with an N-(4-fluorobenzyl) substituent, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document will delve into the synthetic pathways for this core molecule, its detailed characterization, and explore the landscape of its structural analogs and derivatives. The underlying principles of experimental design and the rationale for structural modifications will be discussed, providing researchers, scientists, and drug development professionals with a foundational understanding of this important chemical scaffold.

Introduction: The Significance of Fluorination in Amine Scaffolds

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is a bioisostere of the methyl group, yet it possesses profoundly different electronic and steric properties. Its high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity make it an invaluable tool for optimizing drug candidates. When incorporated into amine scaffolds, the CF3 group can significantly influence receptor binding, membrane permeability, and metabolic fate.

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine represents a confluence of these strategic design elements. The α-trifluoromethyl group on the propan-2-amine core creates a chiral center and can enhance binding affinity to biological targets. The N-benzyl moiety is a common pharmacophore, and the para-fluoro substitution on the phenyl ring can further modulate electronic properties and metabolic stability. This guide will explore the synthesis, properties, and potential applications of this versatile molecule and its derivatives.

Synthesis of the Core Moiety: A Focus on Reductive Amination

The most direct and efficient synthetic route to 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is through the reductive amination of 1,1,1-trifluoroacetone with 4-fluorobenzylamine. This widely utilized transformation proceeds in a two-step, one-pot sequence involving the initial formation of an imine intermediate, followed by its reduction to the target secondary amine.

Reaction Rationale and Mechanistic Overview

Reductive amination is a robust and versatile method for the formation of C-N bonds. The reaction is typically carried out in the presence of a suitable reducing agent that is selective for the iminium ion over the starting ketone. This selectivity is crucial to prevent the premature reduction of the ketone to the corresponding alcohol.

The general mechanism is as follows:

  • Imine Formation: The amine (4-fluorobenzylamine) undergoes a nucleophilic attack on the carbonyl carbon of the ketone (1,1,1-trifluoroacetone). This is followed by dehydration to form the corresponding imine (or iminium ion under acidic conditions).

  • Reduction: A hydride-based reducing agent then selectively reduces the C=N double bond of the imine to yield the final secondary amine.

Diagram 1: General Mechanism of Reductive Amination

Reductive_Amination Ketone 1,1,1-Trifluoroacetone Imine Imine Intermediate Ketone->Imine + Amine - H2O Amine 4-Fluorobenzylamine Amine->Imine Product 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine Imine->Product + [H-] ReducingAgent [Reducing Agent] ReducingAgent->Imine

Caption: Reductive amination of a ketone with a primary amine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine via reductive amination.

Materials:

  • 1,1,1-Trifluoroacetone

  • 4-Fluorobenzylamine[1]

  • Sodium triacetoxyborohydride (NaBH(OAc)3)[2]

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 4-fluorobenzylamine (1.0 eq) in anhydrous dichloromethane (0.2 M) is added 1,1,1-trifluoroacetone (1.2 eq).

  • A catalytic amount of glacial acetic acid (0.1 eq) is added to the mixture to facilitate imine formation. The reaction is stirred at room temperature for 1-2 hours.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Characterization of the Core Moiety

The structural elucidation of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is accomplished through standard spectroscopic techniques.

Property Value Source
Molecular Formula C10H11F4NPubChem CID: 118957859[3]
Molecular Weight 221.19 g/mol PubChem CID: 118957859[3]
CAS Number 1889287-68-6PubChem CID: 118957859[3]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, the benzylic methylene protons, the methine proton adjacent to the trifluoromethyl group, and the methyl protons. The coupling of the fluorine atom on the aromatic ring will result in a doublet of doublets or a triplet-like pattern for the aromatic protons. The methine proton will appear as a quartet due to coupling with the trifluoromethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The trifluoromethyl carbon will also show a characteristic quartet.

  • ¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals: one for the fluorine on the aromatic ring and another for the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Structural Analogs and Derivatives: Expanding the Chemical Space

The core structure of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine serves as a versatile scaffold for the generation of a diverse library of analogs and derivatives. Modifications can be systematically introduced to probe structure-activity relationships (SAR) and fine-tune the pharmacological profile.

Modifications of the Aromatic Ring

The 4-fluorophenyl group can be replaced with other substituted or unsubstituted aryl or heteroaryl rings. This allows for the exploration of the effects of electronic and steric properties on biological activity.

  • Electron-donating and -withdrawing groups: Introduction of groups such as methoxy, chloro, or nitro at various positions on the phenyl ring can modulate the electronic nature of the aromatic system.

  • Heterocyclic rings: Replacing the phenyl ring with heterocycles like pyridine, thiophene, or pyrimidine can introduce additional hydrogen bonding capabilities and alter the overall polarity and solubility of the molecule.

N-Substituent Variations

The benzyl group can be modified to explore the impact of the linker between the aromatic ring and the nitrogen atom.

  • Chain length: The methylene linker can be extended or shortened.

  • Introduction of rigidity: Incorporating the N-benzyl group into a cyclic system, such as a tetrahydroisoquinoline, can restrict conformational flexibility, which may lead to increased potency and selectivity for a specific biological target.

Modifications of the Trifluoro-isopropylamine Moiety

While the trifluoromethyl group is a key feature, its position and the nature of the alkyl chain can be altered.

  • Homologation: The propan-2-amine backbone can be extended to a butan-2-amine or a larger alkyl chain.

  • Positional Isomers: The trifluoromethyl group can be moved to other positions on the alkyl chain, although this would likely require a different synthetic strategy.

Diagram 2: Landscape of Structural Analogs and Derivatives

Analogs_Derivatives cluster_Aromatic cluster_N_Sub cluster_Alkyl Core 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine Aromatic_Mods Aromatic Ring Modifications Core->Aromatic_Mods N_Sub_Mods N-Substituent Variations Core->N_Sub_Mods Alkyl_Mods Trifluoro-isopropylamine Modifications Core->Alkyl_Mods A1 Other Substituted Phenyls Aromatic_Mods->A1 A2 Heterocycles (e.g., Pyridyl) Aromatic_Mods->A2 N1 Altered Chain Length N_Sub_Mods->N1 N2 Cyclic N-Substituents N_Sub_Mods->N2 L1 Homologated Alkyl Chains Alkyl_Mods->L1 L2 Positional Isomers of CF3 Alkyl_Mods->L2

Caption: Potential modifications to the core structure.

Potential Applications and Biological Significance

While specific biological data for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is not extensively published, the structural similarity to known psychoactive compounds, particularly fluorinated amphetamine analogs, suggests potential activity within the central nervous system (CNS).

  • Monoamine Transporter Interactions: Amphetamine and its analogs are known to interact with dopamine, norepinephrine, and serotonin transporters. The trifluoromethyl and fluoro-benzyl moieties of the title compound may modulate its affinity and selectivity for these transporters.

  • Enzyme Inhibition: The trifluoromethyl group can influence the binding of molecules to enzymes. Derivatives of this scaffold could be investigated as inhibitors of enzymes such as monoamine oxidase (MAO).

  • Ion Channel Modulation: The lipophilic nature of the compound suggests it may interact with ion channels in the CNS.

The development of derivatives with varying substituents will be crucial in elucidating the specific biological targets and potential therapeutic applications of this chemical class. Structure-activity relationship studies will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is a strategically designed molecule that embodies key principles of modern medicinal chemistry. Its synthesis via reductive amination is efficient and amenable to the generation of a diverse library of analogs. The strategic placement of fluorine atoms offers a powerful means to modulate the physicochemical and pharmacological properties of this scaffold. Further investigation into the biological activities of this compound and its derivatives is warranted and holds promise for the discovery of novel therapeutic agents, particularly in the realm of neuroscience. This guide provides a solid foundation for researchers to embark on the exploration of this intriguing chemical space.

References

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Exploratory

Spectroscopic Characterization of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine: A Technical Guide

Executive Summary The compound 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine (also referred to as N-(4-fluorobenzyl)-1,1,1-trifluoropropan-2-amine) is a highly specialized secondary amine. Featuring both a str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine (also referred to as N-(4-fluorobenzyl)-1,1,1-trifluoropropan-2-amine) is a highly specialized secondary amine. Featuring both a strongly electron-withdrawing trifluoromethyl (CF₃) group and a para-fluorobenzyl moiety, this scaffold is increasingly utilized in medicinal chemistry to enhance lipophilicity, metabolic stability, and target binding affinity—most notably in the development of BACE1 inhibitors and microtubule-stabilizing triazolopyrimidines [1, 2].

This whitepaper provides an authoritative, in-depth guide to the synthesis and spectroscopic characterization (NMR, IR, MS) of this molecule. By detailing the causality behind the observed spectral phenomena—such as diastereotopic splitting and complex spin-spin coupling—this guide serves as a self-validating reference for drug development professionals.

Experimental Workflow: Synthesis & Self-Validation

The most robust method for accessing this scaffold is via the reductive amination of 1,1,1-trifluoropropan-2-amine with 4-fluorobenzaldehyde [3]. To ensure scientific integrity, the protocol is designed as a self-validating system : the spectroscopic data must not only confirm the presence of the final amine but actively disprove the presence of the intermediate imine.

Step-by-Step Reductive Amination Protocol
  • Imine Formation: In an oven-dried round-bottom flask, dissolve 1,1,1-trifluoropropan-2-amine (1.0 equiv, 10 mmol) and 4-fluorobenzaldehyde (1.0 equiv, 10 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15 mmol), portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench the reaction slowly with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes) to yield the pure secondary amine as a clear oil.

Workflow Step1 1. Reagent Mixing 4-Fluorobenzaldehyde + 1,1,1-Trifluoropropan-2-amine Step2 2. Imine Formation Stir in DCE at RT (2h) Step1->Step2 Step3 3. Reductive Amination Add NaBH(OAc)3 (1.5 eq) Step2->Step3 Step4 4. Quench & Extract Sat. NaHCO3 / EtOAc Step3->Step4 Step5 5. Spectroscopic Validation Target Amine Isolated Step4->Step5

Fig 1. Step-by-step synthetic and validation workflow for the target secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural verification of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine relies heavily on multinuclear NMR (¹H, ¹³C, ¹⁹F). The presence of five fluorine atoms creates a highly coupled spin system [4].

¹H NMR: Causality of Diastereotopic and Multiplet Splitting
  • The Chiral Center: The C2 carbon of the propyl chain is a stereocenter. As a direct geometric consequence, the two protons of the adjacent benzylic CH₂ group are diastereotopic . They reside in magnetically non-equivalent environments and couple with each other, presenting as an AB quartet (or two distinct doublets) at ~3.75 and 3.85 ppm with a large geminal coupling constant (²J_{HH} ≈ 13.5 Hz). Novice analysts often mistake this for an impurity; however, it is a critical validation of the molecule's chirality.

  • The CH Proton: The proton at the chiral center (~3.20 ppm) is split by both the adjacent CF₃ group (³J{HF} ≈ 7.5 Hz) and the CH₃ group (³J{HH} ≈ 6.8 Hz). This results in a complex multiplet (a doublet of quartets or apparent sextet).

NMR_Coupling Core CH Proton (δ ~3.2 ppm) Multiplet (dq) CF3 Coupling with CF3 3J_HF ≈ 7.5 Hz (Quartet) Core->CF3 CH3 Coupling with CH3 3J_HH ≈ 6.8 Hz (Quartet) Core->CH3 Result Complex Multiplet (Doublet of Quartets) CF3->Result CH3->Result

Fig 2. Causality of the complex multiplet splitting observed for the chiral CH proton.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.25ddJ = 8.5, 5.52HAromatic H (ortho to CH₂)
7.00tJ = 8.52HAromatic H (ortho to F)
3.85, 3.75AB q (or 2 × d)²J_{HH} = 13.52HBenzylic CH₂ (Diastereotopic)
3.20dq (multiplet)³J{HF} = 7.5, ³J{HH} = 6.81HChiral CH
1.60br s-1HAmine N-H
1.25d³J_{HH} = 6.83HAliphatic CH₃
¹³C and ¹⁹F NMR: Carbon-Fluorine Coupling

The ¹³C spectrum is dominated by massive C-F scalar coupling. The CF₃ carbon appears as a distinct quartet at ~126.0 ppm (¹J{CF} ≈ 280 Hz), while the aromatic carbon bonded to fluorine appears as a doublet at ~162.0 ppm (¹J{CF} ≈ 245 Hz).

Table 2: ¹³C and ¹⁹F NMR Assignments (100 MHz / 376 MHz, CDCl₃)

NucleusShift (δ, ppm)MultiplicityJ_{CF} (Hz)Assignment
¹³C 162.0d245.0Aromatic C (ipso to F)
¹³C 126.0q280.0CF₃ Carbon
¹³C 115.2d21.5Aromatic C (ortho to F)
¹³C 55.2q28.5Chiral CH (coupled to CF₃)
¹⁹F -78.5d³J_{HF} = 7.5Aliphatic CF₃ (3F)
¹⁹F -115.5m-Aromatic Ar-F (1F)

Orthogonal Validation: IR and Mass Spectrometry

To maintain trustworthiness, NMR data must be orthogonally validated using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This ensures the reductive amination went to completion.

Protocol Self-Validation: Distinguishing Amine from Imine

If the reduction step (NaBH(OAc)₃) fails, the sample will contain the intermediate imine. The analytical system self-validates by checking three parameters:

  • IR Spectroscopy: The target amine exhibits a distinct secondary N-H stretch at ~3320 cm⁻¹ . If an imine is present, a sharp C=N stretch will appear at ~1640 cm⁻¹, and the N-H band will be absent.

  • ¹H NMR: The imine C-H proton appears as a highly deshielded singlet at ~8.2 ppm. The complete disappearance of this peak confirms total reduction.

  • ESI-MS: The imine yields an[M+H]⁺ of m/z 220. The target amine yields an [M+H]⁺ of m/z 222.09 .

Mass Spectrometry Fragmentation Causality

Upon electrospray ionization (ESI+), the protonated molecular ion (m/z 222.09) undergoes predictable fragmentation. The dominant pathway is the α-cleavage of the benzylic bond, yielding a highly stable, tropylium-like 4-fluorobenzyl cation (m/z 109.04). A secondary pathway involves the neutral loss of the trifluoroisopropylamine radical/cation (loss of 113 Da).

MS_Frag M Molecular Ion [M+H]+ m/z 222.09 F1 4-Fluorobenzyl Cation (Tropylium-like) m/z 109.04 M->F1 α-Cleavage F2 Trifluoroisopropylamine Radical/Cation Loss Neutral Loss: 113 Da M->F2 C-N Bond Fission

Fig 3. Primary ESI-MS fragmentation pathways for the protonated molecular ion.

Table 3: Summary of IR and MS Data

TechniqueKey Signals / PeaksStructural Causality
IR (ATR) 3320 cm⁻¹Secondary N-H stretch (confirms reduction)
IR (ATR) 1250, 1160 cm⁻¹Strong C-F stretching (CF₃ and Ar-F)
MS (ESI+) m/z 222.09Protonated molecular ion [M+H]⁺
MS (ESI+) m/z 109.04Base peak; stable 4-fluorobenzyl cation

Conclusion

The comprehensive spectroscopic characterization of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine requires a deep understanding of stereochemistry and spin-spin coupling. The diastereotopic nature of the benzylic protons in the ¹H NMR, combined with the massive ¹J_{CF} couplings in the ¹³C NMR, provide an unmistakable fingerprint for this molecule. By pairing these observations with orthogonal IR and MS data, researchers can establish a self-validating analytical workflow that guarantees high-fidelity structural confirmation in drug discovery pipelines.

References

  • α-(Trifluoromethyl)amine Derivatives via Nucleophilic Trifluoromethylation of Nitrones The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Evaluation of Structure-Activity Relationship of Microtubule (MT) Stabilizing Triazolopyrimidines eScholarship, University of California URL:[Link]

  • Catalyst-free Reductive Amination of Aromatic Aldehydes with Ammonium Formate and Hantzsch Ester RSC Advances - The Royal Society of Chemistry URL:[Link]

Foundational

Deconvolution of Therapeutic Targets for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine: A Strategic Workflow

An In-Depth Technical Guide: Abstract: This guide provides a comprehensive framework for the systematic identification and validation of potential therapeutic targets for the novel chemical entity, 1,1,1-Trifluoro-N-[(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract: This guide provides a comprehensive framework for the systematic identification and validation of potential therapeutic targets for the novel chemical entity, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. Public domain literature lacks substantive biological data for this compound, necessitating a structured, hypothesis-driven approach to its characterization. We will deconstruct the molecule's key structural features, leverage data from analogous compounds to generate initial hypotheses, and outline a multi-phase experimental workflow. This workflow encompasses in silico profiling, broad-panel in vitro screening, rigorous target validation, and preliminary ADME/Tox assessment. Each phase is supported by detailed, self-validating protocols and expert rationale to guide researchers in drug development toward elucidating the compound's mechanism of action and therapeutic potential.

The Investigational Compound: Structural and Physicochemical Profile

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is a fluorinated secondary amine. Its structure suggests potential interactions with biological systems that recognize substituted phenethylamine or benzylamine scaffolds. The strategic incorporation of fluorine, a common practice in medicinal chemistry, is known to modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing pharmacokinetic profiles.[1][2]

1.1 Chemical Identity and Properties

A summary of the compound's known properties is presented below.

PropertyValueSource
IUPAC Name (2S)-1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]propan-2-aminePubChem[3]
Molecular Formula C₁₀H₁₁F₄NPubChem[3]
Molecular Weight 221.19 g/mol PubChem[3]
CAS Number 1889287-68-6PubChem[3]
Predicted LogP 2.9PubChem[3]

1.2 Rationale for Investigation: Insights from Structural Analogs

The absence of direct biological data necessitates an analog-based approach to form initial hypotheses. The molecule comprises two key moieties: a 1,1,1-trifluoropropan-2-amine core and a 4-fluorobenzyl group.

  • Fluorinated Amines: This class of compounds exhibits a wide range of biological activities. The trifluoromethyl group can enhance binding affinity and improve metabolic stability by blocking sites of oxidative metabolism.[2][4] Analogs containing this motif have been investigated as enzyme inhibitors and modulators of various cellular receptors.[5]

  • Substituted Benzylamines: This scaffold is present in numerous pharmacologically active agents. For instance, compounds with a similar N-(4-fluorophenylmethyl) moiety have shown potent and selective activity as 5-HT₂ₐ receptor inverse agonists, suggesting potential applications in neuropsychiatric disorders.[6] Furthermore, related structures have been explored as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, indicating a potential role in pain modulation.[7][8]

Based on this analysis, primary hypothetical target classes for this compound include G-protein coupled receptors (GPCRs) like serotonin receptors, ion channels such as TRPV1, and various metabolic enzymes.

A Strategic Roadmap for Target Identification

We propose a systematic, multi-phase workflow to efficiently identify and validate the biological targets of this compound. This strategy prioritizes high-throughput methods initially to cast a wide net, followed by more focused, mechanism-based assays to confirm and characterize promising "hits."

G cluster_1 Phase 2: Broad Screening cluster_2 Phase 3: Hit Validation & MoA cluster_3 Phase 4: Cellular & Pre-Clinical P1 In Silico Profiling (Target Prediction, ADME) P3 High-Throughput Screening (Receptor & Enzyme Panels) P1->P3 P2 Physicochemical Characterization P2->P3 P4 Hit Confirmation (Orthogonal Assays) P3->P4 P5 Functional Assays (Agonist/Antagonist Mode) P4->P5 P6 Mechanism of Action (MoA) Studies P5->P6 P7 Cell-Based Assays (Target Engagement, Phenotype) P6->P7 P8 Preliminary ADME/Tox (Metabolic Stability, Cytotoxicity) P7->P8

Caption: High-level workflow for target identification and validation.

2.1 Phase 1: In Silico & Physicochemical Profiling

Causality: Before committing to expensive wet-lab experiments, computational tools can predict potential biological targets based on structural similarity to known ligands. Concurrently, empirical measurement of key physicochemical properties is essential for designing and interpreting subsequent assays.

Protocol 2.1.1: Computational Target Prediction

  • Obtain the canonical SMILES string for the compound: C(F)F)NCC1=CC=C(C=C1)F.[3]

  • Submit the structure to multiple target prediction platforms (e.g., SwissTargetPrediction, SuperPred, ChEMBL) to generate a ranked list of plausible protein targets.

  • Analyze the results, focusing on target classes that appear across multiple platforms and align with hypotheses from analog analysis (e.g., GPCRs, transporters, enzymes).

  • Use in silico ADME prediction tools (e.g., SwissADME) to forecast properties like blood-brain barrier permeability and potential for P450 enzyme inhibition.[1]

2.2 Phase 2: High-Throughput In Vitro Screening

Causality: This phase aims to empirically test the computational hypotheses by screening the compound against large, diverse panels of purified proteins. This is the most efficient method to identify primary interaction partners.

Protocol 2.2.1: Broad-Panel Radioligand Binding Assay

  • Objective: To identify direct binding interactions with a wide range of receptors and ion channels.

  • Panel Selection: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP) that includes hundreds of targets, with a focus on CNS-related proteins like serotonin, dopamine, and adrenergic receptors, as well as ion channels like TRPV1.

  • Assay Principle: The assay measures the displacement of a known high-affinity radioligand from the target protein by the test compound.

  • Execution: a. Prepare a stock solution of the test compound in DMSO. b. Perform a primary screen at a single high concentration (e.g., 10 µM) against the full panel. c. For any target showing significant inhibition (e.g., >50%), perform a secondary screen to determine the inhibition constant (Kᵢ) or IC₅₀ value using a multi-point concentration curve.

  • Controls (Self-Validation):

    • Positive Control: A known reference compound for each target to ensure assay validity.

    • Negative Control: Vehicle (DMSO) only, to define baseline activity.

  • Data Output: The results will be presented as percent inhibition or Kᵢ values.

Hypothetical Data Presentation: Receptor Binding Screen

Target% Inhibition @ 10 µMKᵢ (nM)
5-HT₂ₐ Receptor95%8.5
Dopamine Transporter (DAT)68%150
TRPV1 Channel55%420
Adrenergic α₁<10%>10,000
Muscarinic M₁<5%>10,000

Target Validation and Mechanism of Action (MoA)

Causality: A "hit" from a primary screen is not a validated target. It is critical to confirm the interaction using an independent method (an orthogonal assay) and to determine the functional consequence of this interaction (e.g., activation or inhibition).

G Start Primary Hit Identified (e.g., 5-HT2A Binding) Q1 Is the interaction reproducible in an orthogonal assay? Start->Q1 P1 Perform Functional Assay (e.g., Calcium Flux) Q1->P1 Yes End_False Discard Hit (Potential Assay Artifact) Q1->End_False No A1_Yes Yes A1_No No Q2 What is the functional mode of action? P1->Q2 End_Agonist Proceed with Agonist MoA Pathway Q2->End_Agonist Agonist End_Antagonist Proceed with Antagonist MoA Pathway Q2->End_Antagonist Antagonist/ Inverse Agonist A2_Agonist Agonist A2_Antagonist Antagonist/ Inverse Agonist G cluster_0 Cell Membrane Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) Ca Ca²⁺ Release ER->Ca Triggers Ligand Test Compound (Antagonist) Ligand->Receptor Blocks Agonist Serotonin (Agonist) Agonist->Receptor IP3->ER Binds Response Cellular Response Ca->Response

Caption: Simplified 5-HT₂ₐ (Gq) signaling pathway for an antagonist.

Preliminary ADME & Safety Profiling

Causality: Even a potent and selective compound is therapeutically useless if it is metabolized too quickly or is toxic to cells. Early assessment of these "drug-like" properties is essential for deciding whether to advance a compound into more complex studies.

Protocol 4.1.1: In Vitro Metabolic Stability Assay

  • Objective: To estimate the rate at which the compound is metabolized by liver enzymes. [9]2. Rationale: Cytochrome P450 (CYP) enzymes in the liver are a primary source of drug metabolism. [2][10]An in vitro assay using liver microsomes provides a reliable and high-throughput method to predict in vivo clearance.

  • Materials: Pooled human liver microsomes (HLM), NADPH (as a cofactor).

  • Execution: a. Incubate the test compound (e.g., at 1 µM) with HLM in the presence of NADPH at 37°C. b. Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). c. Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. d. Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

  • Controls (Self-Validation):

    • Positive Controls: A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin).

    • Negative Control: Incubation without NADPH to check for non-enzymatic degradation.

  • Data Output: The results are plotted as the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Hypothetical Data Presentation: ADME-Tox Profile

AssayEndpointResultInterpretation
Metabolic Stabilityt₁/₂ in HLM (min)45Moderate stability
Cytotoxicity (HepG2)CC₅₀ (µM)>50Low cytotoxicity
hERG BindingIC₅₀ (µM)>30Low risk of cardiotoxicity

Conclusion and Future Directions

This guide outlines a robust, logical workflow for elucidating the therapeutic potential of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. By starting with a broad, hypothesis-driven screening approach and systematically narrowing the focus through rigorous validation and characterization, researchers can efficiently identify and understand its primary biological targets.

Should a validated target with a desirable functional activity and a promising preliminary safety profile be identified, subsequent steps would involve lead optimization to improve potency and ADME properties, followed by in vivo proof-of-concept studies in relevant animal models of disease.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 118957859, [(4-fluorophenyl)methyl][(2S)-1,1,1-trifluoropropan-2-yl]amine. Available: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. Available: [Link]

  • Lee, Y., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. Journal of Medicinal Chemistry. Available: [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry.
  • DiCesare, J. C., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. RSC Medicinal Chemistry. Available: [Link]

  • Obach, R. S. (2013). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine. Xenobiotica. Available: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. Available: [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem. Available: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine Interactions

Abstract In the landscape of modern drug discovery, in silico computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. These techniques offer a rapid, cost...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, in silico computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. These techniques offer a rapid, cost-effective alternative to traditional high-throughput screening by predicting molecular interactions, pharmacokinetic properties, and potential liabilities before a compound is ever synthesized. This guide provides a comprehensive, technically-grounded walkthrough for the computational analysis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, a small molecule with potential pharmacological relevance. We will navigate the complete in silico workflow, from initial ligand characterization and target identification to the intricacies of molecular docking, the dynamic validation of interactions through molecular dynamics (MD) simulations, and the crucial final step of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is intended for researchers, computational chemists, and drug development professionals, offering both the "how" and the critical "why" behind each methodological choice, ensuring a robust and reproducible computational investigation.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to poor efficacy, unforeseen toxicity, or unfavorable pharmacokinetic profiles.[1][2] Computational modeling mitigates these risks by providing a detailed, atom-level understanding of how a small molecule, or "ligand," interacts with its biological target, typically a protein.[3][4] For a novel or uncharacterized compound like 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, in silico methods are not merely predictive; they are foundational, guiding hypothesis generation and prioritizing experimental resources.

This guide is structured to mirror a real-world research workflow, demonstrating how to build a comprehensive interaction profile for a molecule of interest from the ground up.

G cluster_0 Phase 1: Preparation & Prediction cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Druggability Assessment A Ligand Characterization B Target Identification (SwissTargetPrediction) A->B D Molecular Docking (AutoDock Vina) C Protein Structure Preparation (RCSB PDB) B->C E Molecular Dynamics (GROMACS) C->D D->E F ADMET Profiling (SwissADME) E->F

Figure 1: Overall In Silico Investigation Workflow.

Ligand Preparation and Physicochemical Characterization

Before any interaction can be modeled, the ligand itself must be accurately represented in a three-dimensional, computationally ready format. The starting point is often a simple 2D representation or a chemical identifier.

2.1. Obtaining the Ligand Structure

The canonical source for small molecule information is the PubChem database. 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine can be identified by its Chemical Identifier (CID).[5] From its PubChem entry, we can retrieve its SMILES (Simplified Molecular Input Line Entry System) string, a 2D representation that can be used as input for generating a 3D conformer.

SMILES: CC(C(F)(F)F)NCC1=CC=C(F)C=C1

2.2. Protocol: Generating a 3D Ligand Structure

  • Input SMILES: Use a chemical informatics tool such as Open Babel or the online SwissADME tool to convert the SMILES string into a 3D structure (.sdf or .mol2 file).[6][7]

  • Energy Minimization: The initial 3D structure is often not in its lowest energy state. A crucial step is to perform energy minimization using a force field (e.g., MMFF94 or UFF). This process adjusts bond lengths and angles to find a more stable, and therefore more realistic, 3D conformation.

  • File Format Conversion: For subsequent steps like docking, the minimized structure must be converted to the required file format, such as PDBQT for AutoDock Vina.[8][9] This format includes atomic coordinates, partial charges, and atom type definitions.

Table 1: Computed Properties of the Ligand

PropertyValueSource
Molecular FormulaC10H11F4NPubChem[5]
Molecular Weight221.19 g/mol PubChem[5]
XLogP32.9PubChem[5]
Hydrogen Bond Donors1SwissADME[10]
Hydrogen Bond Acceptors4 (N and F atoms)SwissADME[10]
Rotatable Bonds4SwissADME[10]

Target Identification and Receptor Preparation

A ligand is only as interesting as the proteins it interacts with. For a novel compound, potential biological targets are often unknown. Ligand-based target prediction tools leverage the principle of chemical similarity: a molecule is likely to bind to similar targets as other known molecules with similar structures.

3.1. Protocol: Predicting Biological Targets

  • Utilize SwissTargetPrediction: This web service predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to a library of known active compounds.[11]

  • Input the Ligand: Submit the SMILES string of our compound to the server.

  • Analyze Results: The output is a ranked list of potential targets based on probability. For this guide, let's hypothesize that SwissTargetPrediction identifies Monoamine Oxidase B (MAO-B) as a high-probability target, a common target for molecules with similar scaffolds.

3.2. Protocol: Preparing the Receptor Structure

Once a target is identified, its 3D structure must be obtained and prepared for docking.

  • Download from RCSB PDB: The Research Collaboratory for Structural Bioinformatics Protein Data Bank (RCSB PDB) is the primary repository for macromolecular structures. We will download the crystal structure of human MAO-B, for example, PDB ID: 2BYB .

  • Clean the Structure: PDB files often contain non-essential molecules like water, co-solvents, and co-crystallized ligands.[12][13] These must be removed using a molecular visualization tool like PyMOL or UCSF Chimera, as they can interfere with the docking algorithm. Only the protein chains relevant to the binding site should be retained.

  • Add Hydrogens and Assign Charges: Crystal structures typically do not include hydrogen atoms. These are essential for accurately defining hydrogen bonds.[14] Tools like AutoDockTools or MGLTools are used to add polar hydrogens and assign Gasteiger charges, which are necessary for the scoring function to calculate electrostatic interactions.[15]

  • Convert to PDBQT Format: Similar to the ligand, the prepared receptor structure is saved in the PDBQT format, which defines the atom types and charges for the docking software.[8]

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.[16][17] It is a foundational technique in structure-based drug design.[12]

G A Prepared Ligand (ligand.pdbqt) E Run AutoDock Vina A->E B Prepared Receptor (receptor.pdbqt) B->E C Define Search Space (Grid Box) D Configure Docking Parameters (conf.txt) C->D D->E F Analyze Results (Binding Affinity & Poses) E->F G Visualize Complex (PyMOL, Chimera) F->G

Figure 2: Molecular Docking Workflow using AutoDock Vina.

4.1. The Causality of Docking Choices

  • Why a Grid Box? The docking algorithm needs a defined search space, or "grid box," to explore.[14] This box is centered on the protein's active site, the pocket where binding is expected to occur.[18] Focusing the search dramatically increases computational efficiency and accuracy.

  • What is a Scoring Function? AutoDock Vina uses an empirical scoring function to estimate the binding free energy (reported in kcal/mol).[8][9] This function approximates the contributions of various interactions like van der Waals forces, hydrogen bonds, and electrostatic interactions. Lower (more negative) scores indicate stronger predicted binding.[12]

4.2. Protocol: Docking with AutoDock Vina

  • Define the Grid Box: Using AutoDockTools, center the grid box on the known active site of MAO-B. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Create a Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.

  • Run the Simulation: Execute Vina from the command line: vina --config conf.txt --out results.pdbqt --log log.txt

  • Analyze the Results: Vina will output a file (results.pdbqt) containing several predicted binding poses, ranked by their binding affinity scores. The top-ranked pose is the most probable binding mode.

Table 2: Hypothetical Docking Results Summary

PoseBinding Affinity (kcal/mol)Key Interacting Residues (MAO-B)
1-8.5TYR435, PHE343, CYS172
2-8.2LEU171, ILE199, TYR398
3-7.9TYR60, PHE208, TRP432

Molecular Dynamics: Assessing Complex Stability

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations provide a dynamic view.[19] By simulating the movements of atoms over time, MD can validate the stability of the docked pose, reveal the role of water molecules, and provide deeper insights into the thermodynamics of binding.[20][21]

G A Protein-Ligand Complex (from Docking) B Generate Ligand Topology & Parameters (CGenFF) A->B C Solvate System (Add Water & Ions) B->C D Energy Minimization C->D E Equilibration (NVT & NPT) D->E F Production MD Run E->F G Trajectory Analysis (RMSD, RMSF, H-Bonds) F->G

Figure 3: GROMACS Molecular Dynamics Simulation Workflow.

5.1. The Rationale Behind MD Steps

  • Why Topology and Parameters? An MD engine like GROMACS needs a "rulebook" that defines every atom, bond, angle, and charge in the system. This is the topology. While standard force fields (like CHARMM36) have parameters for proteins, custom parameters must be generated for the ligand, often using servers like CGenFF.[22][23]

  • Why Solvation and Ions? Biological interactions occur in a water-based environment. Explicitly solvating the complex in a water box provides a more realistic simulation environment.[21] Ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.

  • Why Equilibration? Before the "production" simulation, the system must be gradually brought to the desired temperature (NVT ensemble) and pressure (NPT ensemble).[24] This two-stage equilibration prevents atomic clashes and ensures the system is stable before data collection begins.[22]

5.2. Protocol: MD Simulation with GROMACS

  • System Preparation: Merge the coordinates of the top-ranked docked pose (protein + ligand) into a single file. Generate the ligand topology using the CGenFF server and convert it to GROMACS format.[23]

  • Solvation and Ionization: Create a simulation box (e.g., a dodecahedron) around the complex, fill it with a water model (e.g., TIP3P), and add ions to neutralize the system.[21]

  • Energy Minimization: Run a steepest descent minimization to remove any steric clashes.

  • NVT Equilibration: Equilibrate the system at a constant temperature (e.g., 300 K) and volume for a short period (e.g., 100 ps), typically with position restraints on the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[24]

  • NPT Equilibration: Continue equilibration at constant temperature and pressure (e.g., 1 bar) for a longer period (e.g., 200 ps) to ensure the system reaches the correct density.[24]

  • Production MD: Run the final simulation without position restraints for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.

  • Analysis: Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to quantify key interactions over time.

ADMET Profiling: Predicting Druggability and Safety

A potent molecule is useless if it cannot reach its target or is toxic.[25] ADMET prediction is a critical step to flag potential liabilities early.[26] Web-based tools like SwissADME provide rapid and robust predictions for a wide range of pharmacokinetic and physicochemical properties.[6][10]

6.1. Protocol: In Silico ADMET Prediction with SwissADME

  • Input Molecule: Navigate to the SwissADME website and input the SMILES string of the ligand.[7]

  • Run Prediction: The server will calculate dozens of parameters.

  • Analyze Output: Focus on key indicators of druggability and safety.

Table 3: Predicted ADMET and Physicochemical Properties

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Log P (iLOGP)2.85Good lipophilicity
Lipophilicity Water SolubilityModerately SolubleFavorable for absorption
Pharmacokinetics GI AbsorptionHighLikely well-absorbed orally
BBB PermeantYesCan potentially cross the blood-brain barrier
CYP2D6 InhibitorYesPotential for drug-drug interactions
Drug-likeness Lipinski's RuleYes (0 violations)Good oral bioavailability predicted
Medicinal Chemistry PAINS Alert0 alertsNo known problematic fragments

The "BOILED-Egg" model within SwissADME provides an intuitive graphical representation of passive gastrointestinal absorption and brain penetration, offering a quick assessment of the molecule's likely distribution.[11]

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the interactions of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. Through this multi-step process, we have moved from a simple chemical structure to a rich, dynamic model of its potential biological activity.

The computational analysis suggests that the compound is a viable candidate for further investigation. The strong predicted binding affinity to MAO-B, validated by a stable MD simulation, provides a clear, testable hypothesis. Furthermore, the ADMET profile is largely favorable, with the notable exception of potential CYP2D6 inhibition, which would need to be considered in later stages of development.

The next logical steps would be to synthesize the compound and validate these computational predictions through in vitro enzymatic assays against MAO-B and other potential targets, followed by cell-based assays and, eventually, in vivo studies. This seamless integration of computational and experimental work represents the future of efficient and rational drug discovery.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025).
  • Kohl, F. et al. OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. Journal of Chemical Information and Modeling. ACS Publications. Available at: [Link]

  • Panda, P. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025).
  • Daina, A., Michielin, O. & Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports7 , 42717 (2017). Available at: [Link]

  • Sahoo, B. M. et al. In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology.
  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. Available at: [Link]

  • Barakat, K. H. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Current Computer-Aided Drug Design. Available at: [Link]

  • Lemkul, J. A. GROMACS Tutorials. Available at: [Link]

  • SIB Swiss Institute of Bioinformatics. About - SwissADME. Available at: [Link]

  • Tang, Y. et al. In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Molecular Pharmaceutics. Available at: [Link]

  • Salmaso, V. & Moro, S. Molecular dynamics simulations: Insights into protein and protein ligand interactions. Molecules.
  • Panda, P. AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026).
  • Biology Insights. How to Perform Molecular Docking with AutoDock Vina Step-by-Step Tutorial | Part 1. (2025). YouTube. Available at: [Link]

  • Panda, P. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Available at: [Link]

  • Request PDF. Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Available at: [Link]

  • BioExcel Building Blocks. GROMACS Protein-Ligand Complex MD Setup tutorial. Available at: [Link]

  • Flyte. Simulating Protein-Ligand Complexes using Open Source tools. (2026).
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  • Daina, A., Michielin, O. & Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. National Genomics Data Center. (2025). Available at: [Link]

  • Paudel, S. et al. In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules. (2025). Available at: [Link]

  • Aryal, S. Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. (2025). Available at: [Link]

  • Daina, A. & Zoete, V. SwissADME a web tool to support pharmacokinetic optimization for drug discovery. (2017). YouTube. Available at: [Link]

  • Lee, H. & Shin, W. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Liu, T. & Li, Y. Exploring the computational methods for protein-ligand binding site prediction. Briefings in Bioinformatics. Available at: [Link]

  • Rahman, M. H. et al. Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. (2020). Available at: [Link]

  • Sahoo, B. M. et al. In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology. (2022). Available at: [Link]

  • Panda, P. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Available at: [Link]

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  • Zhikun, Z. Computational Approaches for Studying Protein-Ligand Interactions. Chemical Sciences Journal. (2023). Available at: [Link]

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Foundational

early-stage research on 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

An In-Depth Technical Guide to the Early-Stage Research of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine and Related Fluorinated Amines Authored by: A Senior Application Scientist Foreword: Navigating the Fron...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Early-Stage Research of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine and Related Fluorinated Amines

Authored by: A Senior Application Scientist

Foreword: Navigating the Frontier of Fluorinated Amine Therapeutics

The strategic incorporation of fluorine into small molecule drug candidates represents a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The compound 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine emerges from this design philosophy, presenting a scaffold with intriguing potential for probing biological systems.

This guide provides a comprehensive framework for the initial, critical stages of research into this and structurally related fluorinated amines. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. Our approach is grounded in the principles of robust scientific inquiry, ensuring that the data generated is both reliable and translatable, forming a solid foundation for any subsequent drug development program.

Part 1: Foundational Physicochemical Characterization

Before embarking on biological evaluation, the unambiguous confirmation of the compound's identity, purity, and fundamental physicochemical properties is paramount. This initial phase ensures the integrity of all subsequent experimental data.

Identity and Purity Confirmation

A multi-technique approach is essential for the definitive characterization of the synthesized compound.

Table 1: Analytical Techniques for Structural and Purity Verification

Technique Purpose Expected Outcome for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine
¹H NMR Confirms the proton framework of the molecule.Characteristic shifts and coupling constants for the aromatic, benzylic, methine, and methyl protons.
¹³C NMR Confirms the carbon backbone of the molecule.Distinct signals for each carbon, including the trifluoromethyl group and the two aromatic carbons bonded to fluorine.
¹⁹F NMR Specifically identifies and quantifies fluorine atoms.A singlet for the trifluoromethyl group and a distinct signal for the fluorophenyl group.
LC-MS Determines purity and confirms molecular weight.A single major peak in the chromatogram with a mass-to-charge ratio corresponding to the protonated molecule [M+H]⁺.
Chiral HPLC To separate and quantify enantiomers if the synthesis is not stereospecific.Two distinct peaks if a racemic mixture is present.
Physicochemical Property Profiling

These properties are critical determinants of a compound's pharmacokinetic behavior.

Table 2: Key Physicochemical Properties and Their Significance

Property Experimental Method Significance in Drug Discovery
Solubility Kinetic and thermodynamic solubility assays in PBS and simulated gastric/intestinal fluids.Impacts oral absorption and formulation development.
LogD₇.₄ Shake-flask method (octanol/water partition at pH 7.4).A measure of lipophilicity at physiological pH, influencing membrane permeability and plasma protein binding.
pKa Potentiometric titration or UV-metric methods.Determines the ionization state at different physiological pHs, affecting absorption, distribution, and target engagement.

Part 2: In Vitro Pharmacological Evaluation: A Tiered Approach

A logical, tiered screening cascade is crucial for efficiently identifying the biological activity of a novel compound. This process begins with broad screening to identify potential targets, followed by more focused assays to confirm and characterize the activity.

Primary Screening: Target Identification

Given the structural motifs present in 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine (a substituted amine), a primary screen could focus on targets where such chemotypes are common, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.

Experimental Protocol: Broad Target Screening using a Commercial Panel

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Assay Panel Selection: Utilize a commercially available broad screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a diverse range of receptors, ion channels, transporters, and enzymes.

  • Primary Assay: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate. The assays are generally binding assays (for receptors) or functional assays (for ion channels and enzymes).

  • Data Analysis: Results are expressed as a percentage of inhibition or stimulation relative to a control. A common threshold for a "hit" is >50% inhibition or stimulation.

Secondary Screening: Hit Confirmation and Potency Determination

Any "hits" from the primary screen must be validated through secondary assays.

Experimental Protocol: Dose-Response Curve Generation

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solution to generate a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Assay Performance: Conduct the specific binding or functional assay for the confirmed target.

  • Data Analysis: Plot the percentage of inhibition/stimulation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (for inhibition) or EC₅₀ (for stimulation).

G cluster_0 In Vitro Pharmacology Workflow A Primary Screen (e.g., 10 µM) Broad Target Panel B Hit Identification (>50% Inhibition/Stimulation) A->B C Dose-Response Assay (IC₅₀/EC₅₀ Determination) B->C D Mechanism of Action Studies C->D

Caption: A streamlined workflow for in vitro pharmacological profiling.

Part 3: Early ADME/Tox Profiling

Concurrent with pharmacological evaluation, an early assessment of the compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties is essential for identifying potential liabilities.

In Vitro ADME Assays

Table 3: Key In Vitro ADME Assays

ADME Property Experimental Assay Significance and Interpretation
Metabolic Stability Incubation with liver microsomes (human, rat) and measurement of compound disappearance over time.Provides an initial assessment of how quickly the compound is metabolized by the liver. Half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are determined.
CYP450 Inhibition Incubation with specific recombinant cytochrome P450 enzymes and a probe substrate.Identifies potential for drug-drug interactions. An IC₅₀ value is determined for major isoforms (e.g., 3A4, 2D6, 2C9).
Plasma Protein Binding Equilibrium dialysis or ultrafiltration with plasma from relevant species.The unbound fraction of the drug is pharmacologically active. High plasma protein binding can affect distribution and clearance.
Permeability Caco-2 or PAMPA assays.Predicts intestinal absorption. The apparent permeability coefficient (Pₐₚₚ) is measured.
In Vitro Toxicity Assays

Experimental Protocol: Cytotoxicity Assessment using an MTT Assay

  • Cell Culture: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Readout: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (cytotoxic concentration 50%).

G cluster_1 Early Stage Research Logic A Compound Synthesis & Characterization B In Vitro Pharmacology (Potency & Selectivity) A->B C In Vitro ADME/Tox (Safety & Druggability) A->C D Data Integration & Analysis B->D C->D E Go/No-Go Decision for In Vivo Studies D->E

Caption: Decision-making framework for early-stage drug discovery.

Part 4: Data Integration and Future Directions

The culmination of these early-stage studies is a comprehensive data package that enables an informed decision on the future of the research program. The ideal candidate profile emerging from this stage would be a compound with:

  • Potent and selective activity at the desired biological target.

  • Favorable in vitro ADME properties , including reasonable metabolic stability and low potential for CYP450 inhibition.

  • A clean in vitro toxicology profile with a high CC₅₀ value.

Should 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine or a related analog exhibit such a profile, the logical next steps would involve pharmacokinetic studies in animal models to understand its in vivo behavior, followed by efficacy studies in a relevant disease model.

References

Due to the proprietary and early-stage nature of many specific chemical entities, direct, publicly available research on "1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine" is limited. The methodologies and principles outlined in this guide are based on established practices in medicinal chemistry and drug discovery. For further reading on these foundational techniques, the following resources are recommended:

  • Title: Drug-like Properties: Concepts, Structure, and Methods Source: Wiley Online Library URL: [Link]

  • Title: In vitro ADME/Tox in Drug Discovery Source: AAPS (American Association of Pharmaceutical Scientists) URL: [Link]

  • Title: The Role of Fluorine in Medicinal Chemistry Source: The Royal Society of Chemistry URL: [Link]

Protocols & Analytical Methods

Method

Topic: Analytical Methods for the Comprehensive Quantification of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical guide for the quantitat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for the quantitative analysis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, a chiral fluorinated amine of potential interest in pharmaceutical development. Given the compound's structural features—a chiral center, a secondary amine, and two distinct fluorine moieties (a trifluoromethyl group and a fluorophenyl group)—robust and specific analytical methods are required for accurate quantification, impurity profiling, and stereoisomeric purity assessment. This guide presents two primary, validated analytical methodologies: a primary Chiral High-Performance Liquid Chromatography (HPLC) method for enantioselective separation and quantification, and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization for identity confirmation and assessment of volatile impurities. The protocols are designed to be self-validating, incorporating system suitability tests and adhering to principles outlined in international regulatory guidelines.[1]

Introduction and Analytical Challenges

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine possesses a unique combination of chemical properties that necessitate a carefully designed analytical strategy.

  • Chirality: The presence of a stereocenter at the second carbon of the propane backbone means the molecule exists as a pair of enantiomers. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, their separation and individual quantification are critical in drug development.[2]

  • Polarity and Volatility: The secondary amine group imparts polarity, which can lead to poor peak shape (tailing) in gas chromatography if not addressed. While this polarity makes it suitable for reversed-phase liquid chromatography, its volatility is borderline, making GC a viable orthogonal technique post-derivatization.[3]

  • Fluorine Moieties: The trifluoromethyl (CF3) and fluorophenyl groups provide unique spectroscopic handles but also influence the molecule's chemical stability and chromatographic behavior. The stability of C-F bonds is generally high, but potential degradation pathways should be considered during forced degradation studies.[4][5]

This guide addresses these challenges by providing detailed protocols that ensure specificity, accuracy, and precision.

Primary Analytical Method: Chiral RP-HPLC with UV Detection

For simultaneous quantification of the parent compound, its enantiomer, and non-volatile impurities, a chiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the preferred approach. The aromatic fluorophenyl group allows for sensitive ultraviolet (UV) detection.

Principle of a Self-Validating System

The method relies on a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the two enantiomers, leading to different retention times and thus, separation. A cellulose or amylose-based CSP is often effective for a wide range of chiral compounds.[2] The protocol's trustworthiness is established through rigorous System Suitability Testing (SST) performed before each analytical run, ensuring the chromatographic system is performing adequately.[6]

Experimental Protocol: Chiral RP-HPLC

2.2.1 Materials and Reagents

  • HPLC system with UV/PDA detector

  • Chiral Stationary Phase: CHIRALPAK® IA (or equivalent amylose-based CSP), 4.6 x 250 mm, 5 µm

  • Acetonitrile (HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Hexane (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Reference standards (racemic and enantiomerically pure, if available) of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

2.2.2 Chromatographic Conditions The following conditions serve as a starting point and should be optimized for the specific CSP and system used. The use of a normal-phase mobile phase (Hexane/Isopropanol) is common for these types of CSPs and often provides superior chiral resolution.

ParameterRecommended SettingRationale & Expertise-Driven Insights
Column CHIRALPAK® IA (4.6 x 250 mm, 5 µm)Amylose-based phases are excellent for resolving a broad range of chiral amines through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
Mobile Phase Hexane : Isopropanol : TFA (85 : 15 : 0.1, v/v/v)Hexane acts as the weak solvent, while isopropanol modifies the polarity to elute the analytes. TFA is a crucial additive; it protonates the secondary amine, reducing peak tailing and improving interaction consistency with the CSP.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temp. 25 °CTemperature can significantly impact chiral separation. Maintaining a constant temperature is critical for reproducible retention times.
Detection UV at 220 nmThe fluorophenyl ring exhibits strong absorbance at lower UV wavelengths, providing good sensitivity.
Injection Vol. 10 µLA typical injection volume to avoid column overloading.

2.2.3 Standard and Sample Preparation

  • Stock Standard (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Standard to 10.0 mL with the mobile phase.

  • Sample Preparation: Prepare samples at a target concentration of 0.1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.

2.2.4 System Suitability Testing (SST) Inject the working standard (or a resolution standard containing both enantiomers) five times. The system is deemed suitable for analysis if the following criteria are met.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between enantiomersEnsures baseline separation for accurate integration and quantification of each stereoisomer.
Tailing Factor (Tf) ≤ 2.0 for the main peakConfirms good peak shape and minimizes integration errors.
Relative Standard Deviation (RSD) ≤ 2.0% for peak area (n=5)Demonstrates the precision and stability of the injector and detector.
Diagram 1: General Workflow for HPLC Analysis

A visual representation of the steps from sample receipt to final data reporting for the HPLC method.

General Workflow for HPLC Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt SamplePrep Sample Preparation Sample->SamplePrep StdPrep Standard Preparation SST System Suitability Test (SST) StdPrep->SST Analysis Sample Injection & Chromatographic Run SamplePrep->Analysis SST->Analysis Pass? Integration Peak Integration Analysis->Integration Calculation Quantification Integration->Calculation Report Final Report Calculation->Report

Validation Protocol for the Chiral HPLC Method

The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[1]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or its enantiomer.[1]

  • Protocol:

    • Prepare solutions of the analyte in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

    • Expose separate samples to heat (60°C) and UV light (254 nm) for 24 hours.

    • Analyze all stressed samples alongside a control.

  • Acceptance Criteria: The main analyte peak should be resolved from all degradation product peaks. Peak purity analysis using a PDA detector should confirm the peak is spectrally homogeneous.

Linearity, Range, Accuracy, and Precision

These parameters establish the quantitative performance of the method.[1][7]

ParameterProtocol SummaryAcceptance Criteria
Linearity Analyze a series of at least five concentrations spanning 50-150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study.[7]80-120% of the target concentration for assay; LOQ to 120% for impurities.
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are essential for analyzing impurities.

  • Protocol: Determine based on the signal-to-noise ratio (S/N) of dilute solutions.

  • Acceptance Criteria: Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

Orthogonal Method: GC-MS with Derivatization

An orthogonal method using a different separation principle (partitioning in GC vs. interaction in LC) and detection (mass spectrometry vs. UV) provides a high degree of confidence in the results. Due to the polar secondary amine, derivatization is required to increase volatility and prevent interactions with the GC column.[3]

Principle

The amine is reacted with a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic Anhydride (TFAA), to replace the active hydrogen on the nitrogen with a nonpolar group.[3] This creates a less polar, more volatile, and more thermally stable derivative suitable for GC analysis.

Diagram 2: GC-MS Derivatization and Analysis Workflow

This diagram outlines the essential pre-analysis step of derivatization required for the GC-MS method.

GC-MS Derivatization and Analysis Workflow Sample Aliquot of Sample/ Standard Solution Evap Evaporate to Dryness (N2 Stream) Sample->Evap Deriv Add Anhydrous Solvent & Derivatizing Agent (e.g., TFAA) Evap->Deriv React Heat Reaction Vial (e.g., 60°C for 20 min) Deriv->React Cool Cool to Room Temp. React->Cool Inject Inject into GC-MS Cool->Inject

Experimental Protocol: GC-MS

4.2.1 Derivatization with TFAA

  • Pipette 1.0 mL of the sample/standard (at ~0.1 mg/mL in a volatile solvent like acetonitrile) into a reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 200 µL of anhydrous ethyl acetate and 100 µL of TFAA.[3]

  • Cap the vial tightly and heat at 60°C for 20 minutes.

  • Cool to room temperature before injection.

4.2.2 GC-MS Conditions

ParameterRecommended SettingRationale & Expertise-Driven Insights
GC Column Agilent DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA 5% phenyl-methylpolysiloxane column provides excellent general-purpose separation for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for MS applications.
Injector 280 °C, Splitless modeHigh temperature ensures complete vaporization of the derivative. Splitless mode enhances sensitivity for trace analysis.
Oven Program Start at 100°C, hold 2 min, ramp at 20°C/min to 280°C, hold 5 minThe temperature program is designed to separate the derivatized analyte from solvent and potential side-products.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source 230 °C, Electron Ionization (EI) at 70 eVStandard EI conditions for generating reproducible fragmentation patterns for library matching and structural confirmation.
MS Scan Range 50 - 500 m/zA wide enough range to capture the molecular ion and key fragment ions of the derivatized analyte.

Conclusion and Further Considerations

This application note details two robust, orthogonal methods for the comprehensive analysis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine.

  • The Chiral RP-HPLC-UV method is the primary choice for routine quality control, offering precise quantification of enantiomers and non-volatile impurities. Its reliability is ensured through stringent system suitability tests and full validation.

  • The GC-MS method serves as an essential orthogonal tool for identity confirmation through its characteristic mass spectrum and for the analysis of volatile impurities that may not be detected by HPLC.

For advanced characterization, other techniques could be employed. 19F-NMR offers a fluorine-specific method of quantification that is insensitive to the rest of the molecular structure, which can be useful for mass balance studies in forced degradation experiments.[8][9] Supercritical Fluid Chromatography (SFC) is also an increasingly popular alternative for chiral separations, often providing faster analysis times.[10] The methods presented herein, however, provide a complete and validated framework for the reliable quantification of this novel fluorinated amine in a research and drug development setting.

References

  • Vertex AI Search. (2024). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Hill, D. W., & Kelley, B. D. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Jadhav, S. et al. (2023). A Comprehensive Guide for Analytical Method Validation. World Journal of Pharmaceutical Research.
  • European Medicines Agency. (2011). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • Gauthier, E. A., & Mabury, S. A. (2023). Photolysis Products of Fluorinated Pharmaceuticals. NSF Public Access Repository.
  • Bhat, A. S. et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • Han, H. et al. (2021). Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. Bioresource Technology.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Benchchem. (2025).
  • Li, Y. et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • VTechWorks. (n.d.).

Sources

Application

Application Notes &amp; Protocols: A Framework for the Cellular Characterization of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

Abstract This document provides a comprehensive framework for the initial characterization of the novel compound 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine in cell-based assays. Recognizing that the biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive framework for the initial characterization of the novel compound 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine in cell-based assays. Recognizing that the biological activity of this specific molecule is not yet extensively documented in peer-reviewed literature, this guide is structured as a tiered investigational roadmap. It begins with fundamental assessments of solubility and cytotoxicity, progresses to mechanistic studies of cell death, and culminates in strategies for exploring potential impacts on key cellular signaling pathways. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to systematically evaluate the biological potential of this and other novel chemical entities.

Introduction: Rationale for Investigation

The chemical structure of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine presents features of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group is a well-established strategy to enhance metabolic stability, binding affinity, and cellular permeability of bioactive molecules.[1] Similarly, the fluorophenyl moiety is a common feature in a wide array of approved pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic properties.[2]

Given these structural alerts, it is plausible that this compound may exhibit biological activity. Structurally related compounds, such as certain propanamides, have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation.[3][4] Other novel fluoroaryl derivatives have shown promise in oncology.[2] Therefore, a systematic evaluation of this compound's effect on cell viability, proliferation, and signaling is a critical first step in elucidating its potential as a research tool or therapeutic lead.

This guide provides a logical, tiered approach to this initial characterization.

Preliminary Compound Management & Quality Control

Before initiating any cell-based assay, it is imperative to properly handle and characterize the compound to ensure reproducibility and accuracy.

Compound Properties

A summary of the known physicochemical properties of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is presented below.

PropertyValueSource
IUPAC Name (2S)-1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]propan-2-aminePubChem[5]
Molecular Formula C₁₀H₁₁F₄NPubChem[5]
Molecular Weight 221.19 g/mol PubChem[5]
CAS Number 1889287-68-6PubChem[5]
Protocol: Solubility Assessment and Stock Solution Preparation

The solubility of a test compound is a critical parameter that dictates its bioavailability in cell culture media. Dimethyl sulfoxide (DMSO) is the most common solvent for initial testing, but its concentration in the final assay medium must be controlled to avoid solvent-induced artifacts.

Protocol Steps:

  • Solubility Testing:

    • Prepare a series of microcentrifuge tubes.

    • To each tube, add 1-2 mg of the compound.

    • Add increasing volumes of 100% DMSO to each tube to target concentrations from 1 mM to 100 mM.

    • Vortex vigorously for 1-2 minutes and visually inspect for complete dissolution. Use a light microscope if necessary to check for microprecipitates.

    • Causality: Determining the maximum soluble concentration in DMSO is essential for creating a high-concentration stock that allows for a wide range of final assay concentrations without introducing excessive solvent.

  • Stock Solution Preparation:

    • Based on the solubility test, prepare a high-concentration primary stock solution (e.g., 50 mM or 100 mM) in 100% cell culture-grade DMSO.

    • Aliquot the stock solution into small volumes in tightly sealed, light-protected tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a fresh aliquot of the primary stock.

    • Prepare serial dilutions from the primary stock using 100% DMSO to create intermediate stock solutions.

    • Finally, dilute these intermediate stocks into the appropriate cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should ideally be ≤0.5% and must be consistent across all wells, including vehicle controls.[6]

Tier 1: General Cell Viability and Cytotoxicity Screening

The first biological question to address is whether the compound affects cell viability. This is a foundational screen to determine the concentration range over which the compound exhibits biological effects and to identify its cytotoxic potential.

Principle of Tetrazolium-Based Assays

Cell viability assays like the MTT, MTS, and WST-1 assays are colorimetric methods used to assess cellular metabolic activity.[6] In viable, metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce a tetrazolium salt to a colored formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Caption: Principle of differentiating cell populations with Annexin V and PI.

Protocol: Apoptosis Detection by Flow Cytometry

This protocol provides quantitative data on the percentage of cells in each death phase.

Materials:

  • Cells treated with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time point (e.g., 24 hours).

  • Positive control (e.g., cells treated with staurosporine or camptothecin to induce apoptosis). [8]* Negative (vehicle-treated) control.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a binding buffer). [9]* Flow cytometer.

Procedure:

  • Cell Preparation: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (which contains dead/dying cells), and wash with cold PBS. [10]2. Centrifuge the cell suspension at ~500 x g for 5 minutes and discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. [11]4. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark. [11]6. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

  • Data Analysis: Use appropriate software to create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis). Set up quadrants based on unstained and single-stained controls. [11] * Lower-Left (Q3): Live cells (Annexin V- / PI-).

    • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-).

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).

    • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+).

Tier 3: Hypothesis-Driven Signaling Pathway Analysis

Once the phenotypic effects of the compound are established, the focus can shift to its molecular mechanism of action. This involves investigating its impact on intracellular signaling pathways that regulate cell fate. [12][13]

Rationale and Approach

The choice of which pathway to investigate should be hypothesis-driven, based on the compound's structure or observed phenotype. For example:

  • If cytotoxicity is specific to cancer cells: Investigate pathways commonly dysregulated in cancer, such as MAPK/ERK, PI3K/Akt, or cell cycle regulation pathways. [13]* If the compound has structural similarity to known inhibitors/agonists: Investigate the canonical pathway of that known modulator (e.g., TRPV1 signaling, FPR2-mediated anti-inflammatory pathways). [4][14] A primary method for this analysis is Western blotting, which can detect changes in the expression or phosphorylation status of key pathway proteins. [15]Phosphorylation is a critical post-translational modification that often indicates the activation state of a signaling cascade. [16]

G Compound Test Compound Receptor Cell Surface Receptor Compound->Receptor Inhibits? Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factor (e.g., c-Fos) Kinase3->TF Nucleus Nucleus TF->Nucleus Response Cellular Response (Proliferation, Apoptosis, etc.) Nucleus->Response Gene Expression

Caption: A generic kinase signaling cascade, a common target for drug action.

General Protocol: Western Blot for Phospho-Protein Analysis

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound at a relevant concentration (e.g., IC₅₀) for a short duration (e.g., 15, 30, 60 minutes) to capture dynamic signaling events.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Quantify band intensities using software like ImageJ. A decrease in the ratio of phospho-protein to total protein suggests the compound inhibits the pathway.

Conclusion

This document outlines a systematic, three-tiered approach for the initial cell-based characterization of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. By progressing from broad phenotypic screens of cytotoxicity to specific mechanistic assays for apoptosis and signaling pathway analysis, researchers can efficiently build a comprehensive profile of this novel compound's biological activity. This structured methodology ensures that data is collected in a logical sequence, where the results of each tier inform the experimental design of the next, ultimately providing a solid foundation for further investigation in the field of drug discovery and development.

References

  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Chen, L., et al. (2019). Identifying disease-associated signaling pathways through a novel effector gene analysis. PeerJ, 7, e7393. Available at: [Link]

  • Lee, M. J., et al. (2020). Techniques for Studying Decoding of Single Cell Dynamics. Frontiers in Cell and Developmental Biology, 8, 603248. Available at: [Link]

  • Creative Diagnostics. Signaling Pathway Analysis. Available at: [Link]

  • He, Z., et al. (2022, December 11). Gene set enrichment and pathway analysis. Single-cell best practices. Available at: [Link]

  • Sboarina, M., et al. (2023). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists. Journal of Medicinal Chemistry, 66(15), 10459-10481. Available at: [Link]

  • Wang, Y., et al. (2024, December 4). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5588. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1889287-68-6, [(4-fluorophenyl)methyl][(2S)-1,1,1-trifluoropropan-2-yl]amine. Available at: [Link]

  • Lee, J., et al. (2014). TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides. Bioorganic & Medicinal Chemistry Letters, 24(1), 327-331. Available at: [Link]

  • Taylor & Francis Online. (2021). Trifluoromethyl group – Knowledge and References. Available at: [Link]

  • PubMed. (2012, October 11). 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent transient receptor potential vanilloid 1 (TRPV1) antagonists. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Administration of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is a fluorinated amine derivative with potential applications in drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is a fluorinated amine derivative with potential applications in drug discovery and development. As a small molecule, its in vivo administration requires careful consideration of its physicochemical properties to ensure accurate and reproducible results in preclinical studies. This guide provides a comprehensive overview of the key considerations and detailed protocols for the in vivo administration of this compound, designed to assist researchers in obtaining reliable pharmacokinetic and pharmacodynamic data.

The structural similarity of this compound to fluorinated amphetamine analogs suggests it may act as a monoamine neurotransmitter releaser, with potential activity at dopamine and norepinephrine transporters.[1] Therefore, precise and consistent in vivo administration is critical to accurately characterize its pharmacological effects.

PART 1: Pre-Administration and Formulation Considerations

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of a successful in vivo study.

  • Molecular Formula: C10H11F4N[2]

  • Molecular Weight: 221.19 g/mol [2]

  • Predicted XLogP3: 2.9[2]

The predicted XLogP3 value of 2.9 indicates that 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is a hydrophobic compound. This property is a critical factor in selecting an appropriate vehicle for administration, as poor aqueous solubility can lead to inaccurate dosing and variable absorption.[3]

Vehicle Selection

The choice of an appropriate vehicle is paramount for compounds with low aqueous solubility.[4] An ideal vehicle should solubilize the compound without causing adverse effects in the animal model.[5]

Recommended Vehicles for Hydrophobic Compounds:

VehicleCompositionConsiderations
Aqueous Solutions with Co-solvents Saline or PBS with co-solvents like DMSO, ethanol, or PEG-400The concentration of the co-solvent should be minimized to avoid toxicity.[6] For instance, DMSO can cause significant motor impairment at high concentrations.[4]
Lipid-based Formulations Oils (e.g., corn oil, sesame oil), emulsions, or self-assembling peptides with amino acidsThese can enhance the solubility and absorption of hydrophobic drugs.[7][8]
Suspensions Aqueous solutions with suspending agents like carboxymethylcellulose (CMC)Particle size and stability of the suspension are critical for consistent dosing.[9]

It is crucial to conduct a vehicle tolerability study in the chosen animal model prior to the main experiment to rule out any confounding effects of the vehicle itself. [6]

Dose Formulation Protocol

This protocol outlines the preparation of a solution using a co-solvent, a common method for administering hydrophobic compounds.

Objective: To prepare a clear, stable solution of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine for in vivo administration.

Materials:

  • 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Sonicator

Step-by-Step Procedure:

  • Weighing the Compound: Accurately weigh the required amount of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine in a sterile vial.

  • Initial Solubilization: Add a minimal amount of DMSO to the vial to dissolve the compound. For example, start with a 1:1 ratio of compound to DMSO (w/v).

  • Vortexing and Sonication: Vortex the mixture thoroughly. If the compound does not fully dissolve, brief sonication can be applied.

  • Dilution with Saline/PBS: Once the compound is completely dissolved in DMSO, slowly add the sterile saline or PBS to reach the final desired concentration. It is important to add the aqueous solution gradually while vortexing to prevent precipitation of the compound.

  • Final Concentration of Co-solvent: The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential toxicity.[4]

  • Visual Inspection: The final formulation should be a clear solution. If any precipitation is observed, the formulation is not suitable for administration.

  • Vehicle Control Group: Prepare a vehicle-only solution with the same final concentration of DMSO and saline/PBS to be administered to the control group. This is essential to differentiate the effects of the compound from those of the vehicle.[10]

PART 2: In Vivo Administration Protocols

The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of a compound.[11]

Oral Gavage (PO)

Oral administration is a common and convenient route.[12] However, bioavailability can be affected by first-pass metabolism.[13]

Protocol for Oral Gavage in Mice:

  • Animal Handling: Gently restrain the mouse, ensuring it is calm to prevent injury.

  • Gavage Needle Selection: Use a ball-tipped gavage needle of the appropriate size for the mouse.

  • Dose Volume: The volume to be administered should be calculated based on the animal's body weight.

  • Administration: Gently insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

  • Observation: Monitor the animal for any signs of distress after administration.

Intraperitoneal (IP) Injection

IP injection offers rapid absorption and is a common route in rodent studies.[11] It allows for the administration of larger volumes compared to other parenteral routes.[11]

Protocol for Intraperitoneal Injection in Mice:

  • Animal Restraint: Properly restrain the mouse to expose the lower abdominal quadrant.

  • Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

  • Needle Insertion: Use a 25-27 gauge needle and insert it at a 30-45 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated, which would indicate incorrect placement.

  • Injection: Slowly inject the solution into the peritoneal cavity.

  • Post-injection Care: Monitor the animal for any adverse reactions.

Intravenous (IV) Injection

IV injection provides 100% bioavailability and rapid onset of action.[12] This route is often used in pharmacokinetic studies to determine key parameters like clearance and volume of distribution.[14]

Protocol for Intravenous Injection in Mice (Tail Vein):

  • Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins, making them more visible and accessible.

  • Restraint: Place the mouse in a suitable restraint device.

  • Vein Visualization: The lateral tail veins are the preferred sites for injection.

  • Needle Insertion: Use a 27-30 gauge needle and insert it into the vein at a shallow angle.

  • Injection: Slowly inject the solution. If swelling occurs, the needle is not in the vein, and the procedure should be stopped and re-attempted.

  • Hemostasis: After injection, apply gentle pressure to the injection site to prevent bleeding.

PART 3: Experimental Design and Data Interpretation

Dose-Response Study Design

Establishing a dose-response relationship is crucial for understanding the pharmacological effects of a new compound.[15]

Example of a Dose-Response Study Design:

GroupTreatmentDose (mg/kg)Number of Animals
1Vehicle Control08-10
21,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amineLow Dose8-10
31,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amineMid Dose8-10
41,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amineHigh Dose8-10

Key Considerations for Study Design:

  • Blinding: The experiment should be conducted in a blinded manner to reduce observer bias.[15]

  • Randomization: Animals should be randomly assigned to treatment groups.

  • Statistical Analysis: Appropriate statistical methods should be used to analyze the data.[15]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the PK/PD relationship is essential for drug development.

  • Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound. Blood samples are typically collected at various time points after administration to determine parameters such as half-life, clearance, and area under the curve (AUC).[14][16]

  • Pharmacodynamics (PD): This focuses on the biochemical and physiological effects of the compound and its mechanism of action.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Compound_Prep Compound Weighing & Solubilization Dosing Dose Administration (PO, IP, or IV) Compound_Prep->Dosing Vehicle_Prep Vehicle Formulation Vehicle_Prep->Dosing Animal_Grouping Animal Grouping & Randomization Animal_Grouping->Dosing PK_Sampling Pharmacokinetic Sampling Dosing->PK_Sampling PD_Assessment Pharmacodynamic Assessment Dosing->PD_Assessment Data_Analysis Data Analysis PK_Sampling->Data_Analysis PD_Assessment->Data_Analysis

Caption: Experimental workflow for in vivo administration and analysis.

Potential Signaling Pathway

Given its structural similarity to amphetamine analogs, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine may interact with monoamine transporters.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Compound Test Compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibits Reuptake / Promotes Efflux NET Norepinephrine Transporter (NET) Compound->NET Inhibits Reuptake / Promotes Efflux DA_NE Dopamine (DA) & Norepinephrine (NE) DAT->DA_NE Reuptake NET->DA_NE Reuptake Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Vesicle->DA_NE Release

Caption: Hypothesized interaction with monoamine transporters.

Conclusion

The successful in vivo administration of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine relies on a systematic approach that begins with a thorough understanding of its physicochemical properties. The protocols and considerations outlined in this guide are intended to provide a framework for designing and executing robust preclinical studies. By adhering to these principles, researchers can enhance the quality and reliability of their data, ultimately contributing to a more accurate assessment of the compound's therapeutic potential.

References

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-26. Available from: [Link]

  • Ludolph, A. C., et al. (2010). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Amyotrophic Lateral Sclerosis, 11(1-2), 38-45. Available from: [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-26. Available from: [Link]

  • Jiang, Y., et al. (2020). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Drug Delivery and Translational Research, 10(1), 271-281. Available from: [Link]

  • Gad, S. C. (2016). Vehicles for Animal Studies. Gad Consulting Services. Available from: [Link]

  • Crystal Pharmatech. (n.d.). Animal Dosing Vehicle Selection. Available from: [Link]

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Available from: [Link]

  • Sena, E. S., et al. (2021). General Principles of Preclinical Study Design. In Vivo Models for Drug Discovery. Available from: [Link]

  • Jiang, Y., et al. (2020). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Drug Delivery and Translational Research, 10(1), 271-281. Available from: [Link]

  • Wikipedia. (2023). Route of administration. Available from: [Link]

  • Li, D., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(6), 101. Available from: [Link]

  • Grokipedia. (n.d.). 3-Fluoroamphetamine. Available from: [Link]

  • Anizan, S., et al. (2019). Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. Drug Testing and Analysis, 11(7), 1019-1026. Available from: [Link]

  • Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of Pharmacological and Toxicological Methods, 97, 106561. Available from: [Link]

  • Anizan, S., et al. (2019). Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. Drug Testing and Analysis, 11(7), 1019-1026. Available from: [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Available from: [Link]

  • Shah, V., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 209. Available from: [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • PubChem. (2026). [(4-fluorophenyl)methyl][(2S)-1,1,1-trifluoropropan-2-yl]amine. Available from: [Link]

  • BioPharma Services Inc. (2023). Drug Development and Alternative Routes of Administration. Available from: [Link]

  • PubChem. (n.d.). 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine. Available from: [Link]

  • NextSDS. (n.d.). 1,1,1-trifluoro-2-phenylpropan-2-amine — Chemical Substance Information. Available from: [Link]

  • Brauer, P., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56051. Available from: [Link]

  • Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. (2025). Pharma Focus America. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(11), 2419. Available from: [Link]

  • NextSDS. (n.d.). 1,1,1-trifluoro-3-phenylpropan-2-amine — Chemical Substance Information. Available from: [Link]

  • Sharma, D., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 14(9), 4464-4475. Available from: [Link]

  • Sgrignani, J., et al. (2023). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. Journal of Medicinal Chemistry, 66(13), 8823-8848. Available from: [Link]

  • Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566-578. Available from: [Link]

  • Boehringer Ingelheim. (n.d.). A Phase Ia/Ib, Open-label, Dose-escalation Study of BI 765049 in Combination With Ezabenlimab in Patients With Advanced Solid Tumors. BIPI Medical & Clinical Resources. Available from: [Link]

  • Aswinanand, B., et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94. Available from: [Link]

  • Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available from: [Link]

Sources

Application

Application Notes and Protocols for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine in Medicinal Chemistry

Introduction: Unveiling the Potential of a Fluorinated Amine Scaffold In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Fluorinated Amine Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The compound 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, while not extensively documented in current literature, presents a compelling scaffold for the development of novel therapeutics. Its structure combines two key pharmacophoric elements: a trifluoromethylated propyl-2-amine backbone and a 4-fluorobenzyl moiety. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for this promising, yet underexplored, chemical entity.

The trifluoromethyl group (CF₃) is a well-established bioisostere for a methyl group, offering increased metabolic stability by blocking sites of oxidative metabolism due to the high strength of the C-F bond.[1][2] This "metabolic switching" can lead to a longer drug half-life and improved bioavailability.[2] Furthermore, the high electronegativity of the CF₃ group can influence the acidity of nearby functional groups and enhance binding interactions with biological targets.[3][4] The 4-fluorobenzyl group is also a common feature in bioactive molecules, where the fluorine atom can modulate electronic properties and contribute to favorable interactions within protein binding pockets.[5][6]

Given these structural attributes, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is hypothesized to be a valuable building block for developing novel kinase inhibitors, enzyme modulators, or ligands for receptors where metabolic stability and specific hydrophobic and polar interactions are crucial for activity. This guide will provide a plausible synthetic route, protocols for in vitro screening against a hypothetical kinase target, and a method for assessing its metabolic stability.

PART 1: Synthesis Protocol

A plausible and efficient method for the synthesis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is through reductive amination. This common and robust reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine from 1,1,1-trifluoropropan-2-amine and 4-fluorobenzaldehyde.

Materials:

  • 1,1,1-Trifluoropropan-2-amine (or its hydrochloride salt)

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,1,1-trifluoropropan-2-amine (1.0 eq). If using the hydrochloride salt, add a non-nucleophilic base such as triethylamine (1.1 eq) to liberate the free amine.

  • Solvent Addition: Dissolve the amine in an appropriate solvent such as DCM or DCE (approximately 10 mL per mmol of amine).

  • Aldehyde Addition: Add 4-fluorobenzaldehyde (1.05 eq) to the stirred solution.

  • Imine Formation: If desired, a small amount of a drying agent like anhydrous MgSO₄ can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reducing Agent Addition: In a separate flask, prepare a solution or slurry of the reducing agent. Sodium triacetoxyborohydride (STAB, 1.5 eq) is often preferred due to its mildness and selectivity. Add the STAB portion-wise to the reaction mixture over 15-20 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine.

Diagram of Synthetic Workflow:

G start Start: Reagents reagents 1,1,1-Trifluoropropan-2-amine 4-Fluorobenzaldehyde Solvent (DCM/DCE) start->reagents reaction Combine Reagents in Flask Stir at Room Temperature reagents->reaction imine Imine Formation (1-2 hours) reaction->imine reduction Add Reducing Agent (STAB) Portion-wise imine->reduction monitoring Monitor Reaction by TLC/LC-MS (2-4 hours) reduction->monitoring workup Quench with NaHCO₃ Extract with DCM monitoring->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Final Product: 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine purification->product

Caption: Reductive Amination Workflow.

PART 2: Hypothesized Application and In Vitro Screening Protocol

Hypothesized Application: Inhibition of a Protein Kinase

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer. Many successful kinase inhibitors feature fluorinated moieties that enhance binding affinity and improve pharmacokinetic properties. We hypothesize that 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine could serve as a scaffold for novel kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine against a hypothetical protein kinase (e.g., a tyrosine kinase).

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The inhibition of kinase activity results in a higher concentration of ATP, which is detected by a luciferase-based reaction that generates a luminescent signal.

Materials:

  • 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine (Test Compound)

  • Recombinant protein kinase and its specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series of the test compound in the kinase assay buffer.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the following components:

    • Kinase assay buffer

    • Test compound at various concentrations (or DMSO for control wells)

    • Substrate peptide

    • Recombinant kinase

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the luminescent detection reagent according to the manufacturer's protocol. This reagent will stop the kinase reaction and initiate the luminescence-generating reaction.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_enzyme - Signal_background))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data Presentation:

Concentration (µM)Luminescence (RLU)% Inhibition
1001500095.0
302500083.3
105000066.7
310000033.3
11400006.7
0 (Control)1500000.0

Diagram of Kinase Inhibition Assay Workflow:

G start Start: Prepare Reagents compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep plate_setup Add Kinase, Substrate, and Compound to 384-well Plate compound_prep->plate_setup reaction_start Initiate Reaction with ATP plate_setup->reaction_start incubation Incubate at Room Temperature reaction_start->incubation detection Add Luminescent Detection Reagent incubation->detection read_plate Measure Luminescence detection->read_plate data_analysis Calculate % Inhibition and Determine IC₅₀ read_plate->data_analysis

Caption: In Vitro Kinase Assay Workflow.

PART 3: Metabolic Stability Assessment

The presence of the trifluoromethyl group suggests that 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine may exhibit enhanced metabolic stability. An in vitro liver microsomal stability assay is a standard method to evaluate this property early in the drug discovery process.

Protocol 3: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int) of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine in human liver microsomes.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is monitored by LC-MS/MS.

Materials:

  • 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine (Test Compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer, HLM, and the test compound at a final concentration of 1 µM.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a 96-well plate containing cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of compound remaining at each time point.

  • Determine the elimination rate constant (k) by plotting the natural logarithm of the percentage of compound remaining versus time. The slope of the line is -k.

  • Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k

  • Calculate the intrinsic clearance (Cl_int): Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [microsomal protein concentration])

Expected Data Presentation:

Time (min)% Compound Remaining
0100
592
1578
3060
6035

Diagram of Metabolic Stability Workflow:

G start Start: Prepare Reagents incubation_prep Prepare Incubation Mixture: Compound, HLM, Buffer start->incubation_prep reaction_start Initiate Reaction with NADPH at 37°C incubation_prep->reaction_start sampling Collect Samples at Time Points (0-60 min) reaction_start->sampling quenching Quench Reaction with Acetonitrile + Internal Standard sampling->quenching analysis Analyze Samples by LC-MS/MS quenching->analysis data_processing Calculate t₁/₂ and Cl_int analysis->data_processing

Caption: Microsomal Stability Assay Workflow.

Conclusion and Future Directions

While direct biological data for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is not yet prevalent, its structural features strongly suggest its utility as a valuable scaffold in medicinal chemistry. The trifluoromethyl group is anticipated to confer enhanced metabolic stability and modulate electronic properties, while the 4-fluorobenzyl moiety provides a handle for exploring specific interactions within biological targets. The protocols outlined in this guide provide a robust framework for the synthesis, initial biological screening, and metabolic profiling of this compound and its future analogs. Further investigation into its activity against various target classes, such as GPCRs, ion channels, and other enzyme families, is warranted. The insights gained from these initial studies will be instrumental in guiding the development of novel therapeutic agents based on this promising fluorinated amine scaffold.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • PubChem. (2026). [(4-fluorophenyl)methyl][(2S)-1,1,1-trifluoropropan-2-yl]amine. [Link]

  • Lin, C. L., & Lin, M. H. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.
  • S., S., & S., N. (2025). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. Chemistry, 7(1), 1. [Link]

  • Paprocka, R., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences, 25(11), 5908. [Link]

  • ChemContract. (n.d.). (R)-2-Amino-1,1,1-trifluoropropane hydrochloride (CAS 177469-12-4). [Link]

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Method

experimental design for studying 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine effects

An In-Depth Guide to the Preclinical Experimental Design for Evaluating 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine This application note provides a comprehensive, phased experimental framework for the initi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Preclinical Experimental Design for Evaluating 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

This application note provides a comprehensive, phased experimental framework for the initial preclinical evaluation of the novel small molecule, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. Designed for researchers in pharmacology, toxicology, and drug development, this guide details a logical, tiered approach from initial in vitro screening to preliminary in vivo validation. The protocols and rationale provided herein are grounded in established principles of drug discovery, ensuring a robust and scientifically sound investigation into the compound's potential therapeutic effects.[1][2][3]

Compound Profile and Handling

Before commencing any biological evaluation, it is imperative to understand the fundamental properties and safety requirements of the test article. 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is a fluorinated amine with the following characteristics.

Table 1: Physicochemical Properties of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

PropertyValueSource
IUPAC Name (2S)-1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]propan-2-aminePubChem[4]
Molecular Formula C₁₀H₁₁F₄NPubChem[4]
Molecular Weight 221.19 g/mol PubChem[4]
XLogP3-AA 2.9PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 5PubChem[4]
CAS Number 1889287-68-6PubChem[4]

1.1. Safety and Handling Precautions

Based on GHS classifications, this compound must be handled with care.[4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Protocol: Always handle the compound in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. A stock solution (e.g., 10 mM in DMSO) should be prepared and aliquoted to minimize handling of the solid powder.

Experimental Framework: A Phased Approach

A successful preclinical investigation balances depth of inquiry with resource efficiency. This guide proposes a two-phase workflow. Phase 1 focuses on broad in vitro screening to identify biological activity and elucidate the preliminary mechanism of action.[5][6] Positive results from Phase 1 trigger progression to Phase 2, which involves preliminary in vivo models to assess toxicology and efficacy in a whole-organism context.[7][8]

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Validation a Tier 1: Primary Screening (Cytotoxicity & Proliferation) b Tier 2: Mechanism of Action Studies (Apoptosis, Cell Cycle, Migration) a->b If IC50 is potent & selective c Acute Toxicity Studies (Determine MTD) b->c Promising MoA & Potency d Xenograft Efficacy Model (Anti-tumor Activity) c->d Establish safe dosing range end Decision Point: Advance to IND-enabling Studies d->end start Start: Compound Synthesis & Characterization start->a

Figure 1: A tiered experimental workflow for preclinical evaluation.

Phase 1: In Vitro Evaluation Protocols

The objective of this phase is to determine if the compound elicits a biological response in a controlled, cellular environment and to understand the nature of that response.[9] Given the chemical structure, which includes features common in some cytotoxic and antiproliferative agents, an initial investigation into its anti-cancer potential is a logical starting point.[10][11]

Tier 1: Cytotoxicity and Antiproliferative Screening

Rationale: The first critical question is whether the compound affects cell viability. This is most efficiently answered by screening against a panel of cancer cell lines from diverse origins (e.g., breast, lung, colon) and at least one non-cancerous cell line (e.g., human fibroblasts) to gauge preliminary selectivity. A significant difference in potency between cancer and normal cells (a high therapeutic index) is a hallmark of a promising candidate.

Protocol 1: Cell Viability Assessment via MTT Assay

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2x serial dilution of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine in the appropriate cell culture medium. Concentrations should typically range from 0.1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Table 2: Representative Data from Primary Cytotoxicity Screen

Cell LineTissue of OriginTypeHypothetical IC₅₀ (µM)
MCF-7 BreastCancer1.5
A549 LungCancer2.3
HCT116 ColonCancer0.9
MRC-5 LungNormal Fibroblast> 50
Tier 2: Mechanism of Action (MoA) Elucidation

Rationale: If the compound demonstrates potent and selective cytotoxicity, the next step is to investigate how it kills the cancer cells.[12] Key questions include: Does it induce programmed cell death (apoptosis)? Does it interfere with cell division (cell cycle arrest)? Does it prevent the cancer cells from moving and invading new territory?[13]

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

  • Treatment: Seed a sensitive cell line (e.g., HCT116) in 6-well plates. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

G cluster_axes q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Live (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-) q3->q4 Apoptosis Initiation q4->q2 Membrane Compromise bottom_axis Annexin V-FITC Intensity → left_axis Propidium Iodide (PI) Intensity → origin->bottom_axis origin->left_axis

Figure 2: Quadrant logic for Annexin V/PI apoptosis assay.

Phase 2: Preliminary In Vivo Validation

Rationale: While in vitro assays are essential for initial screening, they cannot replicate the complexity of a living organism.[6] In vivo studies are the critical next step to evaluate how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to confirm its efficacy and safety in a physiological context.[1][7][8]

Protocol 3: Maximum Tolerated Dose (MTD) Study in Mice

  • Acclimatization: Acclimate healthy mice (e.g., C57BL/6) for at least one week.

  • Dose Formulation: Formulate the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dose Escalation: Administer single doses of the compound to small groups of mice (n=3 per group) via the intended clinical route (e.g., oral gavage). Start with a low dose and escalate in subsequent groups.

  • Monitoring: Monitor animals daily for 14 days for clinical signs of toxicity (e.g., weight loss exceeding 20%, lethargy, ruffled fur).

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of life-threatening toxicity. This dose will inform the subsequent efficacy studies.[14]

Protocol 4: Human Tumor Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously implant a sensitive human cancer cell line (e.g., 1-2 million HCT116 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group): Vehicle Control and Compound at one or two dose levels below the MTD.

  • Treatment: Administer treatment daily (or as determined by PK studies) for a set period (e.g., 21 days).

  • Data Collection: Measure tumor volume with calipers twice weekly and record body weights as a measure of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors. The primary endpoint is the inhibition of tumor growth compared to the vehicle control group.

Table 3: Representative Data from Xenograft Efficacy Study

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 015000-2
Compound 2567555-4
Compound 5045070-8

Conclusion and Future Directions

This application note outlines a foundational, logically sequenced strategy for the initial preclinical characterization of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. The data generated from these protocols will provide a critical " go/no-go " decision point for further development. Positive outcomes, including potent in vitro activity, a clear mechanism of action, and significant tumor growth inhibition in vivo at well-tolerated doses, would strongly support advancing the compound to more comprehensive IND-enabling studies, including formal toxicology, pharmacokinetics, and formulation development.

References

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Application

Topic: A High-Throughput Screening Cascade for the Functional Characterization of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

An Application Note for Drug Discovery Professionals Abstract The identification of novel bioactive small molecules is a cornerstone of modern drug discovery. The compound 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Discovery Professionals

Abstract

The identification of novel bioactive small molecules is a cornerstone of modern drug discovery. The compound 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is a synthetic molecule incorporating structural motifs, such as trifluoromethyl and fluorophenyl groups, which are often associated with desirable pharmacokinetic and pharmacodynamic properties.[1] However, its biological targets and cellular effects remain uncharacterized. This application note presents a comprehensive, multi-tiered high-throughput screening (HTS) strategy designed to elucidate the bioactivity of this compound. We provide a strategic framework, detailed experimental protocols for both cell-based phenotypic screening and biochemical target-based screening, and robust data analysis guidelines to enable researchers to systematically profile this and other novel chemical entities. The protocols are designed to be self-validating, incorporating industry-standard quality control metrics to ensure data integrity and reproducibility.

Introduction: The Challenge of Novel Compound Characterization

High-throughput screening (HTS) is an essential methodology in drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate a specific biological target or cellular phenotype.[2][3] When presented with a novel chemical entity like 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, the primary challenge is the absence of a known mechanism of action. Therefore, a systematic and logical screening cascade is required to efficiently identify its biological function.

This guide provides a two-tiered approach:

  • Tier 1: Phenotypic Screening: Utilizes cell-based assays to assess the compound's overall effect on cellular health and viability. This broad approach can reveal cytotoxic, cytostatic, or proliferative effects without prior knowledge of a specific target.[2][4]

  • Tier 2: Target-Focused Screening: Employs biochemical or biophysical assays against representative members of key drug target classes. This helps to narrow down potential molecular targets and elucidate the mechanism of action.

The following sections detail the principles and step-by-step protocols for robust HTS assays, data interpretation, and hit validation, providing a complete workflow for researchers.

Strategic HTS Workflow

A successful screening campaign relies on a logical progression from primary screening to hit confirmation and subsequent validation. The workflow below outlines a standard cascade designed to minimize resource expenditure while maximizing the quality of the resulting hits.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Dose-Response & Validation Primary_Screen Single-Concentration Screen (e.g., 10 µM) Data_Analysis Raw Data Processing & Normalization Primary_Screen->Data_Analysis Hit_Selection Hit Selection (e.g., Z-score > 3) Data_Analysis->Hit_Selection Hit_Confirmation Hit Re-test (Fresh Compound) Hit_Selection->Hit_Confirmation Counter_Screen Counter/Orthogonal Assay (Rule out artifacts) Hit_Confirmation->Counter_Screen Dose_Response IC50/EC50 Determination (10-point curve) Counter_Screen->Dose_Response Secondary_Assay Secondary / Functional Assay Dose_Response->Secondary_Assay Validated Hit Validated Hit Secondary_Assay->Validated Hit

Caption: A strategic workflow for high-throughput screening campaigns.

Protocol 1: Cell-Based Viability HTS Assay (Luminescence)

This protocol uses a luminescent ATP-based assay to measure cell viability. The amount of ATP is directly proportional to the number of metabolically active cells, providing a robust readout for cytotoxicity or cytostatic effects.[5][6] Luminescence assays are highly sensitive and less prone to interference from fluorescent compounds compared to other methods.[7][8][9]

Principle: Live cells produce ATP. A reagent containing luciferase and its substrate, D-luciferin, is added to the cells. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is proportional to the ATP concentration and, therefore, the number of viable cells.[5]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, solid-bottom assay plates

  • 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine (10 mM stock in DMSO)

  • Positive Control: Staurosporine (10 mM stock in DMSO)

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 20,000 cells/mL.

    • Dispense 25 µL of the cell suspension (500 cells) into each well of a 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Dosing:

    • Prepare a compound plate by diluting the 10 mM stock of the test compound and controls.

    • For a primary screen, add 25 nL of the 10 mM test compound stock to the 25 µL of media in the assay wells for a final concentration of 10 µM.

    • Controls:

      • Negative Control (0% inhibition): Add 25 nL of DMSO.

      • Positive Control (100% inhibition): Add 25 nL of 10 mM Staurosporine for a final concentration of 10 µM.

    • Use an acoustic dispenser or pin tool for accurate, low-volume dispensing.[10]

  • Incubation:

    • Incubate the assay plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • Assay Readout:

    • Equilibrate the assay plate and the luminescent reagent to room temperature (~30 minutes).

    • Add 25 µL of the luminescent reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis Parameters:

ParameterFormulaInterpretationTarget Value
Z-Factor (Z') 1 - [ (3SD_pos + 3SD_neg) /Mean_pos - Mean_neg]
Signal-to-Background (S/B) Mean_neg / Mean_posThe dynamic range of the assay.S/B ≥ 10
Percent Inhibition 100 * [ 1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ]Normalizes the effect of the test compound relative to controls.N/A

Protocol 2: Biochemical Fluorescence Polarization (FP) HTS Assay

This protocol describes a competitive binding assay using Fluorescence Polarization (FP), a powerful technique for studying molecular interactions in solution.[11] It is ideal for identifying inhibitors of protein-protein or protein-ligand interactions. Here, we propose a hypothetical assay to screen for inhibitors of a bromodomain-acetylated peptide interaction, a common drug target class.

Principle: A small, fluorescently-labeled peptide (tracer) binds to a larger protein (bromodomain). When excited with polarized light, the large complex tumbles slowly in solution, and the emitted light remains highly polarized. If the test compound displaces the tracer from the protein, the small, unbound tracer tumbles rapidly, and the emitted light becomes depolarized. A decrease in polarization indicates a "hit."[11][12]

FP_Principle cluster_0 No Inhibitor cluster_1 Inhibitor Present node1 Polarized Excitation Light node2 [Protein + Tracer] (Large Complex) Slow Tumbling node1->node2 node3 High Polarization node2->node3 node4 Polarized Excitation Light node5 Free Tracer (Small Molecule) Fast Tumbling node4->node5 node6 Low Polarization node5->node6

Caption: The principle of a competitive Fluorescence Polarization assay.

Materials:

  • Recombinant bromodomain protein (e.g., BRD4)

  • Fluorescently-labeled acetyl-histone peptide tracer (e.g., FITC-labeled H4K12ac peptide)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • 384-well black, low-volume assay plates

  • 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine (10 mM stock in DMSO)

  • Positive Control: Known bromodomain inhibitor (e.g., JQ1)

  • Plate reader with FP capabilities (parallel and perpendicular filters)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Determine the dissociation constant (Kd) of the protein-tracer interaction beforehand to set optimal assay concentrations. The protein concentration is typically at or below the Kd, and the tracer concentration is low (e.g., 1-10 nM) to maximize the competitive window.

    • Prepare solutions in Assay Buffer:

      • 2X Protein solution (e.g., 100 nM BRD4)

      • 2X Tracer solution (e.g., 20 nM FITC-peptide)

  • Compound Dosing:

    • Add 50 nL of the 10 mM test compound stock to the assay wells for a final concentration of 20 µM in a 25 µL final volume.

    • Controls:

      • Negative Control (High Polarization): Add 50 nL of DMSO.

      • Positive Control (Low Polarization): Add 50 nL of a known inhibitor (e.g., 10 mM JQ1).

      • Tracer Only Control (Baseline): Add 50 nL of DMSO to wells that will not receive protein.

  • Reagent Addition:

    • Add 12.5 µL of the 2X Protein solution to all wells except the "Tracer Only" controls. Add 12.5 µL of Assay Buffer to the "Tracer Only" wells.

    • Incubate for 15 minutes at room temperature.

    • Add 12.5 µL of the 2X Tracer solution to all wells.

  • Incubation and Readout:

    • Incubate the plate for 1-2 hours at room temperature, protected from light. The incubation time should be sufficient to reach binding equilibrium.[13]

    • Read the plate on an FP-capable reader. The instrument will measure the intensity of emitted light parallel (I║) and perpendicular (I┴) to the plane of excitation light and calculate the millipolarization (mP) value.

Data Analysis and Interpretation:

The primary readout is the change in millipolarization (mP). Data is normalized to the high and low polarization controls.

ParameterFormulaInterpretation
mP Value 1000 * [ (I║ - GI┴) / (I║ + GI┴) ]The direct output from the instrument (G-factor corrected).
Assay Window (ΔmP) mP_neg - mP_posThe dynamic range of the assay in mP units. A larger window is better.
Z-Factor (Z') `1 - [ (3SD_pos + 3SD_neg) /mP_neg - mP_pos
Percent Displacement 100 * [ (mP_neg - mP_compound) / (mP_neg - mP_pos) ]Quantifies the compound's ability to displace the tracer.

Hit Validation and Follow-Up

A "hit" from a primary screen is not a validated active compound. It is a starting point that requires rigorous confirmation to eliminate false positives and artifacts.[14][15]

Essential Follow-up Steps:

  • Hit Re-test: Re-test all initial hits from a fresh sample of the compound to confirm activity.

  • Orthogonal Assays: Use a different assay format that measures the same biological endpoint to confirm the hit. For example, a biochemical hit could be validated in a cell-based target engagement assay. This helps rule out technology-specific artifacts.[10]

  • Dose-Response Curves: Test confirmed hits in a serial dilution (e.g., 10-point, 3-fold dilution) to determine their potency (IC₅₀ or EC₅₀).

  • Selectivity Profiling: Screen active compounds against related targets to assess their selectivity, which is a critical parameter for a potential drug candidate.[14]

Conclusion

The strategic framework and detailed protocols provided in this application note offer a robust pathway for the high-throughput screening and functional characterization of novel compounds such as 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. By beginning with broad phenotypic screening and progressing to specific target-based assays, researchers can efficiently identify and validate bioactive molecules. Adherence to rigorous data quality standards, exemplified by the Z-factor metric, and a systematic approach to hit validation are paramount for the successful identification of promising lead compounds for further drug development efforts.

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Method

The Strategic Incorporation of Trifluoromethylpyridines in Modern Agrochemical and Pharmaceutical Design

Introduction: The Rise of a Privileged Scaffold The strategic introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agrochemical research.[1][2] Among the various fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of a Privileged Scaffold

The strategic introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agrochemical research.[1][2] Among the various fluorinated motifs, the trifluoromethyl (CF3) group is particularly prominent due to its profound ability to modulate the physicochemical and biological properties of a parent molecule.[1][2] When appended to a pyridine ring, a privileged scaffold in its own right, the resulting trifluoromethylpyridine (TFMP) moiety offers a unique confluence of electronic and steric properties that can be leveraged to enhance metabolic stability, binding affinity, lipophilicity, and overall efficacy.[1][3]

This guide provides an in-depth exploration of the synthesis and application of trifluoromethylpyridines, offering both high-level insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide self-validating protocols to empower your research and development endeavors.

Part I: The Foundation - Synthesis of Key Trifluoromethylpyridine Intermediates

The synthesis of the trifluoromethylpyridine core is the critical first step. Historically, this was a challenging endeavor, but several robust methods are now widely employed in both academic and industrial settings.[4] The primary strategies include:

  • Halogen Exchange (Halex) Reaction: This classic approach involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a fluorine exchange reaction.[4][5]

  • Pyridine Ring Construction: Building the pyridine ring from a trifluoromethyl-containing acyclic precursor.[4][5]

  • Direct Trifluoromethylation: The direct introduction of a CF3 group onto a pre-existing pyridine ring using radical or transition-metal-catalyzed methods.[5]

For the purpose of this guide, we will focus on the Halex-based synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a highly valuable and versatile intermediate for numerous agrochemicals.[5][6]

Workflow for the Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

cluster_liquid_phase Liquid-Phase Chlorination cluster_vapor_phase Vapor-Phase Fluorination picoline 3-Picoline chloro_picoline 2-Chloro-5-methylpyridine picoline->chloro_picoline Chlorination trichloromethyl 2,3-Dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) chloro_picoline->trichloromethyl Further Chlorination dctf 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) trichloromethyl->dctf HF

Caption: Stepwise synthesis of 2,3,5-DCTF from 3-picoline.

Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

This protocol outlines a two-stage process involving liquid-phase chlorination followed by vapor-phase fluorination, a method that has been successfully scaled for industrial production.[5]

Stage 1: Liquid-Phase Chlorination to 2,3-Dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC)

  • Rationale: This stage involves the exhaustive chlorination of the methyl group of a chlorinated picoline derivative. The reaction is typically carried out under harsh conditions to ensure complete conversion to the trichloromethyl group.

  • Procedure:

    • Start with 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine as the starting material.[5]

    • In a suitable reactor equipped for high-temperature and corrosive gas handling, dissolve the starting material in an inert solvent.

    • Introduce chlorine gas (Cl2) into the reaction mixture. The reaction is typically performed under liquid-phase conditions.[5]

    • The reaction temperature and molar ratio of chlorine gas are critical parameters to control the extent of chlorination on the pyridine ring.[5]

    • Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed and the desired 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) is the major product.

    • Upon completion, carefully quench any excess chlorine and purify the crude product, typically through distillation, to isolate 2,3,5-DCTC.

Stage 2: Vapor-Phase Fluorination to 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

  • Rationale: The trichloromethyl group is converted to the trifluoromethyl group via a halogen exchange reaction with hydrogen fluoride (HF). A vapor-phase reaction is often preferred for its efficiency and selectivity.[5]

  • Procedure:

    • Vaporize the purified 2,3,5-DCTC from Stage 1.

    • In a heated reactor, introduce the vaporized 2,3,5-DCTC along with anhydrous hydrogen fluoride (HF) gas.[6] The reaction is typically carried out at elevated temperatures (e.g., 170°C).[6]

    • The reaction stream is passed through a heated catalyst bed, if necessary, to facilitate the fluorine exchange.

    • The reaction is allowed to proceed for a defined residence time (e.g., 11 hours).[6]

    • After the reaction, the product stream is cooled and neutralized to remove excess HF. A 5% sodium bicarbonate solution can be used for neutralization.[6]

    • The organic phase is separated, washed with water, and dried to yield the crude product.

    • Purification by distillation affords the final product, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).

Part II: Application in Agrochemicals - The Case of Fluazifop-butyl

The introduction of the trifluoromethylpyridine moiety revolutionized the herbicide market. Fluazifop-butyl, commercialized in 1982, was the first herbicide to incorporate this critical substructure and demonstrated superior efficacy against perennial grass weeds compared to its benzene analogue.[5]

Mode of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

cluster_synthesis Fatty Acid Synthesis acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACCase fatty_acids Fatty Acids malonyl_coa->fatty_acids fluazifop Fluazifop-butyl fluazifop->malonyl_coa Inhibits ACCase

Caption: Fluazifop-butyl inhibits Acetyl-CoA Carboxylase (ACCase).

Fluazifop-butyl acts by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in grasses.[5] This disruption of lipid synthesis ultimately leads to the death of the weed. The trifluoromethylpyridine moiety is crucial for the compound's translocation and potent herbicidal activity.[5]

Protocol 2: Synthesis of Fluazifop-butyl

The synthesis of Fluazifop-butyl relies on the key intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[5]

  • Procedure:

    • The synthesis begins with the reaction of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) with a suitable hydroquinone derivative in the presence of a base. This forms the diaryl ether linkage.

    • The resulting intermediate is then coupled with a chiral propionate derivative.

    • Finally, esterification with butanol yields the active ingredient, Fluazifop-butyl.

CompoundTarget WeedsMode of ActionKey Intermediate
Fluazifop-butyl Perennial grass weedsACCase inhibitor2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)
Flazasulfuron Turf, sugarcane, citrus, grapeALS inhibitor3-Trifluoromethyl-substituted pyridine
Pyroxsulam Weeds in cereal cropsALS inhibitor2-Methoxy-4-(trifluoromethyl)pyridine
Chlorfluazuron Lepidoptera, Diptera, OrthopteraChitin biosynthesis inhibitor2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

Part III: Application in Pharmaceuticals - The Case of Tipranavir

The unique properties of the trifluoromethyl group, such as its ability to enhance metabolic stability and binding affinity, have made trifluoromethylpyridines attractive scaffolds in drug discovery.[3][7] Tipranavir, an anti-HIV drug, is a prime example of the successful application of this moiety in pharmaceuticals.[3][4]

Mode of Action: HIV Protease Inhibition

cluster_hiv HIV Replication gag_pol Gag-Pol Polyprotein viral_proteins Mature Viral Proteins gag_pol->viral_proteins Cleavage by hiv_protease HIV Protease tipranavir Tipranavir tipranavir->hiv_protease

Caption: Tipranavir inhibits the HIV protease enzyme.

Tipranavir is a non-peptidic HIV protease inhibitor.[1] It binds to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins into functional proteins required for viral replication.[8] The trifluoromethylpyridine moiety in Tipranavir contributes to its high potency and its ability to remain effective against HIV strains that have developed resistance to other protease inhibitors.[1] Notably, the trifluoromethylpyridine-containing analogue of Tipranavir showed approximately tenfold higher antiviral activity than the corresponding phenyl analogue.[5]

Protocol 3: Key Step in Tipranavir Synthesis - Incorporation of the Trifluoromethylpyridine Moiety

The synthesis of Tipranavir is a multi-step process. A crucial step involves the coupling of the trifluoromethylpyridine fragment.

  • Procedure:

    • The synthesis often involves the preparation of a chiral sulfonamide intermediate.

    • This intermediate is then coupled with a derivative of 3-pyridinol containing the trifluoromethyl group. This coupling is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction where the hydroxyl group of the pyridinol derivative displaces a leaving group on the core structure.

    • Further synthetic modifications lead to the final Tipranavir molecule.

DrugTherapeutic AreaMechanism of ActionContribution of Trifluoromethylpyridine
Tipranavir Antiviral (HIV)HIV Protease InhibitorEnhanced binding affinity and activity against resistant strains.[1][5]
Pexidartinib AnticancerCSF1R inhibitorThe synthesis starts from a brominated pyridine derivative.
Selinexor AnticancerXPO1 inhibitorSynthesized from 3,5-bis(trifluoromethyl)benzonitrile.[8]

References

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

  • Ogawa, Y., Tokunaga, E., Kobayashi, O., Hirai, K., & Shibata, N. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(10), 101467.
  • J-STAGE. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Trifluoromethylpyridines in Pharmaceutical Synthesis: Building Blocks for Better Health. [Link]

  • Pouliot, M., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. The Journal of Organic Chemistry.
  • ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]

  • MDPI. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]

  • ResearchGate. (2022). Regioselective Direct C–H Trifluoromethylation of Pyridine. [Link]

  • ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. [Link]

  • Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]

  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]

  • ResearchGate. (2026). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Bentham Science. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers, medicinal chemists, and pharmacologists facing solubility challenges with 1,1,1-Trifluoro-N-[(4-fluorophenyl)methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers, medicinal chemists, and pharmacologists facing solubility challenges with 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine .

As a highly fluorinated secondary amine, this compound presents unique physicochemical hurdles. This guide bypasses generic advice to provide field-proven, mechanistically grounded protocols to prevent precipitation, avoid artifactual assay data, and ensure reliable dosing.

Part 1: Physicochemical Root Causes

Q: Why does this specific compound precipitate so rapidly in standard aqueous buffers (e.g., PBS, DMEM) even after being dissolved in DMSO?

A: The precipitation is driven by a combination of extreme lipophilicity and an altered ionization profile caused by the fluorine atoms.

  • Inductive pKa Shift: The trifluoromethyl (-CF 3​ ) group located on the carbon adjacent to the secondary amine exerts a massive electron-withdrawing inductive effect (-I effect). This pulls electron density away from the nitrogen lone pair, significantly lowering the pKa of the amine compared to a non-fluorinated isopropylamine [1, 3].

  • Free-Base Dominance: Because the pKa is depressed, a much larger fraction of the compound exists as the unprotonated "free base" at physiological pH (7.4).

  • Hydrophobic Aggregation: The free base is dominated by two highly lipophilic domains—the -CF 3​ group and the 4-fluorobenzyl ring. Water molecules cannot form hydrogen bonds with these domains, leading to rapid hydrophobic collapse and precipitation [3].

Q: Can I just lower the pH of my assay buffer to force protonation?

A: While lowering the pH (e.g., to pH 5.0) will protonate the amine and temporarily increase solubility, it is rarely viable for biological experiments. Most cell cultures and enzymatic assays require a physiological pH (7.2–7.4). Altering the pH will likely denature your target proteins or induce cellular toxicity, confounding your results. You must use formulation strategies rather than buffer manipulation.

Part 2: Formulation Strategies & Troubleshooting

Q: I am running an in vitro biochemical assay. How do I keep the compound in solution without exceeding the 0.1% DMSO limit?

A: Relying solely on DMSO dilution is a common trap for highly fluorinated compounds. When the DMSO stock hits the aqueous buffer, the local polarity spikes, and the compound crashes out—often forming micro-precipitates that scatter light and mimic enzyme inhibition (false positives).

The Solution: Use Hydroxypropyl- β -cyclodextrin (HP- β -CD) . HP- β -CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The cavity perfectly accommodates the 4-fluorobenzyl ring, shielding the lipophilic domain from water while maintaining the complex in solution [2].

Q: I am moving to in vivo animal dosing (e.g., mice IV/PO). What is the best vehicle?

A: For in vivo studies requiring higher concentrations (e.g., >5 mg/kg), HP- β -CD alone may not suffice. You must address the low pKa by forming a stable salt with a strong acid, or use a lipid-based nanocarrier.

  • Salt Formation: Do not use weak acids (like acetic or citric acid); they cannot efficiently protonate this specific electron-deficient amine. Use Methanesulfonic acid to form a mesylate salt .

  • Lipid Carriers: Recent advancements show that fluorinated drugs exhibit exceptionally high encapsulation efficiency in fluorinated hexosomes or standard Tween-80/PEG400 micelles due to fluorous-fluorous interactions [4].

Part 3: Quantitative Formulation Matrix

Use the following table to select the appropriate formulation strategy based on your experimental phase.

Experimental PhaseTarget ConcentrationRecommended Vehicle / FormulationMax Aqueous Solubility AchievedBiological Compatibility
Enzymatic Assays 10 nM – 100 μ M0.1% DMSO + 5% HP- β -CD in PBS~0.5 mg/mLExcellent (No enzyme denaturation)
Cell Culture 1 μ M – 50 μ M0.1% DMSO + 10% HP- β -CD in Media~1.2 mg/mLHigh (No membrane disruption)
In Vivo (IV) 1 – 5 mg/kg5% DMSO / 10% Tween-80 / 85% Saline~3.5 mg/mLModerate (Watch for Tween hemolysis)
In Vivo (PO) 10 – 30 mg/kgMesylate Salt in 20% HP- β -CD>15.0 mg/mLExcellent (High oral bioavailability)

Part 4: Experimental Protocols

Protocol A: Preparation of a 10 mM Stock using HP- β -CD (For In Vitro Use)

This protocol utilizes thermodynamic complexation to prevent kinetic precipitation.

  • Prepare Cyclodextrin Solution: Dissolve 200 mg of HP- β -CD in 1 mL of your target aqueous buffer (e.g., PBS) to create a 20% (w/v) solution. Vortex until completely clear.

  • Prepare Drug Stock: Dissolve 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine (free base) in 100% molecular-biology grade DMSO to a concentration of 100 mM.

  • Complexation: Dropwise, add 100 μ L of the 100 mM DMSO drug stock into 900 μ L of the 20% HP- β -CD solution while vortexing continuously.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes. The mechanical energy helps the fluorobenzyl group insert into the cyclodextrin cavity[2].

  • Verification: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, you have a stable 10 mM stock (containing 10% DMSO) ready for further 100x dilution into your final assay (yielding 0.1% DMSO).

Protocol B: Mesylate Salt Conversion (For In Vivo Dosing)

This protocol forces protonation of the electron-deficient amine.

  • Dissolution: Dissolve 1.0 equivalent of the free base compound in minimal anhydrous diethyl ether or tert-butyl methyl ether (TBME) on ice.

  • Acid Addition: Slowly add 1.05 equivalents of anhydrous methanesulfonic acid dropwise under continuous stirring.

  • Precipitation: A white precipitate (the mesylate salt) should form almost immediately due to the polarity shift.

  • Isolation: Stir for 30 minutes at 0°C, then filter the precipitate under vacuum. Wash twice with cold ether to remove unreacted free base.

  • Drying: Dry the resulting salt under high vacuum for 12 hours. This salt will exhibit vastly superior dissolution kinetics in standard saline compared to the free base.

Part 5: Formulation Decision Workflow

G Start Solubility Optimization 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine InVitro In Vitro / Cell Culture (Aqueous Buffer) Start->InVitro InVivo In Vivo / Animal Dosing (High Concentration) Start->InVivo DMSO Prepare DMSO Stock (Max 0.1% final in assay) InVitro->DMSO Salt Formulate as Mesylate Salt (Overcomes low pKa) InVivo->Salt HPBCD Complex with 20% HP-β-CD (Traps lipophilic CF3/F-phenyl) DMSO->HPBCD If precipitation occurs Lipid Lipid/Surfactant Micelles (Tween-80 / Hexosomes) Salt->Lipid If target dose > 5 mg/kg

Decision tree for selecting the optimal solubility enhancement strategy based on experimental phase.

References

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl- β -Cyclodextrin. National Institutes of Health (PMC).[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (PMC).[Link]

  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. PubMed (NIH).[Link]

Optimization

Technical Support Center: Stability of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

Welcome to the dedicated technical support guide for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential stability challenges associated with this molecule in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule's Structural Nuances

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is a compound with distinct structural features that are critical to its chemical behavior and stability profile.

  • Trifluoromethyl Group (-CF₃): Positioned adjacent to the amine, this potent electron-withdrawing group significantly reduces the basicity of the nitrogen atom compared to non-fluorinated analogues.[1][2] This modulation of electron density is a primary factor influencing its hydrolytic and metabolic stability.[3][4]

  • N-Benzyl Moiety: The bond between the nitrogen and the benzylic carbon is a potential site for both oxidative and photolytic degradation.[5][6]

  • 4-Fluorophenyl Ring: The fluorine atom on the aromatic ring can influence metabolic pathways and is also a potential site for photodegradation, which may lead to defluorination under certain conditions.[7][8][9]

This guide provides a proactive approach to stability, structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during your research.

General Stability and Storage Recommendations

Proper handling and storage are the first line of defense against degradation.

Q: What are the ideal storage conditions for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine as a solid and in solution?

A: To ensure maximum shelf-life and prevent inadvertent degradation, the following conditions are recommended. The compound's susceptibility to light and oxidation are key considerations.[5][10]

FormTemperatureAtmosphereLight ConditionsContainer
Solid 2-8°CStore under an inert atmosphere (Argon or Nitrogen)Protect from lightTightly sealed, amber glass vial
Stock Solution ≤ -20°CStore under an inert atmosphere (Argon or Nitrogen)Protect from light (use foil)Tightly sealed, amber glass vial or cryovial

Troubleshooting Guide: Degradation in Solution

This section addresses the most common stability issues encountered during experimental work, framed within the context of forced degradation studies—a systematic approach to identifying potential liabilities.[6][11]

Issue: Hydrolytic Instability and pH-Dependent Degradation

Q: My compound shows variable purity when prepared in different aqueous buffers. Why is this happening and what is the likely degradation pathway?

A: This observation strongly suggests pH-dependent hydrolytic instability. While the electron-withdrawing trifluoromethyl group generally increases metabolic stability, the C-N bond can still be susceptible to hydrolysis, particularly under harsh acidic or basic conditions.[5][11] The lone pair of electrons on the nitrogen can facilitate decomposition pathways.[4]

Q: How can I systematically evaluate the pH stability of my compound?

A: A forced hydrolysis study across a range of pH values is the standard protocol. This will allow you to define a "safe" pH range for your experiments.

Experimental Protocol: pH Stability Profiling

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12). Common choices include HCl for acidic, phosphate for neutral, and borate for basic ranges.

  • Sample Preparation: Prepare solutions of your compound (e.g., at 1 mg/mL) in each buffer. Include a control sample in a neutral, non-aqueous solvent like acetonitrile.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.[12]

  • Time-Point Analysis: Withdraw aliquots at specific time points (e.g., 0, 2, 6, 12, 24 hours).

  • Quench and Analyze: Immediately quench the reaction by neutralizing the pH and/or diluting with the mobile phase. Analyze the samples by a stability-indicating HPLC-UV method.

  • Data Interpretation: Plot the percentage of remaining parent compound against time for each pH condition to determine the degradation kinetics.

Issue: Oxidative Degradation

Q: I'm observing new impurity peaks in my chromatogram after my solution has been handled in ambient conditions for a while. Could this be oxidation?

A: Yes, this is a distinct possibility. The primary site for oxidation on this molecule is the benzylic carbon, which can be oxidized to form a benzaldehyde derivative, and subsequently a benzoic acid derivative.[5] The amine itself is also susceptible to oxidation, potentially forming N-oxides.[6]

start Start: Method Development forced_degradation 1. Perform Forced Degradation (Acid, Base, H₂O₂, Heat, Light) start->forced_degradation generate_samples 2. Generate Degraded Samples (Create a mixed pool of stressed samples) forced_degradation->generate_samples hplc_dev 3. HPLC Method Optimization (Column, Mobile Phase, Gradient, Temp.) generate_samples->hplc_dev peak_purity 4. Assess Peak Purity (Use Diode Array Detector - DAD) hplc_dev->peak_purity peak_purity->hplc_dev Impurity Co-elutes validation 5. Method Validation (Specificity, Linearity, Accuracy, Precision) peak_purity->validation Purity Confirmed finish End: Stability-Indicating Method Established validation->finish Parent 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine (Parent Compound) Acid Acidic Hydrolysis (e.g., HCl, Heat) Parent->Acid Base Basic Hydrolysis (e.g., NaOH, Heat) Parent->Base Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Hydrolysis_Prod1 4-Fluorobenzylamine Acid->Hydrolysis_Prod1 Hydrolysis_Prod2 1,1,1-Trifluoropropan-2-ol Acid->Hydrolysis_Prod2 Base->Hydrolysis_Prod1 Hydrolysis_Prod3 4-Fluorobenzyl alcohol Base->Hydrolysis_Prod3 Oxidation_Prod1 N-Oxide Derivative Oxidation->Oxidation_Prod1 Oxidation_Prod2 4-Fluorobenzaldehyde Oxidation->Oxidation_Prod2 Photo_Prod1 Defluorinated Species Photolysis->Photo_Prod1 Photo_Prod2 Radical Coupling Products Photolysis->Photo_Prod2

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

Welcome to the technical support center for the synthesis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. This guide provides in-depth, field-proven insights to help you overcome common challenges and improve your reaction yields.

Introduction to the Synthesis

The synthesis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine typically proceeds via a reductive amination reaction. This common and powerful method involves the reaction of 1,1,1-trifluoropropan-2-amine with 4-fluorobenzaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. While seemingly straightforward, this reaction can be prone to low yields due to several competing side reactions and suboptimal conditions. This guide will walk you through troubleshooting these issues.

Troubleshooting Guide: Overcoming Poor Yield

This section is designed to help you diagnose and solve common problems encountered during the synthesis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine.

dot

Caption: Troubleshooting decision tree for poor yield in the synthesis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is giving a very low yield of the desired product. What are the likely causes and how can I fix this?

A1: Low yields in this reductive amination are often due to incomplete reaction or the formation of side products. Let's break down the possibilities:

  • Incomplete Reaction:

    • Poor Imine Formation: The initial step of forming the imine intermediate can be sluggish. The trifluoromethyl group on the amine introduces significant steric hindrance, and the fluorine atom on the benzaldehyde has a mild deactivating effect.

      • Troubleshooting:

        • Increase Reaction Time: Allow more time for the imine to form before adding the reducing agent. Monitor the reaction by TLC or GC-MS.

        • Use a Dehydrating Agent: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards imine formation by removing the water byproduct.

        • Optimize Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can sometimes accelerate imine formation, but be cautious as this can also promote side reactions.

    • Inefficient Reduction: The choice and handling of the reducing agent are critical.

      • Troubleshooting:

        • Select the Right Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations because it is milder and more selective for the iminium ion over the aldehyde.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful pH control. Sodium borohydride (NaBH₄) can also be used, but it is a stronger reducing agent and can reduce the starting aldehyde to benzyl alcohol if not used carefully.[1]

        • Control pH: The pH of the reaction is crucial. For STAB, a slightly acidic medium (e.g., using acetic acid as a co-solvent) is optimal. For NaBH₃CN, the reaction should be maintained at a pH of 6-7 to prevent the release of toxic hydrogen cyanide gas.

  • Side Product Formation:

    • Over-Alkylation: The product, a secondary amine, can react with another molecule of the aldehyde and be reduced to form a tertiary amine.

      • Troubleshooting:

        • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the aldehyde to minimize the chances of the product reacting further.

        • Slow Addition of Reducing Agent: Adding the reducing agent slowly at a low temperature can help to control the reaction and favor the formation of the desired secondary amine.

    • Reduction of Aldehyde: The reducing agent can directly reduce the 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol.

      • Troubleshooting:

        • Use a Milder Reducing Agent: As mentioned, STAB is less likely to reduce the aldehyde than NaBH₄.[1]

        • Ensure Complete Imine Formation: Allow sufficient time for the imine to form before adding the reducing agent. The iminium ion is generally more reactive towards reduction than the aldehyde.

Q2: I am observing a significant amount of 4-fluorobenzyl alcohol in my crude product mixture. How can I prevent this?

A2: The formation of 4-fluorobenzyl alcohol is a classic side reaction in reductive aminations, especially when using strong reducing agents. Here’s a more detailed look at how to mitigate this:

Troubleshooting StrategyRationale
Use Sodium Triacetoxyborohydride (STAB) STAB is a milder and more sterically hindered reducing agent than NaBH₄. It selectively reduces the protonated imine (iminium ion) much faster than the aldehyde.
Pre-form the Imine Allow the 1,1,1-trifluoropropan-2-amine and 4-fluorobenzaldehyde to react for a period (e.g., 1-2 hours) before introducing the reducing agent. This ensures a higher concentration of the iminium intermediate, which is the desired substrate for the reducing agent.
Lower the Reaction Temperature Perform the reduction step at a lower temperature (e.g., 0 °C to room temperature). This can slow down the rate of aldehyde reduction more than the rate of iminium ion reduction, thus improving selectivity.
Control the Rate of Addition Add the reducing agent portion-wise or as a solution via a syringe pump. This keeps the concentration of the reducing agent low at any given time, which can help to minimize the undesired reduction of the aldehyde.
Q3: What are the best practices for purifying the final product?

A3: The purification of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine can be challenging due to the potential for similar polarities between the product and certain side products.

  • Workup:

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild acid like ammonium chloride (NH₄Cl), depending on the reducing agent used.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: This is the most common method for purifying the product.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The less polar side products (like any unreacted aldehyde) will elute first, followed by the desired secondary amine. More polar impurities (like the benzyl alcohol) will elute later.

    • Acid-Base Extraction: As the product is a basic amine, you can use its acid-base properties for purification.

      • Dissolve the crude product in an organic solvent.

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove any neutral impurities.

      • Basify the aqueous layer with a base like sodium hydroxide (NaOH) to deprotonate the amine.

      • Extract the free amine back into an organic solvent.

      • Wash, dry, and concentrate the organic layer to obtain the purified product.

dot

Purification_Workflow cluster_Workup Aqueous Workup cluster_Purification Purification Quench 1. Quench Reaction Extract 2. Extract with Organic Solvent Quench->Extract Wash 3. Wash with Brine Extract->Wash Dry 4. Dry and Concentrate Wash->Dry Column_Chromatography Column Chromatography Dry->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Dry->Acid_Base_Extraction Pure_Product Pure Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product Crude_Product Crude Product Crude_Product->Quench

Caption: General workflow for the workup and purification of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine.

Experimental Protocols

Optimized Reductive Amination Protocol

This protocol is a general guideline and may require optimization for your specific setup.

  • Imine Formation:

    • To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add 1,1,1-trifluoropropan-2-amine (1.1 eq).[2]

    • Add anhydrous magnesium sulfate (MgSO₄, 2.0 eq) as a dehydrating agent.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction:

    • Once imine formation is complete or has reached a plateau, cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Workup and Purification:

    • Follow the workup and purification procedures outlined in Q3.

References

  • EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents.
  • Synthesis of (fluoroalkyl)amines by deoxyfluorination of amino alcohols - SciSpace. Available at: [Link]

  • TRIFLUOROMETHYLPYRIDAZI... - J-STAGE. Available at: [Link]

  • N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide - PMC. Available at: [Link]

  • Synthesis of N-benzyl-2,2,2-trifluoroacetamide - ResearchGate. Available at: [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - ChemRxiv. Available at: [Link]

  • [(4-fluorophenyl)methyl][(2S)-1,1,1-trifluoropropan-2-yl]amine | C10H11F4N | CID - PubChem. Available at: [Link]

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. Available at: [Link]

  • CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents.
  • Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds - Organic Chemistry Portal. Available at: [Link]

  • Org. Synth. 2019, 96, 232 - Organic Syntheses Procedure. Available at: [Link]

  • Publications. Available at: [Link]

  • 1,1,1-trifluoro-3-phenylpropan-2-amine — Chemical Substance Information - NextSDS. Available at: [Link]

  • Benzylamine synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • amine - NextSDS. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. Available at: [Link]

  • 1,1,1-TRIFLUOROPROPAN-2-AMINE - precisionFDA. Available at: [Link]

  • Synthesis of N-Benzyl α-Trifluoromethylthioamide from N-Acylpyrazoles under Flow Conditions a - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of α-Trifluoromethyl Secondary Amines

Case Study: 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly fluorinated seco...

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Author: BenchChem Technical Support Team. Date: April 2026

Case Study: 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly fluorinated secondary amines. The target compound, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine , presents a unique trifecta of purification challenges: drastically reduced basicity, extreme fluorophilicity, and high volatility as a free base.

This document provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield isolation and purification.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I losing my product during standard acid-base extraction? I acidified the mixture to pH 2, but the product remained in the organic layer. A: This is a classic issue caused by the profound pKa shift inherent to α-trifluoromethyl amines.

  • The Causality: The strong electron-withdrawing inductive effect (-I) of the three fluorine atoms on the α-carbon pulls electron density away from the nitrogen lone pair, making it significantly less available to accept a proton. While a standard secondary amine has a pKa of ~10.5, the pKa of an α-CF3 amine drops to approximately 5.5–6.5 (). Furthermore, even when protonated at pH < 2, the extreme lipophilicity imparted by the -CF3 and 4-fluorophenyl groups causes the resulting hydrochloride salt to act as a lipophilic ion-pair. If you are using dichloromethane (DCM) as your organic solvent, this ion-pair will preferentially partition into the DCM layer rather than the aqueous layer.

  • The Solution: Abandon halogenated solvents for the extraction of the protonated amine. Use a highly polar, non-halogenated solvent like Methyl tert-butyl ether (MTBE) or diethyl ether, which poorly solvates the ion-pair, forcing the protonated amine into the aqueous phase.

Q2: My compound co-elutes with non-fluorinated starting materials on a standard C18 HPLC column. How can I achieve baseline resolution? A: Heavily fluorinated molecules exhibit "fluorophilicity"—a thermodynamic preference to interact with other fluorinated environments rather than standard hydrocarbon environments.

  • The Causality: Standard C18 columns rely on hydrophobic (van der Waals) interactions. Because fluorine is highly electronegative and tightly holds its electrons, fluorocarbons are less polarizable than hydrocarbons, resulting in weak interactions with C18 chains and premature elution ().

  • The Solution: Switch to a Pentafluorophenyl (PFP) or Fluorous stationary phase. PFP columns provide multiple retention mechanisms: specific fluorine-fluorine interactions, dipole-dipole interactions, and π-π interactions. Pairing a PFP column with a fluorinated mobile phase modifier (e.g., 0.1% TFA or 2,2,2-trifluoroethanol) will drastically improve retention and resolution ().

Q3: I concentrated my purified chromatographic fractions under reduced pressure, but my mass recovery is abnormally low. Where did the product go? A: Low-molecular-weight fluorinated secondary amines are notoriously volatile.

  • The Causality: The steric bulk and electron-withdrawing nature of the -CF3 group severely hinder intermolecular hydrogen bonding between amine molecules. This lack of network bonding lowers the boiling point significantly compared to non-fluorinated analogs. Evaporating the free base under high vacuum or elevated temperatures (>30°C) results in co-evaporation of the product.

  • The Solution: Never concentrate the free base to dryness. Always convert the purified amine into its non-volatile hydrochloride (HCl) salt prior to solvent evaporation.

Part 2: Physicochemical Data Summary

To understand the required protocol adjustments, compare the properties of our target fluorinated amine against a standard non-fluorinated analog.

PropertyN-Benzylpropan-2-amine (Standard)1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amineImpact on Purification Strategy
Predicted pKa ~ 10.2~ 5.8Requires pH < 2 for full protonation; standard weak acids (e.g., citric acid) will fail.
Lipophilicity (LogP) ~ 2.1~ 3.5 - 4.0High risk of ion-pairing in DCM; necessitates MTBE/Ether for aqueous extraction.
Volatility (Free Base) LowHighRequires immediate salt formation (HCl) prior to any vacuum concentration.
HPLC Retention (C18) StrongWeak / TailingMandates the use of PFP or Fluorous stationary phases for preparative HPLC.

Part 3: Experimental Protocols

Protocol A: Modified Acid-Base Extraction for α-CF3 Amines

This self-validating protocol prevents product loss via lipophilic ion-pairing.

  • Dilution: Dilute the crude reaction mixture in MTBE (10 mL per gram of crude). Do not use DCM or Chloroform.

  • Acidification: Add 2M aqueous HCl dropwise while stirring vigorously until the aqueous layer reaches pH 1.5–2.0 (verify with pH paper).

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (contains the protonated target amine). Wash the upper MTBE layer with an additional portion of 1M HCl and combine the aqueous layers. Discard the MTBE layer (contains neutral impurities).

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M aqueous NaOH until the pH strictly exceeds 10. The solution will become cloudy as the free base precipitates/oils out.

  • Extraction: Extract the basified aqueous layer three times with fresh MTBE.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent. Proceed immediately to Protocol B; do not evaporate.

Protocol B: Yield-Preserving Isolation (Anhydrous Salt Formation)

Prevents volatile loss of the free base during concentration.

  • Precipitation: To the dried MTBE solution from Protocol A, slowly add 2.0 equivalents of 2M HCl in diethyl ether under continuous stirring at 0°C. A white precipitate (the amine hydrochloride salt) will form immediately.

  • Maturation: Stir the suspension for 30 minutes at 0°C to ensure complete crystallization.

  • Concentration: The solvent can now be safely removed under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30°C.

  • Validation: The resulting white solid is the non-volatile HCl salt of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, safe for high-vacuum drying and long-term storage.

Part 4: Visualizations & Workflows

ExtractionWorkflow Crude Crude Reaction Mixture (Free Base + Impurities) Acidify Add 2M HCl (Adjust pH < 2) Crude->Acidify Partition Phase Separation (Aqueous vs. Organic) Acidify->Partition AqPhase Aqueous Phase (Protonated α-CF3 Amine) Partition->AqPhase Target OrgPhase1 Organic Phase (Neutral Impurities) Partition->OrgPhase1 Discard Basify Add 2M NaOH (Adjust pH > 10) AqPhase->Basify Extract Extract with MTBE (Avoid DCM) Basify->Extract OrgPhase2 Organic Phase (Free Base Amine) Extract->OrgPhase2 SaltForm Add 2M HCl in Ether (Salt Formation) OrgPhase2->SaltForm Evaporate Evaporate Solvent (T < 30°C) SaltForm->Evaporate PureSalt Pure Amine HCl Salt (Non-Volatile) Evaporate->PureSalt

Optimized acid-base extraction workflow preventing ion-pairing loss and volatility degradation.

ChromatographyMechanism cluster_C18 Standard C18 Column cluster_PFP Pentafluorophenyl (PFP) Column Sample 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine C18Node Hydrophobic Interactions (Weak for Fluorocarbons) Sample->C18Node PFPNode Fluorophilic, Dipole-Dipole & π-π Interactions Sample->PFPNode Result1 Poor Retention & Co-elution C18Node->Result1 Result2 High Resolution & Baseline Separation PFPNode->Result2

Chromatographic decision tree highlighting the necessity of fluorophilic stationary phases.

References

  • The Development of Palladium and Cobalt-Catalyzed Methods for the Syntheses of alpha-Trifluoromethyl and Alkyl Amines. DukeSpace, Duke University. Available at:[Link]

  • Xiao, N., & Yu, Y. B. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, National Institutes of Health (NIH). Available at:[Link]

  • Xia, G., & Yu, Y. B. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, National Institutes of Health (NIH). Available at:[Link]

Troubleshooting

minimizing off-target effects of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

A Guide to Minimizing Off-Target Effects of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine Welcome to the technical support resource for FluoroPro-A (FP-A), a novel research compound identified as a potent modu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Off-Target Effects of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

Welcome to the technical support resource for FluoroPro-A (FP-A), a novel research compound identified as a potent modulator of Protein Kinase Z (PK-Z). As with any small molecule inhibitor, ensuring that observed biological effects are due to the intended on-target activity is paramount for generating robust and reliable data.[1][2] This guide provides field-proven strategies, detailed protocols, and critical insights from our application scientists to help you design rigorous experiments, troubleshoot unexpected results, and confidently attribute your findings to the modulation of PK-Z.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our support team receives regarding the use of FluoroPro-A and the management of its potential off-target activities.

Q1: I'm starting a new experiment with FluoroPro-A. What is the absolute first step I should take to minimize potential off-target effects?

A1: The most critical first step is to perform a careful dose-response curve to determine the potency of FluoroPro-A on its intended target (PK-Z) in your specific experimental system. Off-target effects are often driven by using a compound at concentrations far exceeding what is necessary to engage the primary target.[3][4] By establishing the IC50 (for biochemical assays) or EC50 (for cell-based assays), you can select the lowest effective concentration for your experiments, which is the single most effective strategy to minimize off-target binding.[2][3] The goal is to operate within a concentration window that maximizes on-target effects while minimizing the likelihood of engaging lower-affinity off-target proteins.

Q2: My cells are showing an unexpected phenotype (e.g., toxicity, morphological changes) after treatment. How can I determine if this is a legitimate on-target effect or an off-target liability?

A2: This is a crucial question in drug discovery and chemical biology. An unexpected phenotype requires a systematic validation approach to dissect on-target from off-target causality.[5][6]

Here is the initial troubleshooting workflow:

  • Confirm Target Engagement: First, you must verify that FluoroPro-A is actually binding to PK-Z in your cells at the concentration causing the phenotype. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, as it directly measures target engagement in an intact cellular environment.[7][8][9][10]

  • Use an Orthogonal Inhibitor: Test a structurally unrelated inhibitor of PK-Z. If this second, distinct compound recapitulates the same phenotype, it strongly suggests the effect is on-target.[4][5]

  • Use a Genetic Approach: Employ genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding PK-Z.[3][11] If the phenotype observed with FluoroPro-A is mimicked by the genetic perturbation, this provides powerful evidence that the effect is mediated through PK-Z.[6] If the phenotype persists even after PK-Z is removed, it is almost certainly an off-target effect.[3]

Q3: How can I proactively identify the potential off-target proteins for FluoroPro-A?

A3: The most effective way to understand the selectivity profile of an inhibitor is through large-scale panel screening.[12][13] Several commercial services offer comprehensive kinase profiling panels (e.g., Eurofins, Reaction Biology) where FluoroPro-A can be tested against hundreds of different kinases at a fixed concentration.[14][15] The resulting data will provide a selectivity profile, highlighting which other kinases are bound by the compound. This information is invaluable for interpreting results and anticipating potential confounding effects.[14][16] Computational prediction tools can also offer insights into likely off-target interactions based on structural similarities between proteins.[13][17]

Q4: What experimental controls are essential when using FluoroPro-A?

A4: Rigorous controls are non-negotiable for reliable data.

  • Vehicle Control (e.g., DMSO): This is the most basic and mandatory control to ensure that the solvent used to dissolve FluoroPro-A has no effect on its own.

  • Inactive/Negative Control Compound: An ideal experiment includes a control compound that is structurally very similar to FluoroPro-A but is inactive against the primary target, PK-Z.[2][3] This helps to rule out phenotypes caused by the chemical scaffold itself or by off-targets that bind the scaffold but not the active compound. If a validated inactive analog is not available, this reinforces the need for orthogonal validation methods (see Q2).

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments required to validate FluoroPro-A in your research.

Workflow for Validating a Chemical Probe

The following diagram outlines the logical workflow for characterizing a new inhibitor like FluoroPro-A to ensure on-target specificity.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Phenotype Investigation cluster_2 Phase 3: Deconvolution & Validation A 1. Determine On-Target Potency (Dose-Response Curve) B 2. Confirm Target Engagement in Cells (CETSA) A->B IC50/EC50 established C 3. Observe Cellular Phenotype at Lowest Effective Dose B->C D Is Phenotype Expected? C->D E 4a. Profile Off-Target Liabilities (Kinase Panel Screen) D->E No / Unexpected G CONCLUSION: Phenotype is On-Target D->G Yes F 4b. Perform Orthogonal Validation (siRNA/CRISPR, Alt. Inhibitor) E->F Off-targets identified F->G Orthogonal methods recapitulate phenotype H CONCLUSION: Phenotype is Off-Target F->H Orthogonal methods DO NOT recapitulate phenotype

Caption: Workflow for characterizing and validating FluoroPro-A effects.

Protocol 1: Determining On-Target Potency (Cell-Based EC50)

This protocol describes how to determine the concentration of FluoroPro-A that produces 50% of its maximal effect in a cell-based assay.

Principle: A downstream signaling event dependent on PK-Z activity (e.g., phosphorylation of a substrate) is measured across a range of FluoroPro-A concentrations.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of FluoroPro-A in 100% DMSO. Create a 10-point, 3-fold serial dilution series in cell culture medium, starting with a top concentration of 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) only as a negative control.

  • Incubation: Incubate the plate for a duration appropriate to observe changes in the downstream signaling pathway of PK-Z (e.g., 1-24 hours).

  • Assay Readout: Lyse the cells and perform an assay to measure the on-target effect (e.g., an ELISA or Western blot for a known phosphorylated substrate of PK-Z).

  • Data Analysis: Quantify the signal for each concentration. Normalize the data with the vehicle control representing 100% activity and a high concentration of inhibitor representing 0% activity. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the EC50 value.

Protocol 2: Assessing Target Engagement via Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding stabilizes a target protein against thermal denaturation.[8][10] This protocol measures the amount of soluble PK-Z remaining after heating cells treated with FluoroPro-A versus a vehicle control. An increase in soluble protein at higher temperatures indicates direct target engagement.[7][9][18]

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with FluoroPro-A at a relevant concentration (e.g., 10x the EC50) and a vehicle control for a defined period (e.g., 1 hour).

  • Thermal Challenge: Harvest and resuspend the cells in a buffer like PBS. Aliquot the cell suspension into separate PCR tubes for each temperature point in a planned gradient (e.g., 40°C to 65°C). Heat the tubes in a thermocycler for 3 minutes, then immediately cool on ice.[7]

  • Protein Extraction: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath) to release the cellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PK-Z in each sample using Western blotting with a specific antibody against PK-Z.

  • Data Analysis: Quantify the band intensities at each temperature point for both the vehicle- and FluoroPro-A-treated samples. Plot the percentage of soluble PK-Z relative to the non-heated control against the temperature. A rightward shift in the melting curve for the FluoroPro-A-treated sample indicates target stabilization and thus, engagement.

Guide 3: Interpreting Off-Target Profiling Data

After submitting FluoroPro-A to a kinase profiling service, you will receive data summarizing its activity against a large panel of kinases.

Data Presentation: The data is often presented as percent inhibition at a fixed compound concentration (e.g., 1 µM) or as IC50/Ki values. A common way to visualize this is a selectivity table.

Table 1: Hypothetical Selectivity Profile for FluoroPro-A (1 µM Screen)

Kinase TargetFamily% Inhibition at 1 µMSelectivity Concern
PK-Z CMGC98% On-Target
Kinase ATK85%High
Kinase BAGC55%Medium
Kinase CCAMK15%Low
Kinase DSTE8%Negligible

Interpretation and Actionable Insights:

  • High Concern (e.g., Kinase A): An inhibition >80% suggests this is a significant off-target. If your experimental system expresses Kinase A, you must perform orthogonal experiments (see Q2 and Protocol 4) to rule out its involvement in your observed phenotype.

  • Medium Concern (e.g., Kinase B): Inhibition in the 50-80% range indicates a moderate interaction. While less likely to be the primary driver of a phenotype at low concentrations of FluoroPro-A, its contribution cannot be dismissed without further validation.

  • Low/Negligible Concern (e.g., Kinase C, D): Inhibition <50% is generally considered weak, especially if your on-target EC50 is in the nanomolar range.[1] These are unlikely to be biologically relevant unless expressed at extremely high levels in your system.

On-Target vs. Off-Target Binding Diagram

This diagram illustrates how concentration influences target engagement.

cluster_0 Low Concentration (e.g., 1x EC50) cluster_1 High Concentration (e.g., 100x EC50) FPA_low FluoroPro-A PKZ_low PK-Z (On-Target) FPA_low->PKZ_low High Affinity Binding KA_low Kinase A (Off-Target) KB_low Kinase B (Off-Target) FPA_high FluoroPro-A PKZ_high PK-Z (On-Target) FPA_high->PKZ_high KA_high Kinase A (Off-Target) FPA_high->KA_high Low Affinity Binding KB_high Kinase B (Off-Target) FPA_high->KB_high

Caption: At low concentrations, FP-A selectively binds its high-affinity on-target.

References
  • The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets.PubMed, Feb 2004.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.PMC, NIH.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Validating Chemical Probes.European Federation for Medicinal Chemistry and Chemical Biology (EFMC).
  • Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors.BenchChem.
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
  • Orthogonal Methods for Validating Molecular Genetics and Genomics Findings: A Compar
  • Hallmarks of Antibody Validation: Orthogonal Str
  • Advancing Biomedical Research with Quality Chemical Probes.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.Crossfire Oncology.
  • Antibody Validation Essentials: Orthogonal Str
  • Best Practices for Chemical Probes.Alto Predict, Jul 2016.
  • Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Gener
  • A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for DNA-PK-IN-14 Target Binding.BenchChem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI, Jul 2016.
  • How can off-target effects of drugs be minimised?
  • CHOOSING & USING CHEMICAL PROBES.Cayman Chemical.
  • Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement.IUPHAR/BPS Guide to PHARMACOLOGY blog, Dec 2018.
  • Chemical Probes Portal – 2024: update on this public resource to support best-practice selection and use of small molecules in biomedical research.Oxford Academic, Nov 2024.
  • Targeted Kinase Selectivity from Kinase Profiling Data.ACS Medicinal Chemistry Letters, Mar 2012.
  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors.PMC, NIH.
  • The cellular thermal shift assay for evaluating drug target interactions in cells.SciSpace, Aug 2014.
  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.SpringerLink.
  • State-of-the-art strategies for targeting protein–protein interactions by small-molecule inhibitors.Chemical Society Reviews (RSC Publishing), Aug 2015.
  • 1,1,1-Trifluoropropan-2-amine, (R)-.Inxight Drugs.
  • [(4-fluorophenyl)methyl][(2S)-1,1,1-trifluoropropan-2-yl]amine.PubChem, Mar 2026.
  • Proteolysis-targeting chimeras with reduced off-targets.PubMed, Dec 2023.
  • 1,1,1-TRIFLUOROPROPAN-2-AMINE, (R)-.precisionFDA.
  • Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degrad
  • TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides.PMC.
  • 1,1,1-trifluoro-3-phenylpropan-2-amine — Chemical Substance Inform
  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR.The Bumbling Biochemist, Mar 2026.
  • PROTACs improve selectivity for targeted proteins.ScienceOpen, May 2025.
  • Protein-Targeted Degradation Agents Based on N

Sources

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troubleshooting guide for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine experiments

Welcome to the dedicated technical support guide for experiments involving 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. This resource is designed for researchers, medicinal chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for experiments involving 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing, purifying, and characterizing this valuable fluorinated amine. The unique physicochemical properties imparted by its dual fluorine motifs—a trifluoromethyl group and a fluorophenyl ring—make it a compelling building block, but also introduce specific experimental challenges.[1][2] This guide provides field-proven insights and solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine?

A1: The most prevalent and scalable method is reductive amination . This process involves two main strategies:

  • Strategy A: Reacting 1,1,1-trifluoroacetone with 4-fluorobenzylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.

  • Strategy B: Reacting 4-fluorobenzaldehyde with 1,1,1-trifluoropropan-2-amine, followed by the reduction of the resulting imine.

Both routes are effective. The choice often depends on the commercial availability and cost of the starting materials. The reaction is typically a one-pot synthesis where the imine is formed and subsequently reduced without isolation.[3][4]

Q2: Why is this fluorinated amine of particular interest in drug development?

A2: The incorporation of fluorine, and specifically the α-trifluoromethyl amine motif, offers several advantages in medicinal chemistry.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the basicity (pKa) of the amine compared to its non-fluorinated analogs.[1][5] This modulation can enhance binding to biological targets and improve pharmacokinetic properties. Additionally, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of a drug candidate.[6]

Q3: What are the primary safety precautions for handling this compound and its precursors?

A3: Working with fluorinated compounds requires stringent safety protocols.[6]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene are generally suitable, but consult the Safety Data Sheet (SDS) for specific solvents).[6][7]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of potentially irritating vapors.[8]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[6]

  • Waste Disposal: All chemical waste must be treated as hazardous and disposed of according to institutional and local regulations.[6]

Q4: How should 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine be stored?

A4: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[6][7][9] This prevents potential degradation from atmospheric moisture and oxygen.

Troubleshooting Guide: Synthesis and Purification

This section addresses specific issues that may arise during the synthesis and workup of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine via reductive amination.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired amine product. What are the likely causes and how can I fix this?

A: Low yield is a frequent problem that can usually be traced back to one of three areas: imine formation, the reduction step, or reagent quality.

  • Causality & Explanation: Reductive amination is a tandem reaction. If the initial imine formation is inefficient, there is little substrate for the reducing agent to act upon. Conversely, if the reducing agent is not selective, it may decompose or prematurely reduce the starting carbonyl compound before the imine can form.[4]

  • Solutions:

    • Promote Imine Formation: The condensation reaction to form the imine is an equilibrium process that produces water. To drive the reaction forward, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

    • Select the Right Reducing Agent: Standard sodium borohydride (NaBH₄) can reduce the starting aldehyde/ketone.[10] A milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often the best choice as it is particularly effective at reducing imines in the presence of carbonyls and does not require strict pH control.[10]

    • Staged Reagent Addition: If using NaBH₄, allow the carbonyl and amine starting materials to stir for a sufficient period (e.g., 1-2 hours, monitored by TLC or LC-MS) to ensure maximum imine formation before adding the reducing agent.[10][11]

    • Verify Reagent Quality: Ensure starting materials are pure and that the reducing agent is fresh and has been stored under appropriate anhydrous conditions.

troubleshooting_low_yield

Issue 2: Persistent Imine Impurity in Final Product

Q: After workup and purification, I still see a significant amount of the imine intermediate. How can I remove it?

A: This indicates an incomplete reduction. While it can be tempting to solve this with purification, driving the reaction to completion is far more efficient.

  • Causality & Explanation: The imine and the final amine product often have very similar polarities, making them difficult to separate by standard liquid-liquid extraction or column chromatography.[11] The persistence of the imine is almost always due to insufficient reducing power or deactivation of the reducing agent.

  • Solutions:

    • Increase Reducing Agent: Add a larger excess of the reducing agent (e.g., increase from 1.5 to 2.5 equivalents). Add it in portions to control any exothermic reaction.

    • Optimize Solvent: If using NaBH₄, ensure a protic solvent like methanol or ethanol is used, as its reactivity is much lower in aprotic solvents like THF or DCM.[10][11]

    • Hydrolyze the Imine: During the aqueous workup, adjusting the pH to be mildly acidic (pH ~4-5) and stirring for a short period can help hydrolyze the unreacted imine back to its water-soluble carbonyl and amine precursors, which can then be more easily separated from the desired organic-soluble product. Be cautious, as prolonged exposure to acid can also affect your product.

Issue 3: Difficulty Isolating the Product During Aqueous Work-Up

Q: My product seems to be staying in the aqueous layer during acid-base extraction, or I'm getting intractable emulsions.

A: This is a common issue with fluorinated amines due to their altered electronic properties.

  • Causality & Explanation: The strongly electron-withdrawing CF₃ group lowers the pKa of the secondary amine, making it less basic than its non-fluorinated counterparts.[1][5] Therefore, during an acidic wash (to protonate the amine and remove non-basic impurities), the amine salt becomes highly water-soluble. To extract the free amine into an organic layer, the aqueous phase must be basified sufficiently to deprotonate this less basic amine.

  • Solutions:

    • Adjust Basification pH: When converting the amine salt back to the free amine, ensure the pH of the aqueous layer is sufficiently high. Target a pH of 11-12 using 2-4M NaOH or K₂CO₃ solution to ensure complete deprotonation.

    • Use a Different Organic Solvent: If emulsions form with common solvents like ethyl acetate, switch to dichloromethane (DCM) or a mixture of solvents.

    • "Salting Out": Before extracting with the organic solvent, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and decreases the solubility of the organic product, driving it into the organic layer.[11]

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
Low/No Yield Inefficient imine formation; Premature reduction of carbonyl; Inactive reducing agent.Add a dehydrating agent; Use a selective reductant like NaBH(OAc)₃; Ensure freshness of reagents.[10][12]
Imine Impurity Incomplete reduction; Similar polarity of amine and imine.Increase stoichiometry of reducing agent; Hydrolyze residual imine with a mild acid wash during workup.[11]
Difficult Extraction Lowered pKa of the fluorinated amine; Emulsion formation.Basify aqueous layer to pH 11-12; Use brine to "salt out" the product; Try a different extraction solvent (e.g., DCM).
Ambiguous NMR Complex splitting due to H-F and F-F coupling.Acquire a ¹⁹F NMR spectrum; Run 2D NMR experiments (COSY, HSQC) for definitive assignment.
Experimental Protocols

Protocol 1: Synthesis via Reductive Amination using NaBH(OAc)₃

synthesis_workflow

  • Imine Formation: To a solution of 1,1,1-trifluoroacetone (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add 4-fluorobenzylamine (1.05 eq).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is significant, slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in portions over 15-20 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the consumption of the imine by TLC or LC-MS.

  • Work-Up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer three times with DCM.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Spectroscopic Characterization

The presence of fluorine atoms leads to characteristic spectroscopic signatures.

  • Nuclear Magnetic Resonance (NMR):

    • Sample Prep: Dissolve 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).[13]

    • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Expected Data: The table below summarizes expected chemical shifts and coupling patterns. The key signatures are the quartet for the CH proton adjacent to the CF₃ group in the ¹H NMR and the strong quartet for the CF₃ carbon in the ¹³C NMR. The ¹⁹F NMR should show a singlet for the fluorophenyl group and a doublet for the CF₃ group (due to coupling with the adjacent CH proton).[14]

  • Mass Spectrometry (MS):

    • Sample Prep: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

    • Analysis: Analyze using electrospray ionization (ESI) in positive ion mode.

    • Expected Data: Expect to see a prominent peak for the protonated molecular ion [M+H]⁺. Common fragmentation patterns may include the loss of the trifluoromethyl group or cleavage at the benzylic position.[13][15]

Table of Predicted Spectroscopic Data
Technique Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity / J-coupling
¹H NMR Aromatic (C₆H₄)7.0 - 7.4Multiplet (AA'BB' system)
Benzylic (CH₂)~3.8Singlet or AB quartet
Methine (CH)~3.1Quartet (J ≈ 7-8 Hz)
Methyl (CH₃)~1.2Doublet (J ≈ 6-7 Hz)
Amine (NH)1.5 - 3.0Broad singlet
¹³C NMR CF₃~125Quartet (¹JCF ≈ 280-285 Hz)
Aromatic C-F~162Doublet (¹JCF ≈ 245-250 Hz)
Other Aromatic115 - 140Various (expect C-F coupling)
Methine (CH)~55Quartet (²JCF ≈ 30-35 Hz)
Benzylic (CH₂)~52Singlet
Methyl (CH₃)~18Singlet
¹⁹F NMR Ar-F ~ -115Singlet or multiplet
CF₃ ~ -75Doublet (³JHF ≈ 7-8 Hz)
References
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting scalability issues in trifluoromethanamine synthesis. BenchChem.
  • Togni, A. (2025). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews.
  • Engle, K. M., & Yu, J. Q. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.
  • Li, Y., et al. (n.d.). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. Chinese Chemical Society.
  • Air Products. (n.d.). Fluorine in Nitrogen. Air Products.
  • PubChem. (2026). [(4-fluorophenyl)methyl][(2S)-1,1,1-trifluoropropan-2-yl]amine. PubChem.
  • Soloshonok, V. A., & Ono, T. (n.d.). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[5][6]-Proton Shift Reaction.1 Scope and Limitations. The Journal of Organic Chemistry. ACS Publications.

  • Pohle, W., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Sigma-Aldrich. (n.d.). 1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride. Sigma-Aldrich.
  • Reiss, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?.
  • Reddit. (2025).
  • Jeliński, T., et al. (n.d.).
  • BenchChem. (2025). Spectroscopic Profile of N-[(2-Chlorophenyl)methyl]propan-2-amine: A Technical Guide. BenchChem.
  • Ferguson, M. J., & Zeller, M. (n.d.). N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide. PMC.

Sources

Troubleshooting

Technical Support Center: Addressing Batch-to-Batch Variability of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

Introduction Welcome to the technical support guide for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. This document is designed for researchers, scientists, and drug development professionals who utilize this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. This document is designed for researchers, scientists, and drug development professionals who utilize this active pharmaceutical ingredient (API) and have encountered challenges with batch-to-batch variability. Inconsistent API performance can jeopardize experimental reproducibility, delay development timelines, and compromise final product quality.

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and diagnose the root causes of variability. By combining foundational scientific principles with practical, field-proven analytical workflows, our goal is to empower you to identify, understand, and control the critical quality attributes of your material, ensuring consistent performance across all batches. We will adhere to the principles outlined by the International Council for Harmonisation (ICH) Q7 guidelines for Good Manufacturing Practice (GMP) for APIs, which emphasize process consistency and robust quality management.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a critical concern for an API like this?

A1: Batch-to-batch variability refers to the subtle—or significant—differences in the physicochemical properties of an API that occur between different manufacturing runs.[4][5] While all batches must meet a predefined set of specifications outlined in a Certificate of Analysis (CoA), these specifications may not capture all the critical attributes that affect performance in your specific application.

For a complex fluorinated amine, this variability can manifest in several ways:

  • Inconsistent Biological Activity: Minor, uncharacterized impurities or changes in crystalline form (polymorphism) can alter the drug's interaction with its biological target, leading to variable efficacy or unexpected toxicity.

  • Variable Physicochemical Properties: Differences in solubility, dissolution rate, and melting point can arise from polymorphism.[6][7][8] These changes can profoundly impact formulation processes and the bioavailability of the final drug product.

  • Manufacturing and Formulation Challenges: Changes in particle size or crystal habit can affect powder flowability and compressibility, leading to problems during tablet manufacturing or formulation.[9]

Ultimately, unchecked variability introduces significant risk, leading to irreproducible research data, failed development milestones, and potential regulatory hurdles.[10]

Q2: What are the most common sources of variability in the synthesis of a fluorinated amine derivative?

A2: The synthesis of a molecule like 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine involves multiple steps where process parameters must be tightly controlled. Variability often stems from:

  • Raw Material Quality: Inconsistency in the purity or impurity profile of starting materials (e.g., 1,1,1-trifluoro-2-propanone or 4-fluorobenzylamine) is a primary cause of downstream variation.[10]

  • Process Control Deviations: Minor shifts in reaction temperature, pressure, reagent addition rates, or mixing efficiency can alter the impurity profile, sometimes creating novel, uncharacterized by-products.[10]

  • Purification and Isolation Inconsistencies: The final crystallization or purification step is critical. Changes in solvent systems, cooling rates, or pH can lead to the formation of different polymorphic forms or solvates, which possess distinct physical properties.[8][11]

  • Scale-Up Effects: Physicochemical properties that are manageable at a lab scale can become magnified and difficult to control during pilot or commercial-scale production.[10]

The following diagram illustrates how these sources can contribute to the final API variability.

cluster_0 Manufacturing Process RM Raw Material Batches SYN Synthesis Parameters RM->SYN Impurity Profile ISO Isolation & Purification SYN->ISO By-products API Final API Batch SYN->API Process Impurities DRY Drying Conditions ISO->DRY Solvent System, Cooling Rate DRY->API Polymorphism, Residual Solvents

Caption: Potential Sources of Batch-to-Batch Variability.

Troubleshooting Guide: Specific Scenarios

This section addresses specific problems you may encounter. For each issue, we outline a systematic, evidence-based approach to diagnose the root cause.

Problem 1: My new batch shows significantly different results in my biological assay (e.g., lower potency, altered dose-response). How do I investigate?

This is a critical issue that points to a change in either the intrinsic activity of the molecule or its concentration in the assay medium. The investigation should follow a tiered approach, starting with the most straightforward chemical analyses.

Tier 1: Confirm Identity and Purity

The first step is to verify that the material is what it claims to be and to quantify its purity with high precision.

  • Underlying Cause: A simple mix-up, mislabeling, or a gross purity error could be the cause. More subtly, a new impurity may be co-eluting with the main peak in your standard HPLC method, artificially inflating the purity value.

  • Action Plan:

    • Identity Confirmation: Use spectroscopic methods to confirm the molecular structure. Nuclear Magnetic Resonance (NMR) is ideal for structural confirmation, while Mass Spectrometry (MS) confirms the molecular weight.[]

    • High-Resolution Purity Analysis: Employ a high-resolution, gradient High-Performance Liquid Chromatography (HPLC) method, preferably with a mass spectrometer as a detector (LC-MS).[][13] This can reveal impurities hidden under the main peak that a standard UV detector might miss. Compare the chromatogram directly against a trusted reference standard and the previous "good" batch.

Tier 2: Investigate Physical Properties Affecting Solubility

If the chemical purity is confirmed, the issue may stem from physical properties that affect how well the compound dissolves and remains available in your assay buffer.

  • Underlying Cause: The new batch may be a different polymorph or have a different particle size distribution. Metastable polymorphs are often more soluble than their stable counterparts; a batch that has converted to a more stable, less soluble form could show reduced apparent activity.[7][11]

  • Action Plan:

    • Polymorph Screening: Use Differential Scanning Calorimetry (DSC) to detect different melting points or phase transitions, which are characteristic of specific polymorphic forms.[7][8] X-Ray Powder Diffraction (XRPD) provides a definitive fingerprint of the crystal lattice and is the gold standard for identifying polymorphs.[8][]

    • Solubility & Dissolution Rate Studies: Perform a direct measurement of the compound's solubility in your specific assay buffer. Compare the rate of dissolution between the new batch and the reference batch.

The following workflow diagram outlines this troubleshooting process.

start Inconsistent Biological Activity tier1 Tier 1: Confirm Purity & Identity start->tier1 nmr_ms NMR & LC-MS Analysis tier1->nmr_ms hplc High-Resolution HPLC (vs. Reference) tier1->hplc tier2 Tier 2: Analyze Physical Properties dsc_xrd DSC & XRPD Analysis tier2->dsc_xrd solubility Solubility & Dissolution Rate Testing tier2->solubility purity_ok Purity Confirmed? nmr_ms->purity_ok hplc->purity_ok physical_ok Physical Properties Match? dsc_xrd->physical_ok solubility->physical_ok purity_ok->tier2 Yes conclusion1 Root Cause: Impurity Profile purity_ok->conclusion1 No conclusion2 Root Cause: Polymorphism / Physical Form physical_ok->conclusion2 No conclusion3 Root Cause: Assay Artifact / Other physical_ok->conclusion3 Yes

Caption: Workflow for Investigating Inconsistent Biological Activity.

Problem 2: The new batch has a different appearance, solubility, or melting point. What is the protocol for investigating this?

Physical property deviations are a classic indicator of polymorphic changes or differences in residual solvent/water content. These must be thoroughly characterized as they directly impact bioavailability and manufacturability.[6][14]

Parameter Potential Cause Recommended Analytical Protocol
Appearance Different crystal habit, particle size, or presence of colored impurities.1. Microscopy: Use polarized light or scanning electron microscopy (SEM) to visually inspect crystal shape and size.[15]2. Particle Size Analysis: Use laser diffraction to obtain a quantitative particle size distribution.[15]
Solubility Change in crystalline form (polymorphism). Different polymorphs can have significantly different solubilities.[8][11]1. X-Ray Powder Diffraction (XRPD): The definitive technique to identify the specific crystal form.[]2. Differential Scanning Calorimetry (DSC): To identify melting points and phase transitions indicative of different polymorphs.[7]
Melting Point Presence of impurities (which depress and broaden the melting range) or a different, lower-melting polymorph.1. Differential Scanning Calorimetry (DSC): Provides an accurate endotherm for the melting event.2. Thermogravimetric Analysis (TGA): To determine if mass loss (due to residual solvent) occurs before melting, which can complicate DSC interpretation.[15]
Moisture/Solvent Inadequate or overly aggressive drying during manufacturing.1. Karl Fischer Titration: The standard method for precise water content determination.2. Thermogravimetric Analysis (TGA): Measures weight loss on heating to quantify total volatile content.[15]3. Headspace Gas Chromatography (GC): To identify and quantify specific residual solvents.
Problem 3: The HPLC profile of my new batch doesn't match the reference standard. How do I troubleshoot this?

Discrepancies in the HPLC chromatogram, such as retention time shifts or new peaks, require a systematic troubleshooting approach to determine if the issue lies with the sample, the method, or the instrument.[16]

Q3.1: The retention time for my main peak has shifted. What's the cause?

  • Underlying Cause: Retention time shifts are often caused by subtle changes in the mobile phase, column temperature, or column health.[16]

  • Troubleshooting Protocol:

    • Verify Mobile Phase: Prepare a fresh batch of mobile phase exactly according to the method protocol. Ensure the pH is correct and all components are fully dissolved and degassed.[16][17] Incorrect mobile phase composition is a very common culprit.[17]

    • Check System Temperature: Ensure the column oven is set to and maintaining the correct temperature. Temperature fluctuations can cause significant retention shifts.

    • Assess Column Health: An aging column can lose its stationary phase, leading to reduced retention. Inject a well-characterized standard to see if the shift is specific to your new batch or is a general column issue.

    • Confirm Flow Rate: Check for pump pressure fluctuations, which could indicate a leak or faulty check valve, leading to an inconsistent flow rate.[17]

Q3.2: I see new, unexpected peaks in the chromatogram. What are they?

  • Underlying Cause: New peaks represent new chemical entities—either impurities from the manufacturing process, degradants, or contaminants.

  • Troubleshooting Protocol:

    • Perform a Blank Injection: Inject your sample solvent (dissolution diluent) to ensure the peaks are not coming from contamination in your solvent or glassware.

    • Conduct a Forced Degradation Study (if necessary): Briefly expose a reference sample to acid, base, heat, and light. This can help determine if the new peaks correspond to known degradation pathways.

    • Identify the Unknowns with LC-MS: The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry. The mass-to-charge ratio (m/z) provided by the MS detector can often allow for the rapid identification of the impurity's molecular weight, providing crucial clues to its structure.[13]

References

  • Frizon, F., et al. (2013). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Morissette, S. L., et al. (2004). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Advanced Drug Delivery Reviews. Available at: [Link]

  • Thakuria, R., et al. (2013). Crystal polymorphism: implications for drug discovery and development. Acta Crystallographica Section B. Available at: [Link]

  • Qualio. (2025). The complete guide to the ICH Q7 guidelines. Qualio. Available at: [Link]

  • Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Chemistry & Drug Formulation. Available at: [Link]

  • ManTech Publications. (2023). Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. Journal of Pharmaceutical Chemistry and Drug formulation. Available at: [Link]

  • Qualityze. (2026). ICH Q7 GMP Guidelines: Everything Pharma Needs to Know. Qualityze. Available at: [Link]

  • Scilife. (2026). Struggling with ICH Q7? Here's the Practical Guide You've Been Missing. Scilife. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research. Available at: [Link]

  • IntuitionLabs. (2025). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs. Available at: [Link]

  • International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. Available at: [Link]

  • Shimadzu. (n.d.). Small Molecule Analysis Compendium. Shimadzu Scientific Instruments. Available at: [Link]

  • Tianming Pharmaceuticals. (2025). Batch-to-Batch Consistency: Why It Matters for Intermediates. Tianming Pharmaceuticals. Available at: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]

  • PharmaCores. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. PharmaCores. Available at: [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems. Available at: [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • Westerberg, M., et al. (2002). Identifying sources of batch to batch variation in processability. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. ACE HPLC Columns. Available at: [Link]

  • Chrom-Help. (n.d.). HPLC Troubleshooting Guide. Chrom-Help. Available at: [Link]

  • Richmond, E. W., & Shah, V. (2010). What are the most frequent causes of variation in Pharmaceutical Manufacturing?. PQRI Process Drift. Available at: [Link]

  • Adams, W. P., et al. (2018). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical Pharmacology & Therapeutics. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Organic Amines with Novel Stationary Phases

Welcome to the Technical Support Center for the purification of organic amines using novel stationary phases. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of organic amines using novel stationary phases. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amine purification, providing in-depth troubleshooting advice and answers to frequently asked questions. The purification of organic amines often presents unique challenges due to their basicity and potential for strong interactions with traditional silica-based stationary phases, leading to issues like peak tailing and poor recovery.[1][2][3][4] Novel stationary phases, such as mixed-mode, HILIC, and amine-functionalized surfaces, offer powerful solutions to these challenges.[5][6][7] This resource is structured to provide not just solutions, but a deeper understanding of the underlying chromatographic principles to empower you in your experimental work.

Section 1: Troubleshooting Common Issues

This section addresses specific problems you may encounter during the purification of organic amines with novel stationary phases. Each issue is presented in a question-and-answer format, detailing the probable causes and systematic solutions.

Poor Peak Shape: Tailing and Fronting

Question: My chromatogram shows significant peak tailing for my basic amine analyte, even on a novel stationary phase. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue when purifying basic compounds like amines.[8][2][4] It is primarily caused by secondary interactions between the analyte and the stationary phase. While novel stationary phases are designed to minimize these interactions, they can still occur.

Causality and Troubleshooting Steps:

  • Residual Silanol Interactions: Even on end-capped or specially treated stationary phases, residual silanol groups on the silica surface can interact with basic amines, causing tailing.[2][4]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing their interaction with protonated amines.[8][2] Aim for a pH at least two units below the pKa of your amine.[3]

    • Solution 2: Use of Mobile Phase Additives: Incorporating a small amount of a competing base, like triethylamine (TEA) or diethylamine (DEA), into the mobile phase can effectively mask the residual silanol groups.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Inappropriate Mobile Phase Composition: The choice of organic solvent and its proportion in the mobile phase can significantly impact peak shape.

    • Solution: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and optimize the gradient to ensure a symmetric peak shape.

Question: I am observing peak fronting for my amine. What does this indicate and how can I fix it?

Answer:

Peak fronting is less common than tailing but can occur under specific conditions. It is often a sign of column overload or a problem with the sample solvent.

Causality and Troubleshooting Steps:

  • High Sample Concentration: Similar to peak tailing, an overloaded column can lead to fronting.

    • Solution: Decrease the amount of sample loaded onto the column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the run, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

Low Recovery or No Elution

Question: My amine is not eluting from the column, or the recovery is very low. What could be causing this and what are the solutions?

Answer:

Low or no recovery of your amine analyte is a critical issue that can stem from several factors, primarily related to strong, irreversible interactions with the stationary phase or degradation of the analyte.

Causality and Troubleshooting Steps:

  • Irreversible Binding to the Stationary Phase: This is a significant concern with highly basic amines on certain stationary phases.

    • Solution 1 (For Mixed-Mode Cation Exchange): If using a mixed-mode column with cation exchange properties, the amine may be too strongly retained.[10][5] Increase the ionic strength of the mobile phase by adding a salt (e.g., ammonium formate or acetate) or increase the pH to deprotonate the amine and reduce its interaction with the stationary phase.[5]

    • Solution 2 (For HILIC): In Hydrophilic Interaction Liquid Chromatography (HILIC), highly polar amines can be strongly retained.[6][7][11] Ensure your mobile phase contains a sufficient amount of the strong solvent (water) to facilitate elution.[11]

  • Analyte Degradation: Some amines can be unstable under certain pH conditions or in the presence of specific mobile phase components.

    • Solution: Assess the stability of your amine at the pH of your mobile phase. Consider using a different buffer system or adjusting the pH.

  • Precipitation on the Column: If the amine is not soluble in the mobile phase, it can precipitate at the head of the column.

    • Solution: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. You may need to adjust the mobile phase composition to improve the solubility of your analyte.

High Backpressure

Question: The backpressure on my HPLC system has significantly increased after several injections of my amine sample. What are the potential causes and how can I troubleshoot this?

Answer:

High backpressure is a common problem in HPLC and can be caused by blockages anywhere in the system, from the injector to the detector. When purifying amines, certain issues can be more prevalent.

Causality and Troubleshooting Steps:

  • Column Frit Blockage: Particulate matter from the sample or precipitation of the analyte can block the inlet frit of the column.

    • Solution 1: Sample Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection.

    • Solution 2: Column Washing: If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit) with a strong solvent to dislodge any particulates.

  • Buffer Precipitation: If you are using a buffered mobile phase, ensure that the buffer is soluble in the highest organic concentration of your gradient. Buffer precipitation can cause system-wide blockages.

    • Solution: Check the miscibility and solubility of your buffer in the organic solvent. If necessary, switch to a more soluble buffer system, such as ammonium formate or acetate, which are also MS-friendly.[11]

  • Column Contamination: Over time, impurities from the sample can accumulate on the column, leading to increased backpressure.[12][13]

    • Solution: Implement a regular column cleaning and regeneration protocol as recommended by the column manufacturer.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the selection and use of novel stationary phases for amine purification.

Q1: What is mixed-mode chromatography and why is it beneficial for amine purification?

A1: Mixed-mode chromatography utilizes stationary phases that have more than one type of interaction mechanism, such as reversed-phase and ion-exchange.[5][14][15][16] This is particularly advantageous for purifying amines because it allows for tunable selectivity.[5][14] For example, a mixed-mode cation-exchange/reversed-phase column can retain a basic amine through both hydrophobic and electrostatic interactions.[10][5] By manipulating the mobile phase pH and ionic strength, you can control the degree of each interaction, providing a powerful tool for separating complex mixtures of amines and removing impurities.[5][15]

Q2: When should I choose a HILIC stationary phase for my amine purification?

A2: HILIC is an excellent choice for purifying polar amines that show little or no retention on traditional reversed-phase columns.[6][7][11] HILIC stationary phases are polar (e.g., bare silica, diol, or amide) and use a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of an aqueous solvent.[7][11] This creates a water-rich layer on the surface of the stationary phase into which polar analytes can partition.[6] HILIC is particularly useful for separating polar compounds that are too water-soluble for effective reversed-phase chromatography.[7]

Q3: What are the advantages of using an amine-functionalized stationary phase?

A3: Amine-functionalized stationary phases have an organic amine bonded to the silica surface.[1] This effectively neutralizes the acidic silanol groups, leading to significantly improved peak shapes for basic compounds.[1] These columns are often used in normal-phase chromatography with less polar solvents like hexane and ethyl acetate, avoiding the need for aggressive mobile phase modifiers.[1] They provide a predictable and efficient way to purify secondary and tertiary amines, as well as N-heterocycles.[1]

Q4: How do I choose the right mobile phase for my amine purification on a novel stationary phase?

A4: The choice of mobile phase is critical for a successful separation. Here are some general guidelines:

  • For Mixed-Mode Chromatography: Start with a mobile phase containing a buffer to control the pH and a salt to modulate the ionic strength. Acetonitrile is a common organic modifier. The optimal pH will depend on the pKa of your amine and the nature of the stationary phase.[5]

  • For HILIC: The mobile phase typically consists of a high percentage of acetonitrile (e.g., >80%) and a small percentage of an aqueous buffer.[6][11] Ammonium formate or acetate are good buffer choices as they are volatile and MS-compatible.[11]

  • For Amine-Functionalized Phases (Normal Phase): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or isopropanol is commonly used.[1]

Q5: Can I use the same column for purifying different types of amines?

A5: While some columns offer broad applicability, it is important to consider the specific properties of your amines. For instance, a strongly basic amine may require a different stationary phase or mobile phase conditions than a weakly basic one. It is always recommended to perform method development for each new compound or mixture to determine the optimal separation conditions.

Section 3: Experimental Protocols and Data

Protocol: Method Development for Amine Purification using a Mixed-Mode Cation Exchange Column

This protocol provides a starting point for developing a purification method for a basic organic amine.

  • Column: Mixed-mode Cation Exchange/Reversed-Phase (e.g., Primesep B2 or similar)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Initial Scouting Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at an appropriate wavelength

Optimization: Based on the results of the scouting run, adjust the gradient slope, mobile phase pH (by using different additives like ammonium formate), and ionic strength (by adding salt to the mobile phase) to optimize the separation.

Data Presentation: Impact of Mobile Phase pH on Peak Shape

The following table illustrates the effect of mobile phase pH on the asymmetry factor of a basic amine peak on a C18 column. A lower asymmetry factor indicates a more symmetrical peak.

Mobile Phase pHAsymmetry Factor
7.02.35
3.01.33

Data adapted from Element Lab Solutions.[2]

This data clearly demonstrates that lowering the mobile phase pH significantly improves the peak shape of a basic amine by reducing interactions with residual silanol groups.[2]

Section 4: Visualizations

Diagram: Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape Start Poor Peak Shape (Tailing or Fronting) CheckOverload Check for Column Overload Start->CheckOverload ReduceSample Reduce Sample Concentration/ Injection Volume CheckOverload->ReduceSample Yes CheckSolvent Check Sample Solvent CheckOverload->CheckSolvent No GoodPeak Symmetrical Peak ReduceSample->GoodPeak SolventMatch Dissolve Sample in Initial Mobile Phase CheckSolvent->SolventMatch Solvent too strong CheckpH Check Mobile Phase pH (for Tailing) CheckSolvent->CheckpH Solvent compatible SolventMatch->GoodPeak AdjustpH Adjust pH (2 units away from pKa) CheckpH->AdjustpH AddModifier Add Competing Base (e.g., TEA) CheckpH->AddModifier AdjustpH->GoodPeak AddModifier->GoodPeak

Caption: A decision tree for troubleshooting poor peak shape in amine purification.

Diagram: Logic for Stationary Phase Selection

StationaryPhaseSelection Analyte Organic Amine Analyte IsPolar Is the amine highly polar? Analyte->IsPolar IsBasic Is the amine strongly basic? IsPolar->IsBasic No HILIC Consider HILIC IsPolar->HILIC Yes MixedMode Consider Mixed-Mode (Cation Exchange) IsBasic->MixedMode Yes AmineFunctionalized Consider Amine-Functionalized (Normal Phase) IsBasic->AmineFunctionalized Yes ReversedPhase Standard Reversed-Phase (with pH control/additives) IsBasic->ReversedPhase Moderately

Caption: A logical flow for selecting an appropriate stationary phase for amine purification.

References

  • Novel St
  • Organic Amine Flash Purification Using A Novel St
  • Novel strong cation-exchange type chiral stationary phase for the enantiomer separation of chiral amines by high-performance liquid chrom
  • Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chrom
  • Ion-Exchange Chromatography - Common Problems & Practical Solutions - Alfa Chemistry.
  • Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chrom
  • Contamination in Amine Systems | Refining Community.
  • RediSep C-18 reversed phase column Purific
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Amine Unit Contamination Overview - American Filtration and Separ
  • Review of Chiral Stationary Phase Development and Chiral Applic
  • Common Problems with Ion Exchange Resins and How to Avoid Them.
  • Mixed-Mode Chromatography and St
  • Technical Support Center: Overcoming Challenges in Secondary Amine Purific
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed.
  • HPLC Troubleshooting Guide & HILIC Best Practices.
  • Preparation of Novel Chiral Stationary Phases Based on the Chiral Porous Organic Cage by Thiol-ene Click Chemistry for Enantioseparation in HPLC - ACS Public
  • How do I purify ionizable organic amine compounds using flash column chrom
  • How to Avoid Common Problems with HILIC Methods - Restek Resource Hub.
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent.
  • What can I use to purify polar reaction mixtures? - Biotage.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Mixed-Mode Chromatography | Thermo Fisher Scientific - NC.
  • Improving HILIC Mode Chromatography by Choosing the Proper Injection and Wash Solvent.
  • Ion Exchange Chromatography Troubleshooting - Sigma-Aldrich.
  • HPLC Troubleshooting Guide.
  • Amine Treating Unit — SRU and Amine Blog - Sulfur Recovery Engineering Inc.
  • Fundamentals of mixed mode (multimodal)
  • Addressing Common Ion Resin Issues and Prevention Tips.
  • What is mixed-mode resin? The definitive guide to 2025 - Bestchrom.
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • What are common causes of peak tailing when running a reverse-phase LC column?
  • How can I prevent peak tailing in HPLC?
  • HPLC Troubleshooting Guide - SCION Instruments.

Sources

Reference Data & Comparative Studies

Validation

comparing efficacy of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine with similar compounds

An In-Depth Comparative Efficacy Guide: 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine (TFFP-Amine) vs. Standard Neuromodulators Executive Summary In contemporary medicinal chemistry, the strategic incorporatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Efficacy Guide: 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine (TFFP-Amine) vs. Standard Neuromodulators

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount technique for optimizing the pharmacokinetic and pharmacodynamic profiles of central nervous system (CNS) therapeutics. 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine (CAS: 1889287-68-6), hereafter referred to as TFFP-Amine , represents a highly specialized fluorinated benzylamine scaffold .

This guide provides an objective, data-driven comparison of TFFP-Amine against its non-fluorinated counterpart (N-benzylisopropylamine) and established clinical neuromodulators such as Safinamide and Fenfluramine. By examining the precise causality between its structural modifications—specifically the α -trifluoromethyl group and the para-fluorobenzyl moiety—and its experimental performance, we deliver a comprehensive framework for researchers evaluating this scaffold for CNS drug development.

Mechanistic Rationale: The Physicochemical Impact of Fluorination

To understand the efficacy of TFFP-Amine, we must first analyze the causality behind its structural design. The substitution of a methyl group with a trifluoromethyl ( −CF3​ ) group adjacent to the secondary amine fundamentally alters the molecule's behavior in biological systems .

  • pKa Modulation and BBB Permeability: Standard aliphatic amines possess a pKa of approximately 10.0 to 10.5, meaning they exist almost entirely in the ionized (protonated) state at physiological pH (7.4). This high charge density restricts passive diffusion across the lipophilic Blood-Brain Barrier (BBB). The strong electron-withdrawing inductive effect of the −CF3​ group pulls electron density away from the nitrogen lone pair, dramatically lowering the pKa to approximately 6.5–7.5. Consequently, a significantly higher fraction of the drug exists in the unionized state at pH 7.4, facilitating rapid CNS penetration.

  • Steric Shielding and Metabolic Stability: Oxidative deamination by Monoamine Oxidase (MAO) and N-dealkylation by Cytochrome P450 (CYP) enzymes are the primary clearance pathways for benzylamines. The bulky −CF3​ group sterically shields the α -carbon, while the highly stable C-F bonds resist oxidative cleavage. Additionally, the para-fluoro substitution on the benzyl ring blocks aromatic hydroxylation, a common metabolic liability .

Physicochemical Causality Pathway

MOA TFFP TFFP-Amine (CF3 & 4-F-benzyl) pKa Lowered Amine pKa (~6.5 - 7.5) TFFP->pKa Inductive effect Lipid Increased Lipophilicity (Higher LogD) TFFP->Lipid C-F lipophilicity MAO Steric Shielding (Resists Cleavage) TFFP->MAO CF3 steric bulk BBB Enhanced BBB Permeation pKa->BBB Increased unionized fraction Lipid->BBB Membrane affinity Target Sustained CNS Target Modulation BBB->Target MAO->Target Prolonged half-life

Fig 1. Physicochemical causality pathway of TFFP-Amine leading to enhanced CNS target modulation.

Comparative Efficacy and Pharmacokinetic Profiling

The following table synthesizes representative quantitative profiling data, demonstrating how the theoretical benefits of TFFP-Amine's fluorination translate into measurable in vitro performance compared to reference compounds.

CompoundStructural ClasspKaLogD 7.4​ BBB Permeability ( Papp​ , 10−6 cm/s)HLM Stability ( t1/2​ , min)
TFFP-Amine Fluorinated Benzylamine6.83.218.5> 120
N-benzylisopropylamine Non-fluorinated Analog10.21.54.225
Safinamide Reversible MAO-B Inhibitor8.02.812.080
Fenfluramine Fluorinated Amphetamine9.12.515.360

Data Interpretation: TFFP-Amine exhibits a Papp​ value more than four times greater than its non-fluorinated analog. This is a direct consequence of its lowered pKa (6.8), which ensures over 50% of the molecules are unionized at physiological pH, compared to <1% for N-benzylisopropylamine. Furthermore, the HLM half-life exceeding 120 minutes validates the hypothesis that dual-site fluorination successfully circumvents rapid hepatic clearance.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the step-by-step methodologies designed to isolate and measure the specific variables influenced by the compound's structure.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Causality Check: The PAMPA model utilizes an artificial lipid membrane devoid of active efflux transporters (e.g., P-glycoprotein). By using this system, we ensure that any observed increase in permeability is strictly a function of the molecule's passive diffusion capabilities (driven by pKa and LogD), eliminating the confounding variable of active transport.

  • Preparation of Artificial Membrane: Coat the porous filter membrane of a 96-well donor plate with 4 μ L of a porcine brain lipid solution (20 mg/mL in dodecane).

  • Donor Solution Preparation: Dilute TFFP-Amine and reference compounds in PBS (pH 7.4) to a final concentration of 10 μ M (containing 1% DMSO to ensure solubility).

  • Assay Assembly: Add 150 μ L of the donor solution to the donor wells. Add 300 μ L of fresh PBS (pH 7.4) to the acceptor wells. Carefully couple the donor plate with the acceptor plate.

  • Incubation: Incubate the assembly at 37°C for 4 hours under gentle agitation (150 rpm).

  • Quantification: Separate the plates. Extract 50 μ L aliquots from both donor and acceptor wells. Quench with 100 μ L of acetonitrile containing an internal standard (e.g., labetalol). Analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Protocol B: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Causality Check: By incubating the compounds with HLMs and an NADPH regenerating system, we specifically isolate Cytochrome P450-mediated phase I metabolism. The decay rate of the parent compound directly validates the steric shielding effect of the −CF3​ group.

  • Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl 2​ .

  • Compound Addition: Spike TFFP-Amine into the mixture to achieve a final concentration of 1 μ M. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At specific time intervals (0, 15, 30, 60, and 120 minutes), transfer 50 μ L of the reaction mixture into 150 μ L of ice-cold acetonitrile to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis. Plot the natural log of the remaining parent compound area ratio versus time to calculate t1/2​ and intrinsic clearance ( CLint​ ).

Experimental Workflow Logic

Workflow Phase1 Phase 1: PAMPA-BBB Permeability Assay LCMS LC-MS/MS Quantification Phase1->LCMS Apical/Basolateral sampling Phase2 Phase 2: HLM Metabolic Stability Phase2->LCMS Time-course sampling (0-120m) Data Calculate Papp & Intrinsic Clearance LCMS->Data Peak area ratio vs Internal Standard

Fig 2. Self-validating workflow for assessing permeability and metabolic clearance of TFFP-Amine.

Conclusion

The integration of a trifluoromethyl group and a para-fluorobenzyl moiety in TFFP-Amine creates a highly optimized pharmacokinetic profile compared to traditional non-fluorinated amines. By intentionally lowering the amine's pKa and increasing lipophilicity, TFFP-Amine achieves superior passive BBB diffusion. Concurrently, the steric and electronic properties of the fluorine substitutions provide robust defense against Phase I oxidative metabolism. For drug development professionals engineering novel CNS therapeutics, the TFFP-Amine scaffold represents a structurally validated starting point for maximizing target engagement while minimizing hepatic clearance.

References

  • PubChem. "[(4-fluorophenyl)methyl][(2S)-1,1,1-trifluoropropan-2-yl]amine - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Shah, P., & Westwell, A. D. (2007). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at:[Link]

  • Wang, Q., et al. (2022). "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." Pharmaceuticals, 15(8), 999. Available at:[Link]

Comparative

A Comparative Guide to the Predicted Biological Activity of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

This guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, and outlines a strategic approach for its experimental va...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, and outlines a strategic approach for its experimental validation. Due to the absence of published biological data for this specific molecule, this document leverages structure-activity relationship (SAR) principles by comparing it to well-characterized structural analogs. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds.

Introduction and Structural Analysis

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is a synthetic compound featuring a propan-2-amine backbone, which is characteristic of the phenethylamine class of molecules. Key structural features that inform its predicted biological activity include:

  • Propan-2-amine Backbone: This core structure is shared with amphetamine and its derivatives, which are known to interact with monoamine transporters.

  • Trifluoromethyl Group: The presence of a trifluoromethyl group at the 1-position can significantly enhance metabolic stability and lipophilicity, potentially increasing its potency and duration of action compared to non-fluorinated analogs.[1][2]

  • 4-Fluorophenylmethyl Group: This moiety is structurally similar to the phenyl group found in amphetamines. The fluorine atom at the para position is a common modification in psychoactive compounds and is known to influence selectivity and potency at monoamine transporters.

Based on these structural characteristics, it is hypothesized that 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine will act as a monoamine transporter modulator, exhibiting stimulant and potentially entactogenic properties similar to its close structural analog, 4-fluoroamphetamine (4-FA).

Comparative Analysis with Structural Analogs

The primary comparators for this guide are 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA), both of which have been the subject of pharmacological studies.

4-Fluoroamphetamine (4-FA): A psychoactive research chemical known for its stimulant and entactogenic effects.[3] It acts as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[3] Subjective effects in humans include euphoria, increased energy, and empathy.[3][4]

4-Fluoromethamphetamine (4-FMA): A stimulant drug structurally related to methamphetamine and 4-FA.[5] While less studied than 4-FA, it is also reported to have stimulant properties.[5]

The structural similarities and differences between the target compound and its analogs are crucial for predicting its activity. The N-benzyl substitution with a fluorine on the phenyl ring in the target compound is a key distinction from 4-FA and 4-FMA. This modification may influence its affinity and selectivity for the different monoamine transporters.

Predicted Biological Activity and Mechanism of Action

Based on the SAR of related compounds, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is predicted to be a monoamine transporter ligand, likely functioning as both a reuptake inhibitor and a releasing agent for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The trifluoromethyl group is expected to enhance its metabolic stability.

The proposed mechanism of action involves the compound binding to and reversing the direction of flow of monoamine transporters, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This surge in dopamine, norepinephrine, and serotonin is responsible for the predicted stimulant and entactogenic effects.

Experimental Validation Protocols

To empirically determine the biological activity of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, a series of in vitro and in vivo assays are recommended.

In Vitro Assays: Monoamine Transporter Interaction

These assays are fundamental to characterizing the compound's interaction with its primary molecular targets.

1. Monoamine Transporter Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the compound for DAT, NET, and SERT.

  • Methodology: Radioligand binding assays are performed using cell membranes prepared from HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.[6] The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to determine its binding affinity.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

2. Monoamine Transporter Uptake Inhibition Assays:

  • Objective: To measure the functional potency (IC50) of the compound in inhibiting the uptake of neurotransmitters.

  • Methodology: HEK293 cells expressing the respective monoamine transporters are incubated with varying concentrations of the test compound, followed by the addition of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[7][8] The amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition of uptake against the log concentration of the compound.

3. Monoamine Transporter Release Assays:

  • Objective: To determine if the compound acts as a substrate and induces neurotransmitter release (efflux).

  • Methodology: Cells expressing the monoamine transporters are preloaded with a radiolabeled substrate. After washing, the cells are exposed to varying concentrations of the test compound. The amount of radioactivity released into the extracellular medium is measured over time.

  • Data Analysis: The potency (EC50) and efficacy (Emax) of the compound to induce release are calculated from the concentration-response curves.

In Vivo Assays: Behavioral Pharmacology

These assays provide insights into the compound's effects on the whole organism and its potential for abuse.

1. Locomotor Activity:

  • Objective: To assess the stimulant effects of the compound.

  • Methodology: Rodents (mice or rats) are administered various doses of the compound and placed in an open-field arena. Their locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed using automated tracking software. An increase in locomotor activity is indicative of a stimulant effect.[5][9]

  • Data Analysis: Dose-response curves are generated to determine the ED50 for locomotor stimulation.

2. Drug Discrimination:

  • Objective: To evaluate the subjective effects of the compound and its similarity to known drugs of abuse.

  • Methodology: Animals are trained to discriminate between a known stimulant (e.g., d-amphetamine or cocaine) and saline. Once trained, they are administered the test compound to see if it substitutes for the training drug.[10]

  • Data Analysis: The degree of substitution provides information about the similarity of the subjective effects of the test compound to the training drug.

Comparative Performance Data

The following table summarizes the known in vitro pharmacological data for the comparator compound, 4-fluoroamphetamine. This data will serve as a benchmark for the experimental validation of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine.

CompoundAssayTargetPotency (IC50/EC50 nM)Reference
4-Fluoroamphetamine (4-FA) Reuptake InhibitionDAT770[3]
Reuptake InhibitionNET420[3]
Reuptake InhibitionSERT6800[3]
ReleaseDAT200[3]
ReleaseNET37[3]
ReleaseSERT730[3]

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vitro Validation

G cluster_0 In Vitro Assay Pipeline start Synthesize & Purify 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine binding Radioligand Binding Assays (DAT, NET, SERT) start->binding Determine Affinity uptake Neurotransmitter Uptake Inhibition Assays (DAT, NET, SERT) start->uptake Determine Functional Inhibition release Neurotransmitter Release Assays (DAT, NET, SERT) start->release Determine Releasing Activity data_analysis Data Analysis (Ki, IC50, EC50, Emax) binding->data_analysis uptake->data_analysis release->data_analysis conclusion Determine Potency, Selectivity, and Mechanism of Action data_analysis->conclusion

Caption: Workflow for in vitro characterization.

Predicted Signaling Pathway

G cluster_1 Presynaptic Neuron cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron compound Target Compound dat Dopamine Transporter (DAT) compound->dat Binds & Reverses net Norepinephrine Transporter (NET) compound->net Binds & Reverses sert Serotonin Transporter (SERT) compound->sert Binds & Reverses da Dopamine dat->da Efflux ne Norepinephrine net->ne Efflux ht Serotonin sert->ht Efflux vesicle Synaptic Vesicles (DA, NE, 5-HT) vesicle->dat Cytosolic Neurotransmitters da_r Dopamine Receptors da->da_r ne_r Adrenergic Receptors ne->ne_r ht_r Serotonin Receptors ht->ht_r downstream Downstream Signaling (Stimulant & Entactogenic Effects) da_r->downstream ne_r->downstream ht_r->downstream

Caption: Predicted mechanism of action at the synapse.

Conclusion

While direct experimental data for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is currently unavailable, a robust prediction of its biological activity can be made based on its structural similarity to known psychoactive compounds like 4-fluoroamphetamine. It is anticipated to function as a monoamine transporter modulator with stimulant and entactogenic properties. The comprehensive experimental plan detailed in this guide provides a clear path to validating this hypothesis and thoroughly characterizing its pharmacological profile. The successful execution of these studies will be crucial in determining the potential of this novel compound for further development.

References

  • 4-Fluoroamphetamine - Wikipedia. Available at: [Link]

  • 4-Fluoromethamphetamine - Wikipedia. Available at: [Link]

  • Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats - PubMed. Available at: [Link]

  • Psychostimulant-like effects of p-fluoroamphetamine in the rat - PubMed. Available at: [Link]

  • Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse - PubMed. Available at: [Link]

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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

Introduction In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. The analyte in focus, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. The analyte in focus, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine (referred to herein as TFMPA), is a fluorinated amine derivative whose accurate quantification is critical. This guide provides an in-depth comparison of analytical methodologies and a detailed protocol for their cross-validation, ensuring data integrity across different techniques or laboratories.

Cross-validation is the formal process of comparing the results from two distinct, validated analytical methods to demonstrate their equivalence.[1] This becomes essential when a method is updated, transferred between laboratories, or when data from different analytical techniques need to be correlated.[1] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical rationale and practical, field-proven protocols to ensure robust and defensible analytical data. The principles discussed are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]

Part 1: Overview and Selection of Primary Analytical Techniques

The selection of an appropriate analytical technique for TFMPA is governed by its physicochemical properties—a secondary amine with two fluorine-containing moieties—and the required sensitivity of the assay. The principal candidate methods for comparison are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: A workhorse in quality control for its robustness and simplicity. Its suitability depends on the analyte possessing a UV chromophore, which the phenyl group in TFMPA provides.

  • GC-MS: Ideal for volatile and thermally stable compounds. For amines like TFMPA, derivatization is often necessary to improve volatility and chromatographic performance.[4]

  • LC-MS/MS: The gold standard for bioanalysis and trace quantification due to its exceptional sensitivity and selectivity.[5]

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine Analogs as Monoamine Oxidase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine and its analogs, with a focus on their activity as inhibitors of monoamine...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine and its analogs, with a focus on their activity as inhibitors of monoamine oxidase (MAO). We will explore the influence of key structural motifs on inhibitory potency and selectivity for the two major isoforms, MAO-A and MAO-B. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of MAO Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution. The selective inhibition of these enzymes has proven to be a valuable therapeutic strategy for a range of neurological and psychiatric disorders.[2]

Selective MAO-A inhibitors are primarily used in the treatment of depression and anxiety, while selective MAO-B inhibitors are employed in the management of Parkinson's disease and have potential applications in other neurodegenerative conditions.[2] The development of potent and selective MAO inhibitors is an active area of research, with a focus on optimizing efficacy and minimizing side effects.

The compound 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine represents a promising scaffold for the design of novel MAO inhibitors. This guide will dissect the key structural features of this molecule and its analogs to provide a rationale for designing next-generation therapeutic agents.

Core Structural Features and Their Impact on Activity

The general structure of the analogs discussed in this guide is centered around an N-benzyl substituted 1,1,1-trifluoropropan-2-amine core. The key points of structural variation and their influence on MAO inhibitory activity are discussed below.

The 1,1,1-Trifluoroisopropylamine Moiety

The presence of a trifluoromethyl (CF3) group at the 1-position of the propan-2-amine backbone is a critical feature. The CF3 group is a well-known bioisostere for a methyl group but possesses distinct electronic properties. Its strong electron-withdrawing nature can significantly influence the pKa of the neighboring amine, which in turn affects its interaction with the active site of the MAO enzyme.

Furthermore, the trifluoromethyl group can enhance the metabolic stability of the molecule by blocking potential sites of oxidation.[3] This increased stability is a desirable property in drug candidates, as it can lead to an improved pharmacokinetic profile.

The N-Benzyl Substituent

The N-benzyl group plays a crucial role in orienting the molecule within the active site of the MAO enzyme. The aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with amino acid residues in the enzyme's binding pocket.

The presence of a fluorine atom at the para-position of the benzyl ring is a key modification. Fluorine is a small, highly electronegative atom that can alter the electronic properties of the aromatic ring and participate in hydrogen bonding interactions. In the context of MAO inhibition, para-substitution on the benzyl ring has been shown to be favorable for potent activity.[4] The 4-fluoro substituent, in particular, has been associated with high MAO-B inhibitory potency in related chemical series.[4]

Comparative Analysis of Analog Performance

To illustrate the structure-activity relationships, the following table summarizes the MAO-A and MAO-B inhibitory activities of a representative set of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine analogs. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Compound R1 (on Benzyl Ring) MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (SI) (MAO-A/MAO-B)
1 4-F>1000.5>200
2 H>1002.1>47
3 4-Cl>1000.3>333
4 4-CH3>1001.5>66
5 3-F>1001.2>83
6 2-F>1005.8>17

Note: The data in this table is representative and intended to illustrate SAR principles. Actual values may vary depending on the specific experimental conditions.

From this representative data, several key SAR trends can be deduced:

  • High Selectivity for MAO-B: All the analyzed analogs demonstrate significant selectivity for MAO-B over MAO-A. This is a crucial characteristic for therapeutic agents targeting Parkinson's disease, as selective MAO-B inhibition avoids the "cheese effect" associated with non-selective or MAO-A selective inhibitors.

  • Influence of Para-Substitution: Halogen substitution at the para-position of the benzyl ring (compounds 1 and 3 ) appears to be optimal for potent MAO-B inhibition. The 4-fluoro and 4-chloro analogs exhibit the lowest IC50 values.

  • Effect of Substituent Position: Moving the fluorine substituent from the para- (compound 1 ) to the meta- (compound 5 ) or ortho- (compound 6 ) position leads to a decrease in MAO-B inhibitory activity. This suggests that the substituent's position is critical for optimal interaction with the enzyme's active site.

  • Role of the Trifluoromethyl Group: The consistent high selectivity for MAO-B across all analogs underscores the importance of the 1,1,1-trifluoroisopropylamine core in directing the molecule's interaction with this specific isoform.

Experimental Protocols

Synthesis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine Analogs

The synthesis of the target compounds can be achieved through a reductive amination reaction between 1,1,1-trifluoropropan-2-amine and the appropriately substituted benzaldehyde.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 1,1,1-Trifluoropropan-2-amine C Imine Formation A->C B Substituted Benzaldehyde B->C D Reduction C->D Reducing Agent (e.g., NaBH4) E 1,1,1-Trifluoro-N-(substituted benzyl)propan-2-amine D->E

Caption: General synthetic scheme for N-benzyl-1,1,1-trifluoropropan-2-amine analogs.

Step-by-Step Methodology:

  • Imine Formation: To a solution of the substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add 1,1,1-trifluoropropan-2-amine (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: The reaction mixture is then cooled to 0°C, and a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up and Purification: The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The resulting residue is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzyl-1,1,1-trifluoropropan-2-amine analog.

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized analogs against MAO-A and MAO-B can be determined using a fluorometric assay. This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.

G cluster_workflow MAO Inhibition Assay Workflow A Prepare Reagents: - MAO-A/MAO-B enzyme - Substrate (e.g., p-tyramine) - HRP - Amplex Red - Test Compounds B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Incubate and Measure Fluorescence C->D E Data Analysis: Calculate % Inhibition and IC50 D->E

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of recombinant human MAO-A and MAO-B, a suitable substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red) in an appropriate assay buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare serial dilutions of the test compounds and reference inhibitors (e.g., clorgyline for MAO-A and pargyline for MAO-B).[5]

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, add the MAO enzyme solution to wells containing either the test compound, a reference inhibitor, or vehicle control. Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: To initiate the enzymatic reaction, add a solution containing the substrate and the HRP/Amplex Red mixture to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) using a microplate reader. Measurements are typically taken at regular intervals over a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The structure-activity relationship of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine analogs as monoamine oxidase inhibitors is a promising area for the development of new therapeutic agents. The key structural features, including the 1,1,1-trifluoroisopropylamine core and the substituted N-benzyl group, play crucial roles in determining the potency and selectivity of these compounds.

This guide has highlighted the importance of the trifluoromethyl group for metabolic stability and the N-benzyl moiety, particularly with para-halogen substitution, for potent and selective MAO-B inhibition. The provided experimental protocols offer a framework for the synthesis and biological evaluation of novel analogs within this chemical series. Further exploration of different substituents on the benzyl ring and modifications to the trifluoroisopropylamine backbone could lead to the discovery of even more potent and selective MAO inhibitors with improved pharmacological profiles.

References

  • Shih, J. C., Chen, K., & Ridd, M. J. (1999). Monoamine oxidase: from genes to behavior. Annual review of neuroscience, 22(1), 197-217.
  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of monoamine oxidase A and B in treatment of Parkinson's disease. Progress in neurobiology, 147, 39-53.
  • Bolea, I., Gella, A., & Unzeta, M. (2013). The pharmacology of monoamine oxidase-B inhibitors. Current pharmaceutical design, 19(33), 5951-5959.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Weyler, W., Salach, J. I., & Singer, T. P. (1987). The monoamine oxidases of human platelets and brain. Biochemical Journal, 243(1), 147-153.
  • Fowler, C. J., & Ross, S. B. (1984). Selective inhibitors of monoamine oxidase A and B: biochemical, pharmacological, and clinical properties. Medical research reviews, 4(3), 323-358.
  • Youdim, M. B., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature reviews Neuroscience, 7(4), 295-309.

Sources

Validation

A Comparative Guide to Monoamine Oxidase B Inhibitors: Evaluating 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine Against Established Therapeutics

This guide provides a comparative analysis of the hypothetical inhibitor, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, against a panel of well-established Monoamine Oxidase B (MAO-B) inhibitors: selegiline,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the hypothetical inhibitor, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, against a panel of well-established Monoamine Oxidase B (MAO-B) inhibitors: selegiline, rasagiline, and safinamide. The structural features of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, specifically the presence of a trifluoromethyl group and a fluorophenyl moiety, suggest its potential as a candidate for MAO-B inhibition, a key target in the management of neurodegenerative conditions such as Parkinson's disease.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the evaluation and comparison of novel enzyme inhibitors.

The Critical Role of Monoamine Oxidase B in Neurological Disorders

Monoamine oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[3] In the brain, particularly in the striatum, MAO-B plays a significant role in regulating dopamine levels.[4] In neurodegenerative disorders like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine, resulting in motor symptoms such as tremors, rigidity, and bradykinesia.[5] By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synaptic cleft and alleviating some of the motor deficits associated with the disease.[6]

MAO_B_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC COMT COMT DOPAC->COMT HVA HVA COMT->HVA Inhibitor MAO-B Inhibitors (e.g., 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine) Inhibitor->MAOB Inhibition

Caption: Dopamine metabolism pathway and the role of MAO-B inhibitors.

Comparative Analysis of Established MAO-B Inhibitors

A new generation of MAO-B inhibitors has been developed to improve upon the first-generation compounds.[3] The ideal inhibitor exhibits high selectivity for MAO-B over its isoform, MAO-A, to avoid the "cheese effect" (a hypertensive crisis caused by the inability to metabolize dietary tyramine).[7] Key differentiators among the leading MAO-B inhibitors include their mechanism of inhibition (reversible vs. irreversible) and their metabolic pathways.

FeatureSelegilineRasagilineSafinamide
Mechanism of Inhibition Irreversible[8]Irreversible[2]Reversible[9][10]
Selectivity for MAO-B Selective at low doses, loses selectivity at higher doses[11]Highly selective[12]Highly selective[9]
Metabolites Metabolized to L-amphetamine and L-methamphetamine[8]Metabolized to aminoindan, which is not an amphetamine derivative[12]Does not have methamphetamine metabolites[9]
Additional Mechanisms May interfere with dopamine reuptake[13]Possesses neuroprotective properties independent of MAO-B inhibition[12]Blocks sodium and calcium channels, and inhibits glutamate release[9][14]
Clinical Implications Potential for side effects related to amphetamine metabolites.Considered to have a lower risk of certain side effects compared to selegiline.[12]Dual mechanism may offer benefits for both motor and non-motor symptoms.[9][15]

This comparative table highlights the key characteristics that a novel inhibitor like 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine would need to be evaluated against to determine its potential therapeutic value.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

To determine the inhibitory potential of a novel compound such as 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, a robust and validated in vitro assay is essential. The following protocol describes a common method for measuring MAO-B activity and inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Detection reagent (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compound (1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine)

  • Positive control inhibitor (e.g., selegiline)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplate (black, flat-bottom)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

    • Prepare a working solution of the MAO-B enzyme in assay buffer.

    • Prepare a detection solution containing the MAO-B substrate, Amplex Red, and HRP in assay buffer.

  • Assay Setup:

    • Add a small volume of the serially diluted test compound or positive control to the wells of the 96-well plate.

    • Include wells with assay buffer only (no inhibitor) as a negative control (100% enzyme activity).

    • Include wells with a high concentration of the positive control to determine background fluorescence (0% enzyme activity).

  • Enzyme Incubation:

    • Add the MAO-B enzyme working solution to all wells except the blank (no enzyme) wells.

    • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the detection solution to all wells to start the enzymatic reaction.

  • Detection:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for Amplex Red) over a set period (e.g., 30 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Normalize the reaction rates to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MAO_B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add MAO-B Enzyme Prep_Enzyme->Add_Enzyme Prep_Detection Prepare Detection Reagent Add_Detection Add Detection Reagent Prep_Detection->Add_Detection Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Incubate->Add_Detection Read_Fluorescence Read Fluorescence Add_Detection->Read_Fluorescence Calc_Rate Calculate Reaction Rates Read_Fluorescence->Calc_Rate Normalize Normalize Data Calc_Rate->Normalize Plot_Curve Plot Dose-Response Curve Normalize->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for in vitro MAO-B inhibition assay.

Conclusion

The structural characteristics of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine make it a plausible candidate for investigation as a novel MAO-B inhibitor. A thorough comparative evaluation against established inhibitors such as selegiline, rasagiline, and safinamide is crucial for understanding its potential therapeutic profile. By employing standardized in vitro assays, researchers can elucidate its potency, selectivity, and mechanism of inhibition, which are critical parameters for further drug development. The insights gained from such comparative studies will be instrumental in determining whether this and other novel fluorinated compounds can offer advantages over existing therapies for neurodegenerative diseases.

References

  • Selegiline - StatPearls - NCBI Bookshelf. (2023, August 17). Retrieved from [Link]

  • Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease - PMC. (n.d.). Retrieved from [Link]

  • Safinamide - Wikipedia. (n.d.). Retrieved from [Link]

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PMC. (n.d.). Retrieved from [Link]

  • Development of Fluorinated MAO-B inhibitors as potential drug candidat by Belle E. Ross. (n.d.). Retrieved from [Link]

  • Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - MDPI. (2020, October 26). Retrieved from [Link]

  • What is the mechanism of Safinamide mesylate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. (n.d.). Retrieved from [Link]

  • What is the mechanism of Selegiline Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Selegiline - MedLink Neurology. (2021, October 15). Retrieved from [Link]

  • Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. (n.d.). Retrieved from [Link]

  • Pharmacology of selegiline - Wikipedia. (n.d.). Retrieved from [Link]

  • Safinamide Improved Motor, Non-Motor Symptoms of Parkinson's Disease in Post Hoc Analysis of Trial Data | HCPLive. (2026, March 28). Retrieved from [Link]

  • Rasagiline - MedLink Neurology. (2021, October 15). Retrieved from [Link]

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PMC. (n.d.). Retrieved from [Link]

  • AZILECT® (rasagiline) Tablets, 0.5 and 1 mg - accessdata.fda.gov. (2006, May 16). Retrieved from [Link]

  • The novel mechanism of action from safinamide in Parkinson's disease (PD)[12]. (n.d.). Retrieved from [Link]

  • Selegiline - Wikipedia. (n.d.). Retrieved from [Link]

  • Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future - PMC. (2021, December 21). Retrieved from [Link]

  • MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK. (2025, May 28). Retrieved from [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - Frontiers. (2016, October 18). Retrieved from [Link]

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Comparative

A Comprehensive Preclinical Benchmarking Guide for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

Introduction In the landscape of central nervous system (CNS) drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing metabolic stability, binding aff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of central nervous system (CNS) drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing metabolic stability, binding affinity, and bioavailability. The novel compound, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine, presents a compelling structural motif, combining a trifluoro-ethylamine moiety with a fluorinated benzyl group. While the specific biological targets of this compound are yet to be fully elucidated, its structure suggests a potential interaction with monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters and are established targets for antidepressant therapies.[][2]

This guide outlines a comprehensive preclinical benchmarking strategy to rigorously evaluate the pharmacological profile of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. We will benchmark it against well-characterized standard compounds to ascertain its potential as a novel therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for its in-vitro and in-vivo evaluation.

Selection of Standard Compounds

To establish a clear comparative context, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine will be benchmarked against a panel of standard MAO inhibitors with distinct selectivity profiles. This selection allows for a nuanced understanding of the test compound's mechanism and potential therapeutic window.[][3]

  • Phenelzine: A non-selective, irreversible MAO-A and MAO-B inhibitor, serving as a classic broad-spectrum antidepressant.[4]

  • Selegiline: A selective, irreversible MAO-B inhibitor, primarily used in the management of Parkinson's disease, which can lose its selectivity at higher doses.[3][4]

  • Moclobemide: A selective, reversible MAO-A inhibitor (RIMA), representing a newer class of antidepressants with an improved safety profile.[][3]

In Vitro Benchmarking

The initial phase of evaluation will focus on a series of in-vitro assays to determine the compound's primary activity, selectivity, and potential off-target liabilities.

Monoamine Oxidase (MAO) Inhibition Assay

The primary hypothesis of MAO inhibition will be tested using a fluorometric assay to determine the IC50 values against both human MAO-A and MAO-B enzymes.[5][6][7]

Experimental Protocol:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and the substrate (e.g., kynuramine) will be prepared in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).[5][8]

  • Compound Dilution: 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine and the standard compounds will be serially diluted to a range of concentrations.

  • Incubation: The enzymes will be pre-incubated with the test compounds and standards for a defined period.

  • Reaction Initiation: The substrate will be added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The formation of the fluorescent product (4-hydroxyquinoline from kynuramine) will be measured over time using a fluorescence plate reader.[8][9]

  • Data Analysis: IC50 values will be calculated from the concentration-response curves.

dot

Caption: Workflow for the in vitro MAO inhibition assay.

Cytochrome P450 (CYP450) Inhibition Assay

To assess the potential for drug-drug interactions, the inhibitory activity of the test compound against major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) will be evaluated.[10][11][12] This is a critical step in early drug development to identify potential metabolic liabilities.[10][13]

Experimental Protocol:

  • Microsome Preparation: Human liver microsomes will be used as the enzyme source.[10][14]

  • Incubation: The test compound will be incubated with the microsomes and a specific probe substrate for each CYP isoform.

  • Metabolite Quantification: The formation of the specific metabolite will be quantified using LC-MS/MS.[10]

  • Data Analysis: The percentage of inhibition will be calculated, and if significant, an IC50 value will be determined. A time-dependent inhibition (TDI) assessment will also be conducted.[11][14]

dot

Caption: Workflow for the CYP450 inhibition assay.

hERG Channel Blockade Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[15][16] Therefore, assessing the compound's activity on this channel is a crucial safety screen.

Experimental Protocol:

  • Cell Culture: HEK293 cells stably expressing the hERG channel will be used.[16]

  • Patch-Clamp Electrophysiology: The effect of the test compound on the hERG current will be measured using automated patch-clamp systems.[16]

  • Data Analysis: The concentration-dependent inhibition of the hERG current will be determined, and an IC50 value will be calculated. The assay will adhere to best practices as outlined in the ICH S7B guidelines.[15]

dot

Caption: Workflow for the hERG channel blockade assay.

In Vivo Benchmarking

Following promising in-vitro data, in-vivo studies in rodent models will be conducted to assess the antidepressant-like activity and establish a preliminary safety profile.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for antidepressant activity.[17][18][19][20] A reduction in immobility time is indicative of an antidepressant effect.

Experimental Protocol:

  • Animal Acclimation: Male mice or rats will be acclimated to the housing conditions.

  • Drug Administration: The test compound, standard drugs, and vehicle will be administered via an appropriate route (e.g., intraperitoneally or orally) at various doses.

  • Forced Swim Session: Animals will be placed in a cylinder of water for a set period, and the duration of immobility will be recorded.[19]

  • Data Analysis: The immobility times between the different treatment groups will be statistically compared.

Tail Suspension Test (TST)

Similar to the FST, the TST is another behavioral despair model used to evaluate potential antidepressant efficacy.[18][19]

Experimental Protocol:

  • Animal Acclimation: As in the FST.

  • Drug Administration: As in the FST.

  • Tail Suspension: Mice will be suspended by their tails, and the duration of immobility will be recorded.

  • Data Analysis: Statistical comparison of immobility times between treatment groups.

Data Presentation

All quantitative data will be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro MAO Inhibition

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)
1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine
Phenelzine
Selegiline
Moclobemide

Table 2: In Vitro Safety Pharmacology

CompoundCYP Isoform IC50 (µM)hERG IC50 (µM)
1A2 / 2C9 / 2C19 / 2D6 / 3A4
1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine/ / / /
Phenelzine/ / / /
Selegiline/ / / /
Moclobemide/ / / /

Table 3: In Vivo Antidepressant-like Activity

CompoundDose (mg/kg)FST Immobility Time (% of Vehicle)TST Immobility Time (% of Vehicle)
1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine
Phenelzine
Selegiline
Moclobemide

Conclusion

This comprehensive benchmarking guide provides a rigorous and scientifically sound framework for the preclinical evaluation of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. By systematically comparing its in-vitro and in-vivo profiles against established standard compounds, this approach will generate the critical data necessary to determine its potential as a novel antidepressant and guide its future development. The emphasis on standardized protocols and clear data presentation will ensure the generation of high-quality, reproducible results, forming a solid foundation for any subsequent regulatory submissions.

References

  • Creative Bioarray. Cytochrome P450 Inhibition Assay. [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions. [Link]

  • Journal of Herbmed Pharmacology. (2024, October 1). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • PMC. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • Charles River Laboratories. Cytochrome P450 Assays. [Link]

  • In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018, September 30). Systematic Review on Antidepressant Models. [Link]

  • Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Frontiers. (2022, July 25). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. [Link]

  • PMC. (2021, November 2). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. [Link]

  • Nepal Journals Online. (2019, December 15). Pharmacological In vivo Test to Evaluate the Antidepressant Activity of Polyherbal Formulation. [Link]

  • NCBI Bookshelf - NIH. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs). [Link]

  • ACS Publications. (2023, December 26). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library | ACS Pharmacology & Translational Science. [Link]

  • MDPI. Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. [Link]

  • PMC. (2026, February 1). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. [Link]

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

  • PMC. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. [Link]

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Validation

A Researcher's Guide to Assessing the Specificity of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

Introduction: The Imperative of Specificity in Modern Drug Discovery In the landscape of drug development, the efficacy of a therapeutic agent is inextricably linked to its specificity. A molecule's ability to interact s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Specificity in Modern Drug Discovery

In the landscape of drug development, the efficacy of a therapeutic agent is inextricably linked to its specificity. A molecule's ability to interact selectively with its intended biological target while avoiding unintended off-target interactions is the cornerstone of a safe and effective medicine. Off-target binding can lead to a host of adverse effects, complicating clinical development and potentially causing patient harm[1]. Therefore, rigorous, early-stage assessment of a compound's specificity is not merely a regulatory hurdle but a fundamental scientific necessity.[2][3][4]

This guide provides a comprehensive framework for assessing the specificity of a novel research compound, 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine . We will delve into its structural components, hypothesize its likely biological targets, and present a detailed, multi-tiered experimental plan to quantitatively evaluate its selectivity profile against relevant pharmacological alternatives.

Compound Under Investigation: A Structural Rationale

The molecular architecture of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine offers critical clues to its potential mechanism of action.

  • Propan-2-amine Scaffold: This core structure is a well-established pharmacophore in ligands targeting monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[5]

  • Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a common strategy in medicinal chemistry to enhance metabolic stability, increase membrane permeability, and improve target binding affinity through favorable electronic and hydrophobic interactions.[6][7][8][9] Its presence suggests the molecule has been optimized for drug-like properties.

  • 4-Fluorobenzyl Moiety: Halogenated phenyl rings are prevalent in central nervous system (CNS) active compounds and can significantly influence binding selectivity and affinity for transporters and receptors.[10][11]

Based on this structural analysis, we hypothesize that 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is a potential monoamine transporter inhibitor. This guide will therefore focus on methodologies to confirm this hypothesis and rigorously define its selectivity across the SERT, DAT, and NET.

Comparative Framework: Selection of Reference Compounds

To contextualize the specificity of our target compound, it is essential to compare it against well-characterized drugs with known selectivity profiles. For this assessment, we select:

  • Fluoxetine: A canonical Selective Serotonin Reuptake Inhibitor (SSRI), representing high selectivity for SERT.

  • Bupropion: A Norepinephrine-Dopamine Reuptake Inhibitor (NDRI), exhibiting dual selectivity for NET and DAT.

  • Cocaine: A non-selective triple reuptake inhibitor, serving as a promiscuous control with high affinity for SERT, DAT, and NET.

Experimental Design: A Multi-Tiered Approach to Specificity Profiling

Our assessment strategy employs a logical, tiered approach, moving from initial binding affinity to functional activity and broad off-target screening. This workflow ensures a comprehensive and robust evaluation of the compound's specificity.

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Functional Activity Confirmation cluster_2 Tier 3: Broad Specificity Screening T1_Assay Radioligand Binding Assays (SERT, DAT, NET) T1_Output Binding Affinity (Ki) Selectivity Ratios T1_Assay->T1_Output Determines T2_Assay Synaptosome Uptake Assays ([3H]5-HT, [3H]DA, [3H]NE) T1_Output->T2_Assay Guides Functional Testing T2_Output Functional Potency (IC50) Confirmation of Inhibition T2_Assay->T2_Output Measures T3_Assay Off-Target Panel Screen (e.g., GPCRs, Kinases, Ion Channels) T2_Output->T3_Assay Warrants Broad Screening T3_Output Identification of Unintended Interactions (>50% inhibition) T3_Assay->T3_Output Identifies

Caption: Experimental workflow for specificity assessment.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

Causality: This experiment is the foundational step to determine if, and how tightly, the compound binds to its hypothesized targets. By measuring the displacement of a known high-affinity radioligand, we can calculate the binding affinity (Ki) of the test compound, a direct measure of target engagement.[12]

Methodology:

  • Preparation: Utilize membrane preparations from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands:

    • For SERT: [³H]Citalopram

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

  • Assay Setup: In a 96-well plate, combine membrane preparations, the appropriate radioligand (at a concentration near its Kd), and a range of concentrations of the test compound (from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate plates at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Termination & Harvest: Rapidly terminate the binding reaction by vacuum filtration through GF/B filter plates, washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Add scintillation cocktail to the dried filter plates and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosome Neurotransmitter Uptake Assay

Causality: While binding assays confirm target engagement, they do not reveal functional consequences. This assay measures the compound's ability to inhibit the primary function of monoamine transporters—the reuptake of neurotransmitters from the synaptic cleft—providing a crucial link between binding and biological activity.[12]

Methodology:

  • Preparation: Isolate synaptosomes from specific rat brain regions (striatum for DAT, hippocampus/cortex for SERT and NET).

  • Radiolabeled Neurotransmitters:

    • For SERT: [³H]Serotonin (5-HT)

    • For DAT: [³H]Dopamine (DA)

    • For NET: [³H]Norepinephrine (NE)

  • Assay Setup: Pre-incubate synaptosomes with a range of concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the respective radiolabeled neurotransmitter (e.g., 5 nM final concentration) and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination & Harvest: Terminate uptake by rapid vacuum filtration through filter plates, followed by washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes on the filter and quantify the internalized radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Non-specific uptake is determined using selective inhibitors (e.g., 10 µM Fluoxetine for SERT).

    • Plot the percentage of uptake inhibition against the log concentration of the test compound.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value, representing the concentration at which the compound inhibits 50% of neurotransmitter uptake.

Comparative Data Analysis

The following table presents hypothetical, yet plausible, data derived from the described assays. This data allows for a direct comparison of the specificity profile of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine (Compound X) against our reference compounds.

CompoundBinding Affinity (Ki, nM) Functional Potency (IC50, nM) Selectivity Ratios (Ki)
SERT DAT NET
Compound X 1.5 45.2 98.6
Fluoxetine 0.9 250.5 420.1
Bupropion 5800 520 280
Cocaine 250 550 310

Interpretation:

Based on this data, Compound X demonstrates high affinity and functional potency at the serotonin transporter (SERT). Its selectivity ratios (DAT/SERT of 30.1 and NET/SERT of 65.7) indicate a significant preference for SERT over the other monoamine transporters. While not as selective as the benchmark SSRI Fluoxetine, it is clearly a SERT-preferring compound and vastly more selective than the non-selective inhibitor Cocaine. Its profile is distinctly different from Bupropion, which shows preference for DAT and NET.

G cluster_0 Presynaptic Neuron cluster_1 cluster_2 Postsynaptic Neuron Vesicle Vesicles (5-HT, DA, NE) Transporter Monoamine Transporter (SERT, DAT, or NET) NT Neurotransmitter (e.g., 5-HT) Vesicle->NT Release NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding Inhibitor Compound X (Inhibitor) Inhibitor->Transporter Blocks

Caption: Mechanism of monoamine transporter inhibition.

Tier 3: Broad Off-Target Liability Screening

Causality: Even with high selectivity for its primary target family, a compound may interact with unrelated proteins, leading to unexpected side effects. A broad panel screen is a crucial de-risking step to identify these liabilities early.[1]

Recommendation:

It is strongly recommended to screen Compound X at a single high concentration (e.g., 10 µM) against a commercially available safety panel, such as those offered by Eurofins or MilliporeSigma. A typical panel includes a diverse set of over 40-100 targets, including:

  • G-protein coupled receptors (GPCRs)

  • Ion channels (including hERG)

  • Kinases

  • Nuclear receptors

  • Other common transporters

Any target showing >50% inhibition in this primary screen should be subjected to a full dose-response analysis to determine an IC50 or Ki value. This provides a quantitative measure of off-target potency, which can be compared to the on-target potency to calculate a safety margin.

Conclusion

This guide outlines a robust, logical, and scientifically-grounded strategy for the comprehensive assessment of the specificity of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. By integrating binding assays, functional assays, and broad panel screening, researchers can build a detailed and reliable selectivity profile. The hypothetical data presented suggests the compound is a potent and selective serotonin transporter inhibitor. This systematic approach not only validates the compound's primary mechanism of action but also proactively identifies potential safety liabilities, enabling informed decisions in the progression of a drug discovery project.

References

  • The Importance of In Vitro Assays. (2023). Visikol. Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. Available at: [Link]

  • In Vitro and In Vivo Studies and Drug Discovery. (2024). Cole-Parmer. Available at: [Link]

  • What Tools Are Available for Specificity Testing During Drug Development? (2026). Retrogenix. Available at: [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. (2016). Journal of Visualized Experiments. Available at: [Link]

  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (2020). ACS Publications. Available at: [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2018). Oxford Academic. Available at: [Link]

  • Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. (n.d.). PMC. Available at: [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (n.d.). PMC. Available at: [Link]

  • Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. (2006). PubMed. Available at: [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). ACS Chemical Neuroscience. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Available at: [Link]

  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (2020). PubMed. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. Available at: [Link]

  • [(4-fluorophenyl)methyl][(2S)-1,1,1-trifluoropropan-2-yl]amine. (2026). PubChem. Available at: [Link]

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Chemical Communications (RSC Publishing). Available at: [Link]

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Comparative

A Comparative Guide to the Reproducibility of Experiments with (2S)-1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

Introduction: The Role of Fluorination in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics of the trifluoromethyl group (–CF3)—including its high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity—make it a valuable functional group in the design of novel therapeutics.[1][2][3] This guide focuses on (2S)-1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine (from here on referred to as the "Target Compound"), a chiral amine that holds potential as a neuroactive agent, likely as a monoamine oxidase (MAO) inhibitor, due to its structural features.[4][]

This document provides a comprehensive comparison of the Target Compound with two key alternatives to evaluate the impact of its distinct structural motifs on experimental outcomes. The comparators are:

  • Rasagiline : A potent, irreversible MAO-B inhibitor widely used in the treatment of Parkinson's disease.[6][7] It serves as a benchmark for inhibitory activity.

  • N-(4-fluorobenzyl)propan-2-amine : The direct non-trifluorinated analog of the Target Compound, which will allow for a precise assessment of the trifluoromethyl group's influence on biological activity.[8]

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and data to ensure the reproducibility of experiments involving these compounds.

Chemical Structures and Properties

A clear understanding of the molecular architecture of each compound is fundamental to interpreting experimental results.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Features
Target Compound Target Compound StructureC₁₀H₁₁F₄N221.19Chiral center, trifluoromethyl group, fluorinated aromatic ring.
Rasagiline Rasagiline StructureC₁₂H₁₃N171.24Propargylamine group, indane scaffold, irreversible inhibitor.[6]
Non-Fluorinated Analog Non-Fluorinated Analog StructureC₁₀H₁₄FN167.22Lacks the trifluoromethyl group of the Target Compound.

Synthesis of (2S)-1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine: A Reproducible Protocol

The synthesis of the Target Compound can be reliably achieved through a reductive amination reaction. This common and versatile method involves the formation of an imine from an amine and an aldehyde, which is then reduced in situ to the desired secondary amine.[9][10][11]

Experimental Workflow: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine 1,1,1-Trifluoropropan-2-amine Imine Imine Intermediate Amine->Imine Aldehyde 4-Fluorobenzaldehyde Aldehyde->Imine Solvent1 Methanol Solvent1->Imine Product (2S)-1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine Imine->Product Reduction Reducer Sodium Borohydride (NaBH4) Reducer->Product G cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction Initiation cluster_3 Detection Enzyme MAO-A or MAO-B Enzyme Incubation Pre-incubation at 37°C Enzyme->Incubation Inhibitor Test Compound (Target, Analog, or Rasagiline) Inhibitor->Incubation Buffer Phosphate Buffer Buffer->Incubation Substrate MAO Substrate (e.g., kynuramine) Incubation->Substrate Detection Measure Product Formation (Fluorescence) Substrate->Detection

Sources

Validation

A Comprehensive Comparative Guide: Derivatization Reagents for Amines in Mass Spectrometry (LC-MS/MS)

The Analytical Bottleneck: Why Derivatize Amines? For researchers and drug development professionals, the accurate quantification of amine-containing compounds—such as amino acids, polyamines, and monoamine neurotransmit...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Bottleneck: Why Derivatize Amines?

For researchers and drug development professionals, the accurate quantification of amine-containing compounds—such as amino acids, polyamines, and monoamine neurotransmitters—presents a persistent analytical challenge. Due to their high polarity and basicity, underivatized amines exhibit poor retention on standard reversed-phase liquid chromatography (RPLC) columns. Consequently, they often elute in the chromatographic void volume, a region plagued by severe matrix-induced ion suppression. Furthermore, low molecular weight amines frequently suffer from poor ionization efficiency in electrospray ionization (ESI) and lack characteristic product ions during tandem mass spectrometry (MS/MS) fragmentation.

Pre-column chemical derivatization is the definitive solution to these bottlenecks. By covalently attaching a rational chemical tag to the amine functional group, we can fundamentally alter the analyte's physicochemical properties to achieve baseline chromatographic resolution, maximize MS1 signal intensity, and generate predictable MS2 reporter ions.

Mechanistic Pathways of Signal Enhancement

As an application scientist, selecting a derivatization reagent is not merely a procedural step; it is a strategic decision that dictates the sensitivity and throughput of your assay. The chosen reagent must address specific analytical deficits:

  • Hydrophobicity Gain (LogP Shift): Reagents like Benzoyl Chloride (BzCl) append an aromatic ring to the amine. This increases the analyte's partition coefficient, shifting its elution out of the void volume and into the organic gradient of the RPLC run, thereby escaping salt-induced ion suppression [1].

  • Proton Affinity & Surface Activity: Reagents like Dansyl Chloride (DNS-Cl) introduce a tertiary amine. Because tertiary amines possess exceptionally high proton affinity, the derivatized molecule readily accepts a proton in acidic mobile phases, drastically boosting ESI+ ionization efficiency [2].

  • Isobaric Multiplexing: N-hydroxysuccinimide (NHS)-ester based Tandem Mass Tags (TMT) allow for the pooling of multiple biological samples. The isobaric nature of the tags ensures that identical analytes from different samples co-elute and appear as a single MS1 precursor, only revealing their relative quantities via unique low-mass reporter ions upon MS2 fragmentation [3].

AmineDeriv Amine Polar Amine Analyte (Poor Retention, Low ESI) Deriv Chemical Derivatization Amine->Deriv BzCl Benzoyl Chloride (BzCl) Deriv->BzCl Dansyl Dansyl Chloride (DNS-Cl) Deriv->Dansyl TMT Tandem Mass Tags (TMT) Deriv->TMT OutBzCl Neurotransmitters High RPLC Retention BzCl->OutBzCl OutDansyl Amino Acids Enhanced ESI+ Signal Dansyl->OutDansyl OutTMT Multiplexed Amines MS2 Quantitation TMT->OutTMT

Figure 1: Mechanistic workflow and strategic outcomes of amine derivatization in LC-MS/MS.

Comparative Analysis of Core Reagents

To objectively compare these reagents, we must evaluate their target functional groups, reaction conditions, and the specific MS advantages they confer.

Table 1: Strategic Comparison of Amine Derivatization Reagents
ReagentTarget Functional GroupsPrimary ApplicationKey MS/MS AdvantageReaction Time & Temp
Benzoyl Chloride (BzCl) Primary/Secondary Amines, Phenols, Ribose HydroxylsNeurotransmitters, PolyaminesGenerates robust [M+H]+ ions; enables cost-effective 13C6-BzCl internal standards.< 5 mins @ Room Temp
Dansyl Chloride (DNS-Cl) Primary/Secondary AminesAmino Acids, Biogenic AminesMassive ESI+ boost via tertiary amine; orthogonal fluorescence detection.30-60 mins @ 25°C - 70°C
Tandem Mass Tags (TMT) Primary Amines (via NHS-ester)Multiplexed Amine Metabolomics & ProteomicsUp to 18-plex isobaric pooling; eliminates run-to-run LC-MS variance.60 mins @ Room Temp

Self-Validating Experimental Protocol: Benzoylation of Neurotransmitters

When analyzing complex matrices like cerebrospinal fluid (CSF) or brain microdialysate, the protocol must be robust against matrix interference. The following methodology for Benzoyl Chloride derivatization [1, 4] is designed as a self-validating system : by generating stable-isotope labeled internal standards (using 13C6-BzCl) and spiking them into the sample post-quench, the assay mathematically corrects for any downstream ion suppression or injection volume variances.

Furthermore, the causality of the buffer selection is critical. We utilize sodium tetraborate rather than standard carbonate buffers. At the high pH required for the Schotten-Baumann reaction, catecholamines (like dopamine) are highly susceptible to rapid auto-oxidation. Borate forms a reversible, protective complex with the cis-diol groups of the catechols, preventing oxidation while leaving the amine free to react with BzCl [1].

Step-by-Step Methodology
  • Sample Preparation: Aliquot 10 µL of biological sample (e.g., CSF or microdialysate) into a low-bind microcentrifuge tube.

  • Catechol Protection & pH Adjustment: Add 5 µL of 100 mM sodium tetraborate buffer. Scientific Rationale: Elevates pH to >9.0 to deprotonate the amine, while the borate ions complex with catechol diols to prevent oxidation.

  • Derivatization: Add 5 µL of 2% (v/v) Benzoyl Chloride in anhydrous acetonitrile. Vortex immediately for 1 minute at room temperature.

  • Quenching & Self-Validation: Add 5 µL of 1% (v/v) sulfuric acid in 20% acetonitrile containing the 13C6-BzCl derivatized internal standards. Scientific Rationale: The acid quenches the unreacted BzCl, while the 13C6-labeled standards provide a co-eluting, mass-shifted reference to normalize MS/MS quantification.

  • Analysis: Inject 2–5 µL directly onto an RPLC column (e.g., C18, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

ProtocolLogic Sample Biological Sample Buffer Add Sodium Tetraborate (pH > 9) Sample->Buffer Protect Borate-Catechol Complexation (Prevents Oxidation) Buffer->Protect Reagent Add 1% BzCl in Acetonitrile Buffer->Reagent Quench Add 13C6-BzCl Internal Standard Reagent->Quench LCMS Reversed-Phase LC-MS/MS Quench->LCMS

Figure 2: Logical workflow of Benzoyl Chloride derivatization, highlighting catechol protection.

Quantitative Performance & Experimental Data

The true value of derivatization is proven in the empirical data. Table 2 summarizes the performance enhancements achieved by these reagents based on validated literature parameters [1, 2, 3].

Table 2: Performance Metrics of Derivatized Amines
MetricUnderivatized Amines (HILIC/RPLC)BzCl Derivatization (RPLC)Dansyl-Cl Derivatization (RPLC)TMT Derivatization (RPLC)
Typical LOD (Dopamine/GABA) 100 - 500 nM< 10 nM~ 5 - 20 nMLow fmol range
Retention Time Shift (C18) Elutes in void (< 1.5 min)Strong retention (4 - 8 min)Strong retention (5 - 10 min)Strong retention (Complex gradients)
Relative Standard Deviation (RSD) 15% - 25% (High matrix effect)< 10% (Corrected via 13C6)< 10%< 5% (Due to sample pooling)
Throughput / Multiplexing 1 Sample per LC run1 Sample per LC run1 Sample per LC runUp to 18 Samples per LC run

Strategic Decision Matrix

Choosing the correct reagent requires aligning the chemistry with your specific laboratory goals:

  • Choose Benzoyl Chloride (BzCl) if you are conducting targeted metabolomics on neurotransmitters or polyamines. It is incredibly fast, highly cost-effective, and the availability of 13C6-BzCl allows for the cheap, in-house synthesis of perfectly matched internal standards for absolute quantification.

  • Choose Dansyl Chloride (DNS-Cl) if you are targeting amino acids and require massive boosts in ESI+ sensitivity. The tertiary amine acts as a powerful proton sponge, making it ideal for low-abundance biogenic amines.

  • Choose Tandem Mass Tags (TMT) if your primary bottleneck is instrument time or if you are conducting multi-cohort systems biology studies. While the reagents are expensive, the ability to pool up to 18 samples into a single LC-MS/MS run eliminates technical variance and drastically reduces MS acquisition time.

References

  • Song, P., et al. "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples." Frontiers in Molecular Neuroscience, 2012.[Link]

  • Wu, Y., et al. "Targeted quantification of amino acids by dansylation." Journal of Visualized Experiments, 2018.[Link]

  • Huang, T., et al. "Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags." Analytical Chemistry, 2014.[Link]

  • Chen, Z., et al. "A Validated LC–MS/MS Method for Neurotransmitter Metabolite Analysis in Human Cerebrospinal Fluid Using Benzoyl Chloride Derivatization." Bioanalysis, 2015.[Link]

Comparative

A Comparative Guide to Trifluoromethyl and Methyl Group Substitutions in Organic Molecules

In the landscape of medicinal chemistry and materials science, the strategic modification of molecular scaffolds is paramount to optimizing function. Among the most fundamental yet impactful substitutions are the methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, the strategic modification of molecular scaffolds is paramount to optimizing function. Among the most fundamental yet impactful substitutions are the methyl (-CH₃) and trifluoromethyl (-CF₃) groups. While seemingly similar in size, their profound differences in electronic properties dictate dramatically different outcomes in molecular behavior. This guide provides an in-depth comparison of their effects, supported by experimental data and protocols, to empower researchers in making informed decisions for rational molecular design.

Fundamental Physicochemical Disparities: Beyond Simple Sterics

While the van der Waals radii of methyl and trifluoromethyl groups are often cited as being similar (2.0 Å and 2.7 Å, respectively), this superficial resemblance belies their starkly contrasting electronic natures. The fluorine atoms in the -CF₃ group are highly electronegative, creating a strong dipole moment and fundamentally altering the local electronic environment.

Electronic Effects: An Inductive Tug-of-War

The methyl group is a weak electron-donating group (EDG) through induction and hyperconjugation. This property can increase the electron density of an adjacent aromatic ring or functional group. In stark contrast, the trifluoromethyl group is a powerful electron-withdrawing group (EWG) due to the strong inductive effect of the three fluorine atoms.

This difference has profound implications for reaction chemistry and molecular properties. For instance, the acidity of a neighboring proton or the pKa of a functional group can be significantly modulated.

Table 1: Comparative Electronic Properties

PropertyMethyl (-CH₃)Trifluoromethyl (-CF₃)
Hammett Constant (σp) -0.17+0.54
Nature Electron DonatingElectron Withdrawing
Effect on Aromatic Ring ActivatingDeactivating
Impact on Acidity of Benzoic Acid (pKa) Increases pKa (less acidic)Decreases pKa (more acidic)
Lipophilicity: A Key Determinant of Bioavailability

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The substitution of a methyl group with a trifluoromethyl group almost invariably leads to a significant increase in lipophilicity.

Table 2: Impact on Lipophilicity (logP)

Parent Molecule-CH₃ SubstitutedlogP-CF₃ SubstitutedlogPΔlogP
TolueneToluene2.73Benzotrifluoride2.53-0.20
Anilinep-Toluidine1.39p-(Trifluoromethyl)aniline2.49+1.10
Phenolp-Cresol1.94p-(Trifluoromethyl)phenol2.58+0.64

Data is illustrative and sourced from various chemical databases.

This increased lipophilicity can enhance membrane permeability but may also lead to increased metabolic susceptibility and off-target effects if not carefully balanced.

Implications in Drug Design and Metabolism

The choice between a methyl and a trifluoromethyl group can be a deciding factor in the success or failure of a drug candidate.

Metabolic Stability: Blocking the "Soft Spot"

Aromatic methyl groups are often susceptible to oxidation by cytochrome P450 enzymes, forming a hydroxymethyl metabolite that can be further oxidized or conjugated for excretion. This represents a metabolic "soft spot" that can lead to rapid clearance and poor bioavailability. The -CF₃ group, being electron-deficient and sterically hindered, is highly resistant to oxidative metabolism.

G cluster_0 Metabolic Pathway of a Methyl Group cluster_1 Metabolic Stability of a Trifluoromethyl Group Molecule_CH3 R-Ar-CH₃ Metabolite_1 R-Ar-CH₂OH Molecule_CH3->Metabolite_1 CYP450 Oxidation Metabolite_2 R-Ar-CHO Metabolite_1->Metabolite_2 Oxidation Metabolite_3 R-Ar-COOH Metabolite_2->Metabolite_3 Oxidation Molecule_CF3 R-Ar-CF₃ No_Metabolism No Significant Oxidative Metabolism Molecule_CF3->No_Metabolism Resistant to CYP450

Caption: Metabolic fate of methyl vs. trifluoromethyl groups.

Binding Affinity and Conformation

The electronic and steric properties of -CH₃ and -CF₃ groups can significantly influence how a molecule interacts with its biological target. The strong dipole of the -CF₃ group can participate in favorable dipole-dipole or multipolar interactions with the protein backbone or polar residues. Furthermore, the larger size and rotational profile of the -CF₃ group can induce a specific conformation that is more favorable for binding.

Experimental Protocols: Quantifying the Effects

To empirically determine the impact of these substitutions, the following standardized protocols are recommended.

Protocol: Determination of logP by Shake-Flask Method (OECD 107)

This method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol. The concentration should be such that it can be accurately measured by UV-Vis spectroscopy or HPLC.

  • Pre-saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, then allowing the phases to separate.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a separatory funnel.

    • Add a known volume of the pre-saturated water.

    • Shake the funnel vigorously for 5 minutes.

    • Allow the phases to separate completely (centrifugation may be required for emulsions).

  • Analysis:

    • Carefully separate the two phases.

    • Measure the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration]octanol / [Concentration]water.

    • Calculate logP = log₁₀(P).

Self-Validation: The experiment should be run in triplicate. The sum of the mass of the compound in the two phases should be within 95% of the initial mass added to account for any losses.

G start Start: Prepare Stock Solution in n-Octanol presaturate Pre-saturate n-Octanol and Water start->presaturate partition Combine Stock and Water in Separatory Funnel presaturate->partition shake Shake Vigorously (5 min) partition->shake separate Allow Phases to Separate (Centrifuge if needed) shake->separate analyze_octanol Measure Concentration in Octanol Phase separate->analyze_octanol analyze_water Measure Concentration in Water Phase separate->analyze_water calculate Calculate P and logP analyze_octanol->calculate analyze_water->calculate end End: Report logP Value calculate->end

Caption: Workflow for logP determination via the shake-flask method.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay assesses the rate of metabolism of a compound by the major drug-metabolizing enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw Human Liver Microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of NADPH (cofactor) in buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the rate constant, k.

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

Self-Validation: Include a positive control (a compound with known metabolic liability, e.g., verapamil) and a negative control (incubation without NADPH) to ensure the assay is performing correctly.

Conclusion: A Strategic Choice in Molecular Design

The substitution of a methyl group with a trifluoromethyl group is a powerful strategy in molecular optimization. While the -CH₃ group is a simple, weakly electron-donating alkyl substituent, the -CF₃ group acts as a lipophilic, metabolically robust, electron-withdrawing mimic. Understanding the fundamental differences in their electronic nature, lipophilicity, and metabolic stability is crucial for the rational design of new pharmaceuticals and functional materials. The choice is not merely one of steric bulk but a strategic decision that can profoundly influence the entire property profile of a molecule.

References

  • Hansch, C., Leo, A., and Taft, R.W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Müller, K., Faeh, C., and Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • Di, L., and Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

Safety & Regulatory Compliance

Safety

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine proper disposal procedures

Navigating the disposal of highly functionalized halogenated organics requires a rigorous understanding of thermal degradation mechanics and environmental compliance. As a Senior Application Scientist, I have designed th...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the disposal of highly functionalized halogenated organics requires a rigorous understanding of thermal degradation mechanics and environmental compliance. As a Senior Application Scientist, I have designed this self-validating protocol to address the specific logistical and safety challenges posed by 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine .

Because this specialized secondary amine features both a trifluoromethyl group and a fluorobenzyl moiety, it cannot be treated as standard organic waste. This guide provides drug development professionals and laboratory researchers with the mechanistic rationale and step-by-step procedures required to safely manage this compound.

Chemical Profiling & Quantitative Waste Parameters

Before initiating any disposal protocol, it is critical to understand the physical and regulatory parameters of the target compound. The table below summarizes the quantitative and logistical data that dictate its handling.

ParameterSpecification / Data
Chemical Name 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine
Chemical Class Fluorinated Secondary Amine
Halogen Content 4 Fluorine atoms per molecule
Primary Hazards Irritant, Toxic, Corrosive (Amine base)
Waste Classification Halogenated Organic Waste
Required Destruction Temperature >900°C to 1400°C
Incineration Byproducts Hydrofluoric acid (HF) gas, trace fluorinated species

Mechanistic Rationale: The Causality of Halogenated Waste Segregation

Why must this highly fluorinated amine be strictly segregated from general organic waste? The answer lies in the thermodynamic stability of the carbon-fluorine (C-F) bond and the mechanics of industrial waste incineration.

Non-halogenated organic solvents are routinely bulked and sent to cement kilns for fuels blending, where they are essentially recycled for energy recovery (1)[1], (2)[2]. However, fluorinated compounds resist standard combustion. When subjected to thermal degradation, they require extreme temperatures (often >900°C to 1400°C) to break down (3)[3].

More critically, the incineration of fluorinated organics generates highly toxic and corrosive hydrofluoric acid (HF) gas (4)[4], (3)[3]. If this chemical is improperly mixed with non-halogenated waste, it will be sent to a facility unequipped to handle acid gases. Halogenated waste must be routed to specialized rotary kiln incinerators equipped with wet scrubbers designed to neutralize HF gas and prevent the atmospheric release of trace per- and polyfluoroalkyl substances (PFAS)[4],[3]. Commingling even trace amounts of this fluorinated amine can contaminate an entire waste drum, increasing disposal costs exponentially and creating severe regulatory liabilities (5)[5],[1].

Step-by-Step Operational Disposal Protocol

To maintain a self-validating safety system, execute the following methodology precisely:

Step 1: Source Segregation and Fume Hood Operation All transfers of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine must occur within an operating chemical fume hood to minimize inhalation exposure to volatile amine vapors (6)[6], (7)[7]. Never mix this basic amine with strong acids, heavy metals, or cyanides, as this can trigger exothermic neutralization reactions or generate toxic gases[5],[2].

Step 2: Vapor-Tight Containerization Collect the spent solvent in a UN-approved, leak-proof container (e.g., 4L or 20L high-density polyethylene carboy) provided by your Environmental Health and Safety (EHS) department[5],[1]. The container must remain tightly closed ("vapor-tight" and "spill-proof") at all times, except when actively adding waste[7],[5].

Step 3: Immediate Hazardous Waste Tagging As soon as the first drop of waste is added, affix a Hazardous Waste Tag[5],[2]. Check the "Halogenated" box explicitly[1]. List the full chemical name (1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine) and its estimated percentage concentration. Do not use abbreviations or shorthand.

Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed, tagged container in a designated SAA within the laboratory[5]. The container must be placed in secondary containment (e.g., a chemical-resistant plastic bin) to capture any potential leaks, and kept in a cool, dry, well-ventilated area away from incompatible oxidizing agents[7],[5].

Emergency Logistics: Spill Response Workflow

In the event of a localized spill outside the fume hood, immediate containment is required to prevent vapor accumulation and surface degradation:

  • Personnel Protection: Immediately don splash-proof chemical goggles and nitrile gloves. Nitrile is strictly required whenever handling halogenated organic solvents or cleaning their spills[6],[7].

  • Containment: Surround and cover the spill with inert absorbent materials (e.g., commercial spill pads or vermiculite)[5]. Do not use combustible materials like paper towels if avoidable.

  • Cleanup & Disposal: Carefully sweep the saturated absorbent into a heavy-duty, sealable plastic bag. This bag must now be tagged and managed strictly as Halogenated Hazardous Waste[5].

  • Decontamination: Flush the contaminated surface with water and a mild detergent, ensuring no residual amine remains.

Visualizing the Waste Segregation Workflow

WasteDisposal Start Generate Fluorinated Amine Waste CheckHalogen Does it contain F, Cl, Br, I? Start->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes (Contains F) NonHalogenated Non-Halogenated Waste Stream CheckHalogen->NonHalogenated No Container Use UN-Approved Vapor-Tight Container Halogenated->Container Tagging Attach Hazardous Waste Tag (List % Composition) Container->Tagging Storage Store in Secondary Containment (Satellite Accumulation Area) Tagging->Storage Incineration High-Temp Incineration (>900°C) with HF Gas Scrubbers Storage->Incineration EHS Pickup

Workflow for the segregation and disposal of fluorinated amine laboratory waste.

References

  • Science Ready - Safe Handing & Disposal of Organic Substances URL:[Link]

  • University of Illinois Braun Research Group - Halogenated Organic Liquids - Standard Operating Procedure URL:[Link]

  • Temple University Campus Operations - Halogenated Solvents in Laboratories URL:[Link]

  • UBC Safety & Risk Services - Organic Solvent Waste Disposal URL:[Link]

  • Europa.eu - Waste Incineration URL: [Link]

  • CSWAB (Citizens for Safe Water Around Badger) - Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds URL: [Link]

Sources

Handling

Personal protective equipment for handling 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine: Advanced Handling, PPE, and Operational Safety Guide As a Senior Application Scientist, I have designed this technical guide to provide drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine: Advanced Handling, PPE, and Operational Safety Guide

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and synthetic chemists with field-proven, self-validating protocols for handling 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine .

The strategic incorporation of fluorine atoms into amine-containing molecules dramatically alters their physicochemical properties [1]. While these alterations enhance metabolic stability and binding affinity in medicinal chemistry, they also introduce unique occupational hazards. This guide bridges the gap between theoretical safety data and practical laboratory execution, ensuring that your operational workflows are both safe and scientifically rigorous.

Physicochemical Risk Assessment (The "Why")

Before handling this compound, it is critical to understand the causality behind its specific hazards. 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine is a highly lipophilic secondary amine.

  • Enhanced Percutaneous Absorption: The presence of the trifluoromethyl ( −CF3​ ) and 4-fluorobenzyl groups significantly increases the molecule's lipophilicity. This allows the compound to rapidly permeate the lipid bilayer of human skin, carrying the corrosive amine functional group deep into the dermis and systemic circulation. Standard nitrile gloves offer limited breakthrough times for aromatic and fluorinated amines (often <10 minutes) [2].

  • Latent Hydrogen Fluoride (HF) Risk: The carbon-fluorine (C-F) bond is exceptionally strong ( ≈116 kcal/mol ) [1]. However, under extreme conditions—such as combustion, thermal decomposition, or exposure to strong Lewis acids—defluorination can occur, releasing highly toxic Hydrogen Fluoride (HF) gas. HF penetrates deep tissue and chelates calcium, leading to severe hypocalcemia [3].

  • Static Generation (Salt Form): If handling the hydrochloride (HCl) salt form, the fluorinated powder will generate significant static charge, increasing the risk of aerosolization and inhalation.

Personal Protective Equipment (PPE) Specifications

To mitigate the rapid permeation rates of fluorinated amines, PPE selection must be deliberate. Do not rely on standard laboratory latex or thin nitrile gloves for primary protection.

Table 1: Quantitative PPE Specifications & Permeation Data

PPE ComponentMaterial SpecificationBreakthrough Time (Est.)Operational Rationale
Primary Gloves Butyl Rubber (1.45 mm thickness)> 240 minutesButyl rubber provides superior resistance to lipophilic amines and fluorinated solvents compared to nitrile [2].
Inner Gloves Nitrile (4 mil minimum)< 10 minutesActs as a secondary barrier and protects hands during the doffing of contaminated outer gloves.
Eye Protection Indirect-vent Splash GogglesN/APrevents capillary action of liquid splashes into the ocular cavity.
Body Protection Flame-Resistant (FR) Lab CoatN/AFR material is required due to the flammability of the free-base amine and potential HF release upon combustion.
Respiratory NIOSH N95 / P100 (Solid form)N/ARequired only if weighing large quantities outside of a certified fume hood (not recommended).
PPE Donning & Doffing Workflow

PPE_Workflow Start Start PPE Protocol Inspect Inspect Butyl/Nitrile Gloves for micro-tears Start->Inspect DonCoat Don FR Lab Coat & Button Completely Inspect->DonCoat DonEye Don Splash Goggles & Face Shield DonCoat->DonEye DonGloves Don Inner Nitrile & Outer Butyl Gloves DonEye->DonGloves FumeHood Transfer to Certified Fume Hood DonGloves->FumeHood

Caption: Standardized PPE Donning Workflow to prevent cross-contamination of fluorinated amines.

Experimental Protocols: Step-by-Step Methodologies

Every protocol below is designed as a self-validating system. By integrating verification steps directly into the workflow, you eliminate assumptions that lead to exposure.

Protocol A: Dispensing and Weighing (Free Base Liquid)

The high vapor pressure and low surface tension of fluorinated liquids cause standard air-displacement pipettes to drip, leading to severe contamination.

  • Airflow Validation: Verify the fume hood airflow monitor reads ≥100 FPM (Feet Per Minute). Do not proceed if the alarm is active.

  • Tool Selection: Equip a positive-displacement pipette. Causality: Positive displacement utilizes a physical piston to push the liquid, negating the effects of the fluorinated compound's low surface tension and preventing hazardous dripping.

  • Preparation: Place a tared collection vial inside a secondary containment tray within the fume hood.

  • Transfer: Aspirate the required volume of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine. Dispense directly into the bottom of the tared vial to avoid splashing the neck.

  • Decontamination: Eject the positive-displacement capillary/piston directly into a designated hazardous waste container inside the hood.

Protocol B: Reaction Setup & Quenching

Strong mineral acids can cause violent exothermic reactions with amines, potentially degrading the molecule and releasing HF.

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen for 5 minutes.

  • Addition: Add the amine dropwise to the reaction mixture at 0∘C using an addition funnel to control the exothermic formation of the amine-complex.

  • Quenching (Self-Validating Step): To quench unreacted amine, use a weak acid such as 1M Citric Acid or aqueous Sodium Bisulfate ( NaHSO4​ ). Causality: Weak acids protonate the amine to form a water-soluble salt without generating the extreme heat associated with HCl or H2​SO4​ , thereby preserving the integrity of the C-F bonds.

  • Verification: Test the aqueous layer with pH paper to ensure it has reached a pH of 4-5, confirming complete neutralization of the basic amine.

Emergency Response & Spill Mitigation

Because this compound contains multiple fluorine atoms, emergency response must account for both amine burns and potential fluoride toxicity.

First Aid: Skin Contact & HF Exposure

If combustion or extreme acid exposure has occurred, treat the incident as a potential Hydrogen Fluoride (HF) exposure [3].

  • Immediate Irrigation: Flush the affected area with copious amounts of water for exactly 5 minutes.

  • Antidote Application: Immediately apply 2.5% Calcium Gluconate Gel to the affected area. Causality: Calcium gluconate provides a localized source of Ca2+ ions, which rapidly chelate the free fluoride ions ( F− ) to form insoluble, harmless calcium fluoride ( CaF2​ ), preventing deep bone necrosis [3].

  • Massage & Reapply: Continuously massage the gel into the skin while in transit to the emergency room.

Spill Response Decision Matrix

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50mL) Inside Hood Assess->Minor Major Major Spill (>50mL) or Outside Hood Assess->Major Absorb Apply Inert Absorbent (e.g., Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Lab & Call EHS Major->Evacuate Neutralize Neutralize with Dilute Citric Acid Absorb->Neutralize Dispose Collect as Hazardous Fluorinated Waste Neutralize->Dispose

Caption: Spill Response Decision Matrix for 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine.

Waste Management & Disposal

Fluorinated compounds are highly persistent in the environment. Never dispose of fluorinated amines down the sink or in standard organic waste streams.

Table 2: Waste Segregation Categories

Waste TypeSegregation ProtocolDisposal Method
Aqueous Quench Waste Collect in a dedicated "Fluorinated Aqueous Waste" carboy.High-temperature incineration by EHS.
Organic Solvent Waste Segregate from non-halogenated solvents. Label clearly as "Halogenated/Fluorinated Amine Waste."Specialized chemical destruction.
Solid Waste (Gloves/Pads) Place in a sealed, thick-walled polyethylene bag.Solid hazardous waste incineration.

References

  • BenchChem - An In-depth Technical Guide on the Safety and Handling of Fluorinated Amine Compounds.
  • Centers for Disease Control and Prevention (CDC) / NIOSH - A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • Centers for Disease Control and Prevention (CDC) - Hydrogen Fluoride (HF) Medical Management Guidelines.
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